molecular formula C2H3NO<br>C2H3NO<br>HOCH2CN B6354644 Glycolonitrile CAS No. 107-16-4

Glycolonitrile

Cat. No.: B6354644
CAS No.: 107-16-4
M. Wt: 57.05 g/mol
InChI Key: LTYRAPJYLUPLCI-UHFFFAOYSA-N
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Description

Glycolonitrile is a useful research compound. Its molecular formula is C2H3NO and its molecular weight is 57.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound (ca. 52% in Water, ca. 9.7mol/L) (stabilized with H2SO4) is 57.021463719 g/mol and the complexity rating of the compound is 41.2. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)very soluble in water, ethanol, and ethyl ether; insoluble in benzene.soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene.solubility in water: goodsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1790. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyacetonitrile
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InChI

InChI=1S/C2H3NO/c3-1-2-4/h4H,2H2
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InChI Key

LTYRAPJYLUPLCI-UHFFFAOYSA-N
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Canonical SMILES

C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C2H3NO, Array
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Record name FORMALDEHYDE CYANOHYDRIN
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DSSTOX Substance ID

DTXSID3025417
Record name Hydroxyacetonitrile
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Molecular Weight

57.05 g/mol
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Physical Description

Formaldehyde cyanohydrin is an odorless colorless oil with a sweetish taste. Used in the manufacture of intermediates in pharmaceutical production, as a component of synthetic resins, as a chemical intermediate for organic compounds, and as a solvent. (EPA, 1998), Liquid, Colorless, odorless, oily liquid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS OILY LIQUID., Colorless, odorless, oily liquid. [Note: Forms cyanide in the body.]
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Record name Acetonitrile, 2-hydroxy-
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Boiling Point

361 °F at 760 mmHg with slight decomposition (EPA, 1998), 183 °C (slight decomp), 183 °C, 361 °F (Decomposes)
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, and ethyl ether; insoluble in benzene., Soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene., Solubility in water: good, Soluble
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Density

1.1 at 66 °F (NIOSH, 2023) - Denser than water; will sink, 1.10, Relative density (water = 1): 1.1, (66 °F): 1.10
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Vapor Density

1.96 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.96 (AIR= 1), Relative vapor density (air = 1): 2.0
Details Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150
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Vapor Pressure

1 mmHg at 145.4 °F (EPA, 1998), 0.2 [mmHg], 1 MM HG @ 63 °C, Vapor pressure, Pa at 63 °C: 100, (145 °F): 1 mmHg
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Color/Form

COLORLESS, WATER-WHITE, OILY LIQUID

CAS No.

107-16-4
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Melting Point

Less than -98 °F (EPA, 1998), less than -72 °C, -72 °C, <-98 °F
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Record name Glycolonitrile
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Foundational & Exploratory

glycolonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolonitrile (HOCH₂CN), also known as hydroxyacetonitrile or formaldehyde cyanohydrin, is the simplest cyanohydrin. This colorless, oily liquid is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the production of amino acids, chelating agents, and other valuable chemical compounds. Its inherent instability and toxicity necessitate careful handling and a thorough understanding of its chemical properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis and purification protocols, spectroscopic data, reactivity, and safety considerations of this compound. Detailed experimental procedures and visual diagrams of key chemical pathways are included to support its practical application in a research and development setting.

Chemical Structure and Identification

This compound is characterized by a hydroxymethyl group and a nitrile group attached to the same carbon atom.

  • Chemical Formula : C₂H₃NO[1]

  • Structure : HOCH₂CN

  • SMILES : OCC#N

  • InChI Key : LTYRAPJYLUPLCI-UHFFFAOYSA-N

Table 1: Compound Identification

IdentifierValue
IUPAC Name Hydroxyacetonitrile
CAS Number 107-16-4
Molecular Weight 57.05 g/mol [2]
Synonyms Formaldehyde cyanohydrin, Cyanomethanol, Glycolic nitrile[2]

Physicochemical Properties

This compound is a colorless and odorless oily liquid. It is soluble in water and ether.[1] Key quantitative properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless, oily liquid[1]
Odor Odorless[1]
Density 1.10 g/mL (at 18.89°C)[1]
Melting Point < -72 °C[1]
Boiling Point 183 °C (with slight decomposition)[2]
Vapor Pressure 1 mmHg (at 62.78°C)[1]
Water Solubility Soluble[1]
Refractive Index (n²⁰/D) 1.4117[2]

Synthesis and Purification

Synthesis Protocol: From Formaldehyde and Potassium Cyanide

This compound is commonly prepared by the reaction of formaldehyde with an alkali cyanide, such as potassium cyanide, in an aqueous solution. The following protocol is a modification of established procedures.

Experimental Protocol:

Materials:

  • Potassium cyanide (130 g, 2.0 moles)

  • 37% Formaldehyde solution (170 mL, 2.0 moles)

  • Sulfuric acid (concentrated, 57 mL)

  • Potassium hydroxide (5% aqueous solution)

  • Diethyl ether

  • Anhydrous calcium sulfate (Drierite) or anhydrous sodium sulfate

  • Absolute ethanol

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel, place a solution of 130 g of potassium cyanide in 250 mL of water. The flask should be immersed in an ice-salt bath.

  • Addition of Formaldehyde: While stirring vigorously, slowly add a solution of 170 mL of 37% formaldehyde and 130 mL of water from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at or below 10°C (this typically takes about 40 minutes).

  • Acidification: After the addition is complete, allow the mixture to stand for 10 minutes. Then, while maintaining the low temperature, add 230 mL of dilute sulfuric acid (prepared by cautiously adding 57 mL of concentrated sulfuric acid to 173 mL of water). A precipitate of potassium sulfate will form, and the pH will be approximately 1.9.

  • pH Adjustment: With continued cooling, add a 5% potassium hydroxide solution dropwise until the pH of the solution reaches approximately 3.0.

  • Initial Extraction: Add 30 mL of ether and shake the mixture well.

Purification Protocol: Continuous Ether Extraction and Distillation

Procedure:

  • Filtration: Remove the precipitated potassium sulfate by filtration through a Büchner funnel and wash the salt cake with 30 mL of ether.

  • Continuous Extraction: The filtrate is transferred to a 1-liter continuous ether extractor and extracted for 48 hours with 300 mL of ether.

  • Drying: Dry the ether extract over 15 g of anhydrous calcium sulfate for 3-4 hours.

  • Stabilization and Solvent Removal: Filter the dried extract and add 10 mL of absolute ethanol to the filtrate. The ethanol acts as a stabilizer.[3] Remove the ether on a steam bath.

  • Vacuum Distillation: Distill the residue under reduced pressure. The pure this compound will distill at 86-88°C at a pressure of 8 mm Hg. The yield is typically between 76-80%.[3]

Diagram 1: Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A 1. Dissolve KCN in H2O B 2. Cool to <10°C A->B C 3. Add Formaldehyde Solution B->C D 4. Acidify with H2SO4 (pH ~1.9) C->D E 5. Adjust pH to 3.0 with KOH D->E F 6. Filter K2SO4 E->F G 7. Continuous Ether Extraction (48h) F->G H 8. Dry Extract (CaSO4) G->H I 9. Add Ethanol (Stabilizer) H->I J 10. Remove Ether I->J K 11. Vacuum Distillation (86-88°C / 8 mmHg) J->K L Product K->L Pure this compound G This compound This compound (HOCH₂CN) aminoacetonitrile Aminoacetonitrile (H₂NCH₂CN) This compound->aminoacetonitrile + NH₃ - H₂O glycine Glycine (H₂NCH₂COOH) aminoacetonitrile->glycine + 2H₂O (Hydrolysis) - NH₃

References

An In-depth Technical Guide to the Synthesis of Glycolonitrile from Formaldehyde and Hydrogen Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glycolonitrile from formaldehyde and hydrogen cyanide. The document details the underlying reaction mechanism, presents key quantitative data, and offers detailed experimental protocols for both laboratory and industrial-scale production.

Introduction

This compound (HOCH₂CN), also known as formaldehyde cyanohydrin, is the simplest cyanohydrin. It is a colorless, water-soluble liquid that serves as a crucial intermediate in the synthesis of various industrially significant chemicals, including the chelating agents EDTA and NTA, and the amino acid glycine through the Strecker synthesis.[1] The growing demand for these compounds, particularly in the pharmaceutical and agricultural industries, has spurred interest in optimizing the synthesis of high-purity this compound.

The synthesis of this compound is achieved through the nucleophilic addition of hydrogen cyanide to formaldehyde.[2][3][4][5][6] The reaction is typically base-catalyzed and is reversible, with the equilibrium favoring the formation of the cyanohydrin adduct.[2][3] This guide will delve into the critical aspects of this reaction, providing the necessary information for its successful implementation and optimization.

Reaction Mechanism and Kinetics

The formation of this compound from formaldehyde and hydrogen cyanide is a classic example of a base-catalyzed nucleophilic addition to a carbonyl group. The reaction proceeds via the following steps:

  • Activation of Hydrogen Cyanide: In the presence of a base, hydrogen cyanide (a weak acid with a pKa of 9.2) is deprotonated to form the cyanide ion (CN⁻), a potent nucleophile.[2][3][5][6]

  • Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[2][3][6]

  • Protonation: The alkoxide intermediate is then protonated by a molecule of hydrogen cyanide, regenerating the cyanide ion catalyst and yielding the final product, this compound.[2][3][6]

The overall reaction is as follows:

HCHO + HCN ⇌ HOCH₂CN

Signaling Pathway Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product HCHO Formaldehyde Alkoxide Tetrahedral Alkoxide Intermediate HCHO->Alkoxide Nucleophilic Attack HCN Hydrogen Cyanide CN- Cyanide Ion HCN->CN- Deprotonation by Base This compound This compound (HOCH₂CN) Base Base (e.g., OH⁻) CN-->Alkoxide Alkoxide->this compound Protonation by HCN

Caption: Base-catalyzed nucleophilic addition of cyanide to formaldehyde.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of this compound.

Thermodynamic Parameters
ParameterValueTemperature (°C)ConditionsReference
Equilibrium Constant (KG) for Dissociation2.1 x 10-6 M25Aqueous Solution[7]
Enthalpy of Dissociation (ΔH)+9.96 kcal/mol-Calorimetry[7]

Note: The equilibrium constant and enthalpy of dissociation refer to the reverse reaction: HOCH₂CN ⇌ HCHO + HCN.

Kinetic Parameters
ParameterValueTemperature (°C)ConditionsReference
Second-Order Rate Constant (k₂)3.5 x 105 M-1s-125Dilute, acetate-buffered aqueous solution (pH 3.8-4.7)[7]
Activation Enthalpy (ΔH‡)5.02 kcal/mol25-45Dilute, acetate-buffered aqueous solution (pH 3.8-4.7)[7]

Note: The kinetic parameters are for the reaction between the cyanide ion (CN⁻) and unhydrated formaldehyde.

Reaction Conditions and Yield
ParameterValueReference
Laboratory Scale
Reactant Molar Ratio (KCN:HCHO)1:1[8]
Temperature< 10 °C[8]
pH~3.0 (after acidification and adjustment)[8]
Yield76-80%[8]
Industrial Process
Formaldehyde Concentration5-70 wt% (typically 20-55 wt%)[9][10]
Formaldehyde Pre-heating Temperature90-150 °C[9][10]
Reaction Temperature0-70 °C (preferably 10-30 °C)[10]
HCN Molar ExcessAt least 1% (preferably ≥10%)[10]

Experimental Protocols

Laboratory Scale Synthesis (Organic Syntheses Procedure)

This procedure is adapted from Organic Syntheses and provides a reliable method for the laboratory-scale preparation of this compound.[8]

Materials:

  • Potassium cyanide (KCN)

  • 37% Formaldehyde solution

  • Sulfuric acid (H₂SO₄)

  • Potassium hydroxide (KOH)

  • Ether

  • Anhydrous calcium sulfate (Drierite) or sodium sulfate

  • Absolute ethanol

Equipment:

  • 1-L three-necked flask

  • Stirrer

  • Low-temperature thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel

  • Continuous ether extractor

  • Distillation apparatus with a Vigreux side arm

Procedure:

  • In a 1-L three-necked flask equipped with a stirrer, a low-temperature thermometer, and a dropping funnel, and surrounded by an ice-salt bath, dissolve 130 g (2.0 moles) of potassium cyanide in 250 ml of water.

  • With stirring, slowly add a solution of 170 ml (2.0 moles) of 37% formaldehyde solution and 130 ml of water from the dropping funnel. Maintain the reaction temperature below 10°C. The addition should take approximately 40 minutes.

  • After the addition is complete, allow the mixture to stand for 10 minutes.

  • While maintaining the low temperature, add 230 ml of dilute sulfuric acid (57 ml of concentrated H₂SO₄ in 173 ml of water) with stirring. A precipitate of potassium sulfate will form. The pH of the solution will be approximately 1.9.

  • Adjust the pH to about 3.0 by the dropwise addition of a 5% potassium hydroxide solution with cooling.

  • Remove the flask from the cooling bath, add 30 ml of ether, and shake the mixture well.

  • Filter the potassium sulfate precipitate using a Büchner funnel and wash it with 30 ml of ether.

  • Transfer the filtrate to a 1-L continuous ether extractor and extract for 48 hours with 300 ml of ether.

  • Dry the ether extract over 15 g of anhydrous calcium sulfate for 3-4 hours and then filter.

  • Add 10 ml of absolute ethanol to the filtrate and remove the ether on a steam bath. The ethanol is added to stabilize the this compound and prevent polymerization.

  • Distill the residue under reduced pressure. The this compound will distill at 86-88°C/8 mm Hg or 102-104°C/16 mm Hg. The yield of pure this compound is typically 86.5-91 g (76-80%).

Industrial Production Process

The industrial synthesis of this compound focuses on producing a high-purity product with minimal unreacted formaldehyde, which is crucial for downstream applications such as enzymatic conversion to glycolic acid. A key innovation in this process is the pre-heating of the formaldehyde feed stream.

Process Description:

  • Formaldehyde Pre-treatment: An aqueous formaldehyde solution (typically 20-55 wt%) is heated to a temperature between 90°C and 150°C for a specific duration (from seconds to hours). This step is designed to depolymerize formaldehyde oligomers into the more reactive monomeric form.

  • Reaction: The heated formaldehyde stream is then promptly fed into a reaction vessel containing hydrogen cyanide. The reaction temperature is maintained between 0°C and 70°C, with a preferred range of 10°C to 30°C, to minimize the decomposition of this compound. A slight molar excess of hydrogen cyanide is typically used.

  • Product: The resulting product is an aqueous solution of this compound with significantly reduced levels of unreacted formaldehyde, often pure enough for direct use in subsequent enzymatic reactions without further purification.

Experimental Workflow Diagram

Experimental_Workflow cluster_lab Laboratory Scale Synthesis cluster_industrial Industrial Process lab_start Start lab_reactants Combine KCN and Formaldehyde solution at <10°C lab_start->lab_reactants lab_acidify Acidify with H₂SO₄ lab_reactants->lab_acidify lab_ph_adjust Adjust pH to ~3.0 with KOH lab_acidify->lab_ph_adjust lab_extract Continuous Ether Extraction lab_ph_adjust->lab_extract lab_dry Dry Ether Extract lab_extract->lab_dry lab_distill Distill under Reduced Pressure lab_dry->lab_distill lab_product Pure this compound lab_distill->lab_product ind_start Start ind_preheat Pre-heat Formaldehyde Solution (90-150°C) ind_start->ind_preheat ind_react React with HCN (0-70°C) ind_preheat->ind_react ind_product High-Purity Aqueous This compound Solution ind_react->ind_product

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Glycolonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolonitrile (HOCH₂CN), the simplest cyanohydrin, is a molecule of significant interest in organic synthesis and prebiotic chemistry. It serves as a crucial intermediate in the industrial production of essential chemicals, including the amino acid glycine through the Strecker synthesis.[1][2] Its inherent reactivity, stemming from the presence of both a hydroxyl and a nitrile functional group, also makes it a focal point in studies on the origins of life. However, this reactivity is intrinsically linked to its limited stability, posing challenges in its handling, storage, and application.

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties and stability of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who work with or encounter this versatile yet delicate molecule. This document consolidates available data on its physicochemical properties, explores its stability under various conditions, details its primary decomposition and reaction pathways, and provides representative experimental protocols for its analysis and the determination of its properties.

Physicochemical and Thermodynamic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₃NO[2]
Molar Mass 57.05 g/mol [2]
Appearance Colorless, oily liquid[2]
Melting Point -72 °C[3]
Boiling Point 183 °C (decomposes)[3]
Density 1.104 g/mL at 20 °C[4]
Solubility in Water Soluble[2]
Vapor Pressure 0.0593 mmHg at 25 °C

Thermodynamic Data:

Chemical Stability and Reactivity

This compound is a reactive and relatively unstable molecule. Its stability is significantly influenced by conditions such as pH, temperature, and the presence of other chemical species.

Decomposition Pathways

The primary routes of this compound decomposition are retro-synthesis and polymerization.

  • Retro-synthesis: this compound can readily decompose back into its precursors, formaldehyde and hydrogen cyanide.[2] This reversible reaction is a key consideration in its synthesis and storage.

  • Polymerization: In the presence of alkaline conditions, this compound undergoes rapid polymerization.[2] This process can be violent and is a significant safety hazard. The polymerization involves the nucleophilic attack of the hydroxyl group of one molecule onto the nitrile group of another.

Key Reactions

This compound is a versatile precursor in several important chemical syntheses.

  • Strecker Amino Acid Synthesis: In the presence of ammonia, this compound is a key intermediate in the Strecker synthesis of glycine, the simplest amino acid. This reaction involves the formation of aminoacetonitrile, which is subsequently hydrolyzed.[1][5][6][7]

  • Oligomerization: Even under neutral conditions, this compound can undergo oligomerization to form a complex mixture of dimers, trimers, and larger molecules. Computational studies have shown that while the formation of five-membered rings is kinetically favored, open-chain oligomers with ester and amide linkages are thermodynamically more stable.[8]

Experimental Protocols

This section provides detailed representative methodologies for the synthesis, analysis, and characterization of this compound.

Synthesis of this compound

The following protocol is adapted from established laboratory procedures for the synthesis of this compound from formaldehyde and hydrogen cyanide.

Objective: To synthesize this compound in a controlled laboratory setting.

Materials:

  • Formaldehyde solution (37% in water)

  • Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Anhydrous calcium sulfate

  • Ethanol, absolute

  • Ice

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium cyanide in deionized water and cool the solution to below 10°C in an ice-salt bath.

  • Slowly add the formaldehyde solution to the cooled cyanide solution via the dropping funnel while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for a short period.

  • Slowly add a pre-cooled solution of dilute sulfuric acid to the reaction mixture, keeping the temperature below 10°C, to neutralize the solution and precipitate potassium sulfate.

  • Filter the cold solution to remove the precipitated potassium sulfate.

  • The aqueous filtrate containing this compound is then subjected to continuous liquid-liquid extraction with diethyl ether for 48 hours.

  • Dry the ether extract over anhydrous calcium sulfate.

  • Add a small amount of absolute ethanol to the dried ether extract to act as a stabilizer.

  • Carefully remove the ether by distillation at atmospheric pressure.

  • The remaining crude this compound is then purified by vacuum distillation.

Stability-Indicating HPLC Method

This representative protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and monitor the formation of its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar analytes.

Method Development Strategy:

  • Initial Scouting:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a low wavelength (e.g., 205 nm) or RI detection.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject this compound solutions to stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for a short duration (e.g., 1 hour), then neutralize.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid or concentrated solution of this compound at a temperature below its boiling point (e.g., 80 °C) for 48 hours.

  • Method Optimization: Analyze the stressed samples using the initial HPLC method. If co-elution of the parent peak with degradation products is observed, optimize the separation by adjusting:

    • Mobile Phase Composition: Vary the organic modifier (e.g., methanol instead of acetonitrile) and the pH of the aqueous phase.

    • Gradient Profile: Adjust the slope and duration of the gradient.

    • Column Chemistry: Test different stationary phases (e.g., a more polar embedded-phase column).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Determination of Thermodynamic Properties (Representative Protocols)

While specific experimental data for this compound is lacking, the following are generalized protocols for determining key thermodynamic properties of a liquid organic compound.

Objective: To determine the standard enthalpy of combustion of this compound, from which the standard enthalpy of formation can be calculated.

Instrumentation:

  • Adiabatic bomb calorimeter

  • Pellet press

  • High-purity oxygen source

Procedure:

  • Calibrate the calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

  • Accurately weigh a sample of pure this compound (typically encapsulated in a gelatin capsule for liquids).

  • Place the sample in the sample holder within the bomb.

  • Add a small, known amount of water to the bomb to ensure that the water produced during combustion is in the liquid state.

  • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

  • Place the bomb in the calorimeter bucket containing a precisely measured volume of water.

  • Allow the system to reach thermal equilibrium and record the initial temperature.

  • Ignite the sample and record the temperature change until a stable final temperature is reached.

  • After combustion, release the pressure and analyze the contents of the bomb for any incomplete combustion products.

  • Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation can then be calculated using Hess's law.

Objective: To determine the heat capacity of this compound as a function of temperature.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

Procedure:

  • Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

  • Accurately weigh a small sample of pure this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Record the differential heat flow to the sample compared to the reference.

  • The heat capacity is calculated from the difference in heat flow between the sample and a baseline run (with two empty pans), and the heat flow of a standard material with a known heat capacity (e.g., sapphire).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key reaction pathways involving this compound.

Strecker_Synthesis formaldehyde Formaldehyde This compound This compound formaldehyde->this compound + HCN ammonia Ammonia aminoacetonitrile Aminoacetonitrile This compound->aminoacetonitrile + Ammonia glycine Glycine aminoacetonitrile->glycine + 2 H₂O hcn Hydrogen Cyanide water Water water2 Water

Caption: Strecker synthesis of glycine from formaldehyde.

Glycolonitrile_Oligomerization G1 This compound dimer_intermediate Imidate Dimer (Kinetically Favored) G1->dimer_intermediate G2 This compound G2->dimer_intermediate cyclic_dimer 5-Membered Ring dimer_intermediate->cyclic_dimer Intramolecular Cyclization acyclic_dimer Acyclic Ester/Amide Dimer (Thermodynamically Favored) dimer_intermediate->acyclic_dimer Hydrolysis/Rearrangement

Caption: Initial steps of this compound oligomerization.

Conclusion

This compound is a molecule with a dual nature: it is a valuable synthetic intermediate but is also inherently unstable. A thorough understanding of its thermodynamic properties and stability is crucial for its safe and efficient application in research and industry. While a complete experimental dataset of its standard thermodynamic properties remains to be established, the available information on its physicochemical characteristics, reactivity, and decomposition pathways provides a solid foundation for its handling and use. The provided representative experimental protocols offer guidance for its synthesis, analysis, and the determination of its energetic properties. The reaction pathway diagrams illustrate its central role in both fundamental organic synthesis and prebiotic chemistry. Further experimental investigation into the thermodynamics and kinetics of this compound is warranted to fill the existing knowledge gaps and to further unlock the potential of this important molecule.

References

Glycolonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 107-16-4[1][2][3][4][5][6][7] Molecular Formula: C₂H₃NO[1][7][8][9] Molecular Weight: 57.05 g/mol [1][3][5][7][8][9]

This technical guide provides an in-depth overview of glycolonitrile, a versatile and highly reactive chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the fundamental properties, synthesis protocols, and key applications of this compound, with a focus on its role as a precursor in the synthesis of amino acids and other valuable organic compounds.

Chemical and Physical Properties

This compound, also known as hydroxyacetonitrile or formaldehyde cyanohydrin, is the simplest cyanohydrin.[2] It is a colorless, odorless, and oily liquid at room temperature.[4] Due to its bifunctional nature, containing both a hydroxyl and a nitrile group, this compound serves as a valuable building block in a multitude of chemical reactions.

PropertyValueReference
CAS Number 107-16-4[1][2][3][4][5][6][7]
Molecular Formula C₂H₃NO[1][7][8][9]
Molecular Weight 57.05 g/mol [1][3][5][7][8][9]
Appearance Colorless, oily liquid[4]
Melting Point < -72 °C[2]
Boiling Point 183 °C (with slight decomposition)[1]
Density 1.10 g/mL at 18.89 °C[2]
Solubility Soluble in water and ether[2]

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of formaldehyde with hydrogen cyanide.[2] Several protocols have been developed to optimize the yield and purity of the final product, which is crucial for its subsequent applications, particularly in enzymatic processes.

Experimental Protocol for this compound Synthesis

This protocol is adapted from established methods and aims to produce high-purity this compound.

Materials:

  • Formaldehyde (37 wt. % aqueous solution)

  • Hydrogen Cyanide (HCN)

  • Sodium Hydroxide (NaOH) solution (e.g., 16.7 wt. %)

  • Deionized water

  • Mineral acid (e.g., H₂SO₄) for stabilization (optional)

Equipment:

  • Jacketed glass reactor with overhead stirring

  • Temperature control system (chiller/heater)

  • Metering pumps for continuous addition of reactants

  • pH probe

  • Quench vessel

Procedure:

  • Preparation of Formaldehyde Feed: To an aqueous solution of formaldehyde, a catalytic amount of base (e.g., NaOH) is added. The solution is then heated to a temperature between 90°C and 150°C to depolymerize formaldehyde oligomers into the monomeric form.[3][4]

  • Reaction Setup: The reaction vessel is charged with an initial amount of water and hydrogen cyanide. The temperature of the reactor is maintained between 10°C and 30°C.[4]

  • Reactant Addition: The pre-heated formaldehyde solution and a separate stream of hydrogen cyanide are continuously fed into the reactor. The feed rates are controlled to maintain a slight molar excess of hydrogen cyanide.[3][4]

  • Reaction Monitoring: The reaction is highly exothermic and requires careful temperature control. The pH of the reaction mixture is monitored and maintained in the range of 5 to 8.[4]

  • Quenching and Stabilization: Once the reaction is complete, the crude this compound solution can be stabilized by the addition of a small amount of acid to prevent polymerization, which is catalyzed by basic conditions.[2][4]

  • Purification: For applications requiring high purity, the this compound solution can be purified by distillation under reduced pressure.[1]

Glycolonitrile_Synthesis_Workflow cluster_preparation Reactant Preparation cluster_reaction Synthesis Reaction cluster_downstream Downstream Processing formaldehyde Aqueous Formaldehyde heat Heating (90-150°C) formaldehyde->heat hcn Hydrogen Cyanide reactor Jacketed Reactor (10-30°C, pH 5-8) hcn->reactor HCN Feed base Base (e.g., NaOH) base->heat heat->reactor Pre-heated Formaldehyde stabilization Acid Stabilization reactor->stabilization purification Vacuum Distillation stabilization->purification product Pure this compound purification->product

A simplified workflow for the synthesis and purification of this compound.

Key Applications in Chemical Synthesis

This compound's reactivity makes it a cornerstone intermediate in the synthesis of a variety of important chemical compounds.

Strecker Synthesis of Glycine

A prominent application of this compound is its role as a direct precursor to aminoacetonitrile, which is then hydrolyzed to produce glycine, the simplest amino acid.[2] This is a variation of the Strecker amino acid synthesis.

Reaction Steps:

  • Formation of this compound: As described previously, formaldehyde reacts with hydrogen cyanide to form this compound.

  • Amination: this compound reacts with ammonia to yield aminoacetonitrile.[2]

  • Hydrolysis: Aminoacetonitrile is subsequently hydrolyzed in the presence of an acid or base to produce glycine.[2]

Strecker_Synthesis_of_Glycine formaldehyde Formaldehyde (HCHO) This compound This compound (HOCH₂CN) formaldehyde->this compound hcn Hydrogen Cyanide (HCN) hcn->this compound aminoacetonitrile Aminoacetonitrile (H₂NCH₂CN) This compound->aminoacetonitrile ammonia Ammonia (NH₃) ammonia->aminoacetonitrile glycine Glycine (H₂NCH₂COOH) aminoacetonitrile->glycine water Water (H₂O) water->glycine Hydrolysis

The reaction pathway for the Strecker synthesis of glycine from formaldehyde.
Synthesis of Chelating Agents

This compound is a key starting material for the industrial production of important chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA).[2] The synthesis involves the reaction of this compound with an amine (ethylenediamine for EDTA or ammonia for NTA) followed by hydrolysis of the resulting aminonitrile intermediates.

Precursor in Drug Development

While this compound is not typically a pharmacologically active molecule itself, its utility as a versatile chemical building block makes it relevant to drug development. It can be used in the synthesis of various heterocyclic compounds and other complex organic molecules that may possess therapeutic properties. For instance, it has been used in the preparation of potent benzodiazepine 5-HT2C receptor agonists.

Analytical Methods

A variety of analytical techniques can be employed to monitor the synthesis of this compound and to assess the purity of the final product. These methods include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Titration methods

Safety Considerations

This compound is classified as an extremely hazardous substance. It is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin. It readily decomposes to form formaldehyde and hydrogen cyanide, both of which are highly toxic. All handling of this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the synthesis of amino acids, chelating agents, and as a versatile precursor in organic synthesis for the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

The Central Role of Glycolonitrile in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the formation, reactivity, and significance of glycolonitrile in the abiotic synthesis of essential biomolecules.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (HOCH₂CN), the simplest cyanohydrin, has emerged as a molecule of paramount importance in the field of prebiotic chemistry. Its strategic position at the intersection of cyanide and aldehyde chemistry makes it a crucial intermediate in the synthesis of a wide array of biomolecules essential for the origin of life.[1][2] The detection of this compound in the interstellar medium, specifically in the protostar IRAS16293-2422 B, underscores its potential availability on the early Earth, providing a plausible feedstock for prebiotic synthetic pathways.[3] This technical guide provides a comprehensive overview of the role of this compound in prebiotic chemistry, detailing its formation, its central role in the synthesis of amino acids and nucleobases, its involvement in complex prebiotic reaction networks, and its stability under primordial conditions.

Formation of this compound under Prebiotic Conditions

This compound is readily formed from the reaction of two simple and prebiotically abundant molecules: formaldehyde (H₂CO) and hydrogen cyanide (HCN).[2][4] This reaction is a base-catalyzed nucleophilic addition of the cyanide anion to the carbonyl carbon of formaldehyde.

Reaction: H₂CO + HCN ⇌ HOCH₂CN

The equilibrium for this reaction heavily favors the formation of this compound.[1] The reaction is plausible under a range of prebiotic scenarios, including aqueous environments and on the surface of icy grains in the interstellar medium.[5]

Role in the Prebiotic Synthesis of Amino Acids

This compound is a key precursor in the Strecker synthesis, a well-established method for the abiotic synthesis of amino acids. In this pathway, this compound reacts with ammonia to form aminoacetonitrile (H₂NCH₂CN), which upon hydrolysis yields glycine, the simplest proteinogenic amino acid.[6][7]

Strecker Synthesis of Glycine from this compound:

  • Aminonitrile Formation: HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O

  • Hydrolysis: H₂NCH₂CN + 2H₂O → H₂NCH₂COOH + NH₃

This pathway represents a robust and efficient route to the formation of amino acids on the early Earth.

Experimental Protocols

Protocol 1: Prebiotic Synthesis of Glycine via Strecker Reaction

  • Objective: To synthesize glycine from this compound under simulated prebiotic conditions.

  • Materials: this compound (HOCH₂CN), Ammonium cyanide (NH₄CN) or ammonia (NH₃) and hydrogen cyanide (HCN), water, dilute acid (for hydrolysis).

  • Methodology:

    • Prepare an aqueous solution of this compound and an ammonia source (e.g., NH₄CN). Concentrations can range from 0.1 M to 1 M.

    • The reaction mixture is heated to a temperature between 50°C and 100°C for a period of several hours to days to facilitate the formation of aminoacetonitrile.

    • Following the formation of the aminonitrile, the mixture is subjected to hydrolysis. This can be achieved by adding a dilute acid (e.g., HCl) and heating.

    • The resulting solution is then analyzed for the presence and yield of glycine using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Role in the Prebiotic Synthesis of Nucleobases

This compound is also implicated as a key precursor in the formation of purine nucleobases, most notably adenine. Adenine is a pentamer of hydrogen cyanide (HCN)₅, and its synthesis is thought to proceed through a series of intermediates. This compound can contribute to the formation of these intermediates. For instance, the oligomerization of HCN, which can be accelerated by this compound, leads to the formation of diaminomaleonitrile (DAMN), a key precursor to adenine.[8]

Signaling Pathways and Logical Relationships

The synthesis of adenine from HCN is a complex reaction network with several proposed intermediates. This compound's role is to facilitate the oligomerization of HCN, a critical step in this pathway.

Adenine_Synthesis_from_HCN HCN Hydrogen Cyanide (HCN) Oligomerization HCN Oligomerization HCN->Oligomerization This compound This compound This compound->Oligomerization accelerates DAMN Diaminomaleonitrile (DAMN) Oligomerization->DAMN AICN Aminoimidazole Carbonitrile (AICN) DAMN->AICN Adenine Adenine AICN->Adenine

Figure 1: Role of this compound in Adenine Synthesis.

Role in Cyanosulfidic Chemistry

This compound is a cornerstone of the "cyanosulfidic" prebiotic chemistry model proposed by Sutherland and colleagues.[9][10] This model describes a reaction network that can produce precursors for ribonucleotides, amino acids, and lipids from simple feedstocks like hydrogen cyanide and hydrogen sulfide, driven by UV light. In this scenario, this compound is a key intermediate that is photoreduced to glycolaldehyde, a precursor to ribose.[11]

Experimental Workflows

The cyanosulfidic pathway involves a series of interconnected reactions where the products of one step are the reactants for the next.

Cyanosulfidic_Chemistry cluster_start Starting Materials cluster_reduction Photoreduction (UV, H₂S) cluster_products Biomolecule Precursors HCN HCN This compound This compound HCN->this compound H2CO H₂CO H2CO->this compound Glycolaldehyde Glycolaldehyde This compound->Glycolaldehyde Cu(I)/Cu(II) photoredox Amino_Acids Amino Acids This compound->Amino_Acids Strecker Synthesis Ribonucleotides Ribonucleotides Glycolaldehyde->Ribonucleotides Lipids Lipids Glycolaldehyde->Lipids via Glyceraldehyde

Figure 2: this compound in the Cyanosulfidic Network.

Quantitative Data

The following tables summarize quantitative data related to the formation and reactivity of this compound in prebiotic chemistry.

Table 1: Yields of N-Formylaminonitriles from Aldehydes and Cyanide in Formamide

AldehydeAdded NH₃ProductYield (%)ConditionsReference
ParaformaldehydeYesN-Formylglycinonitrile7880°C, 16h[3]
AcetaldehydeYesN-Formylalaninonitrile8580°C, 16h[3]
IsobutyraldehydeYesN-Formylvalinonitrile4880°C, 16h[3]
GlycolaldehydeNoN-Formyldehydroalanine nitrile1680°C, 36h[3]

Table 2: Products of Photochemical Reduction of this compound

Reactant(s)ProductYield (%)ConditionsReference
This compoundGlycolaldehyde>60UV irradiation, Fe²⁺/NaHSO₃ system[11]
This compoundGlycolaldehyde bisulfite adduct~80UV irradiation, 150 mM Na₂SO₃, Fe⁴⁺ catalyst[11]
This compoundGlyceronitrile-UV irradiation, PSO₃³⁻[12]
This compound + HCNSerine nitrile-UV irradiation, PSO₃³⁻[12]

Stability and Degradation

The stability of this compound is a critical factor in its potential role in prebiotic chemistry. It is relatively stable in acidic to neutral aqueous solutions. However, under alkaline conditions, it can polymerize or hydrolyze back to formaldehyde and cyanide. This pH-dependent stability would have influenced its availability and reactivity in different prebiotic environments.

Conclusion

This compound stands out as a pivotal molecule in our understanding of prebiotic chemistry. Its simple formation from abundant precursors, its central role in the synthesis of both amino acids and nucleobases, and its key position in integrated reaction networks like the cyanosulfidic pathway highlight its significance. The quantitative data on its reactivity and the detailed experimental protocols for its conversion into essential biomolecules provide a solid foundation for further research into the chemical origins of life. The continued study of this compound and its derivatives will undoubtedly shed more light on the intricate chemical processes that led to the emergence of life on Earth.

References

A Technical Guide to the Discovery and Detection of Glycolonitrile in the Interstellar Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and detection of glycolonitrile (HOCH₂CN), a key prebiotic molecule, in the interstellar medium (ISM). The detection of this compound is a significant step in understanding the origins of life, as it is a potential precursor for the formation of adenine, one of the nucleobases of DNA and RNA.[1][2] This document details the observational data, experimental protocols, and proposed formation pathways of this crucial molecule.

Observational Discovery and Data

This compound was first detected in the interstellar medium towards the solar-type protostar IRAS 16293–2422 B.[1][3][4] This discovery was made using the Atacama Large Millimeter/submillimeter Array (ALMA), a powerful radio telescope array in Chile.[1][2][3][5]

A total of 15 unblended transitions of this compound were identified in the ALMA data, which spanned frequencies between 86.5 GHz and 266.5 GHz.[1][3] The analysis of these spectral lines revealed the presence of two distinct temperature components of this compound, indicating its existence in both the cold outer envelope and the warmer inner region of the protostar.[1][3][6]

Table 1: Observational Data for this compound (HOCH₂CN) towards IRAS 16293–2422 B

ComponentExcitation Temperature (K)Column Density (cm⁻²)Relative Abundance (with respect to H₂)
Cold24 ± 8≥ (6 ± 2) × 10¹⁰≥ (6 ± 2) × 10⁻¹⁰
Warm158 ± 38(6.5 ± 0.6) × 10¹¹(6.5 ± 0.6) × 10⁻¹¹

Data sourced from Zeng et al. (2019).[1][3]

Subsequent studies have also reported detections of this compound towards the protostar Serpens SMM1-a and a tentative detection in the molecular cloud G+0.693-0.027.[7][8]

Experimental Protocols

The detection of this compound in the ISM is a multi-step process that involves astronomical observation, laboratory spectroscopy, and chemical modeling.

2.1. Observational Protocols: A Workflow

The observational workflow for detecting this compound using ALMA is as follows:

G cluster_obs Astronomical Observation cluster_data Data Processing & Analysis cluster_analysis Spectral Line Analysis Telescope ALMA Telescope Array Receiver Band Receivers (e.g., Band 3, 4, 6) Telescope->Receiver Collects Signals Correlator ALMA Correlator Receiver->Correlator Digitizes & Correlates Calibration Data Calibration Correlator->Calibration Raw Data Imaging Image Synthesis Calibration->Imaging Calibrated Visibilities Spectrum Spectral Extraction Imaging->Spectrum Creates Data Cubes LineID Line Identification (Comparison with Lab Data) Spectrum->LineID Extracts 1D Spectrum LTE LTE Modeling (e.g., MADCUBA) LineID->LTE Identified Transitions Results Derivation of Physical Parameters LTE->Results Determines Temperature & Column Density

Caption: Observational workflow for the detection of interstellar molecules.

The Atacama Large Millimeter/submillimeter Array (ALMA) is used to observe the target source, in this case, the protostar IRAS 16293–2422 B. The signals are collected by the antennas and processed by the receivers and correlator. The raw data is then calibrated and imaged to produce a data cube, which contains spatial and spectral information. A one-dimensional spectrum is extracted from the region of interest.

The crucial step of line identification involves comparing the observed spectral features with laboratory-measured frequencies of candidate molecules. Once transitions of this compound are identified, Local Thermodynamic Equilibrium (LTE) modeling is performed to derive physical parameters such as the excitation temperature and column density.

2.2. Laboratory Spectroscopy Protocols

Accurate laboratory data is essential for the unambiguous identification of molecules in space. The rotational spectrum of this compound and its isotopologues has been studied extensively in the laboratory.

The general protocol for laboratory rotational spectroscopy is as follows:

  • Sample Preparation: A stable sample of this compound is synthesized. For example, it can be formed from the reaction of hydrogen cyanide (HCN) and formaldehyde (H₂CO) in the presence of water.[9]

  • Spectrometer Setup: A millimeter and submillimeter wave spectrometer is used to measure the rotational transitions. This typically involves a radiation source (e.g., a frequency synthesizer with multipliers), a sample cell, and a detector.

  • Data Acquisition: The sample is introduced into the cell, and the absorption of radiation is measured as a function of frequency. The spectra are recorded at various temperatures and pressures to optimize the signal-to-noise ratio.

  • Spectral Analysis: The measured transition frequencies are fitted to a Hamiltonian model to determine the precise rotational constants of the molecule.[7][10] This analysis is often complicated by large amplitude motions, such as the torsion of the hydroxyl group in this compound.[7][10]

  • Line List Generation: The determined spectroscopic constants are used to predict the frequencies and intensities of all rotational transitions up to the frequencies relevant for astronomical observations. This provides a comprehensive line list for astronomers to use in their searches.[7][9]

Proposed Formation Pathways

Several formation pathways for this compound in the interstellar medium have been proposed, including both gas-phase reactions and reactions on the surfaces of icy dust grains.

3.1. Gas-Phase Formation

Theoretical studies have identified several viable gas-phase reactions that could lead to the formation of this compound at the low temperatures of the ISM.[11][12] These include radical-radical and radical-molecule reactions. One of the most promising radical-radical reactions is between the hydroxyl radical (OH) and the cyanomethyl radical (CH₂CN).[11][12] A significant radical-molecule reaction involves the hydroxyl radical (OH) and CH₂CHNH.[5][11]

3.2. Grain-Surface Formation

The formation of this compound on the surfaces of icy dust grains is considered a highly plausible mechanism.[1][6] This pathway involves the reaction of two abundant interstellar molecules, formaldehyde (H₂CO) and hydrogen cyanide (HCN), on the icy mantles of dust grains.[1][6] Another proposed grain-surface formation route involves the reaction of the carbon ion (C⁺) with either HCN or HNC embedded in the ice.[13]

G cluster_gas Gas-Phase Formation cluster_grain Grain-Surface Formation OH OH This compound This compound (HOCH₂CN) OH->this compound Radical-Radical OH->this compound Radical-Molecule CH2CN CH₂CN CH2CN->this compound Radical-Radical CH2CHNH CH₂CHNH CH2CHNH->this compound Radical-Molecule H2CO H₂CO H2CO->this compound On Icy Grains HCN HCN HCN->this compound On Icy Grains HCN->this compound On Icy Grains C_plus C⁺ C_plus->this compound On Icy Grains C_plus->this compound On Icy Grains HNC HNC HNC->this compound On Icy Grains

Caption: Proposed formation pathways for interstellar this compound.

Conclusion

The discovery of this compound in the interstellar medium represents a significant milestone in astrochemistry and the study of the origins of life. The combination of advanced observational facilities like ALMA, detailed laboratory spectroscopy, and sophisticated chemical models has been instrumental in this discovery. Future research will likely focus on detecting this compound in a wider range of interstellar environments, searching for its isotopologues to constrain formation pathways, and further refining chemical models to better reproduce the observed abundances. These efforts will continue to shed light on the chemical complexity of the universe and the potential for the ingredients of life to be widespread among the stars.

References

Glycolonitrile: A Precursor in the Prebiotic Genesis of Adenine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The origin of life is a question that has long captivated scientific inquiry. Central to this is understanding the prebiotic synthesis of the fundamental building blocks of life, such as the nucleobases that form the core of our genetic material. Adenine, a purine nucleobase, is of particular interest due to its central role in both DNA and RNA, as well as in cellular energy transfer in the form of adenosine triphosphate (ATP). A growing body of evidence points to the significance of simple nitrile compounds in the prebiotic chemical pathways that may have led to the formation of biomolecules on early Earth. Among these, glycolonitrile (HOCH₂CN) has emerged as a key intermediate. This technical guide provides a comprehensive overview of the role of this compound as a precursor in the formation of adenine, detailing the proposed reaction pathways, experimental protocols, and quantitative data from relevant studies.

The Prebiotic Plausibility of this compound

This compound is the simplest cyanohydrin, formed from the reaction of two abundant prebiotic molecules: formaldehyde (CH₂O) and hydrogen cyanide (HCN). Its formation is thermodynamically and kinetically favorable under plausible early Earth conditions. The presence of this compound in interstellar space has also been reported, further strengthening its potential role as a readily available precursor in prebiotic chemistry.[1]

Proposed Pathway: From this compound to Adenine

While a direct, one-pot synthesis of adenine from this compound has not been extensively documented, a scientifically plausible multi-step pathway is proposed, primarily through the formation of aminoacetonitrile (H₂NCH₂CN), a key intermediate in the Strecker synthesis of amino acids.

Step 1: Formation of this compound

The initial step is the formation of this compound from formaldehyde and hydrogen cyanide. This reaction can be catalyzed by base and proceeds readily in aqueous environments.

Experimental Protocol for this compound Synthesis:

A common laboratory synthesis involves the reaction of formaldehyde with an alkali cyanide in an aqueous solution. The following is a representative protocol:

  • A solution of potassium cyanide (KCN) in water is prepared in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cooled in an ice-salt bath.

  • An aqueous solution of formaldehyde is slowly added to the KCN solution while maintaining a low temperature (e.g., below 10°C).

  • After a short period of stirring, dilute sulfuric acid is added, still at a low temperature, to neutralize the solution and precipitate potassium sulfate.

  • The pH is carefully adjusted to approximately 3.0 with a dilute potassium hydroxide solution.

  • The product, this compound, is then extracted from the aqueous solution using a continuous ether extractor.

  • The ether extract is dried and the ether is removed to yield this compound, which is then purified by distillation under reduced pressure.

Reactants Conditions Yield Reference
Formaldehyde, Potassium CyanideAqueous solution, <10°C, followed by acidification and extraction76-80%[2]
Step 2: Conversion of this compound to Aminoacetonitrile

The next crucial step is the amination of this compound to form aminoacetonitrile. This reaction is a key part of the Strecker synthesis of glycine.[1]

Reaction Mechanism:

This compound reacts with ammonia (NH₃), where the hydroxyl group is displaced by an amino group to form aminoacetonitrile and water.

Experimental Protocol for Aminoacetonitrile Synthesis:

  • An aqueous solution of this compound is reacted with liquid ammonia.[3]

  • The resulting solution, containing aminoacetonitrile, can be stabilized by lowering the pH with a small amount of sulfuric acid.[3]

  • Aminoacetonitrile can be isolated as a salt (e.g., hydrochloride or sulfate) or used directly in subsequent reactions.[3]

Reactants Conditions Product Reference
This compound, AmmoniaAqueous solutionAminoacetonitrile[3]
Step 3: Formation of Adenine from Aminoacetonitrile and HCN Oligomerization

The final stage involves the formation of the adenine ring. Adenine is a pentamer of hydrogen cyanide (C₅H₅N₅). The prevailing theory for adenine's prebiotic synthesis is the oligomerization of HCN. In this context, aminoacetonitrile, being a dimer of HCN with an amino group, is a key intermediate that can react with other HCN molecules or their derivatives to form the purine ring.

The generally accepted pathway for adenine synthesis from HCN involves the formation of key intermediates such as diaminomaleonitrile (DAMN) and 4-aminoimidazole-5-carbonitrile (AICN).[4] The final step is the reaction of AICN with a fifth molecule equivalent of HCN or a derivative like formamidine to form adenine.[4] While a specific protocol starting from isolated aminoacetonitrile is not well-documented, experiments with frozen ammonium cyanide (NH₄CN) solutions, which are in equilibrium with HCN and ammonia and would contain aminoacetonitrile, have yielded adenine.

Experimental Protocol for Adenine Synthesis from Ammonium Cyanide (as a proxy for Aminoacetonitrile-rich conditions):

  • A dilute solution of ammonium cyanide (e.g., 0.1 M) is prepared.

  • The solution is frozen and stored at low temperatures (e.g., -20°C or -78°C) for an extended period (months to years).[5]

  • Alternatively, the solution can be heated (e.g., 70°C) for several days.[4]

  • The resulting mixture is analyzed for the presence of adenine, typically using chromatographic techniques.

Starting Material Conditions Adenine Yield Reference
0.1 M NH₄CNFrozen at -20°C for 25 years0.035%[5]
0.1 M NH₄CNFrozen at -78°C for 25 years0.040%[5]
>1.0 M Ammonium CyanideHeated at 70°C for several days0.5%[4]
HCN with liquid AmmoniaSealed tube reactionup to 20%[4]

Visualizing the Pathway

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the formation of adenine from this compound.

Prebiotic_Pathway_to_Adenine HCN Hydrogen Cyanide (HCN) This compound This compound HCN->this compound HCN_Oligomers HCN Oligomers (e.g., DAMN, AICN) HCN->HCN_Oligomers Formaldehyde Formaldehyde (CH₂O) Formaldehyde->this compound Ammonia Ammonia (NH₃) Aminoacetonitrile Aminoacetonitrile Ammonia->Aminoacetonitrile This compound->Aminoacetonitrile Aminoacetonitrile->HCN_Oligomers Adenine Adenine HCN_Oligomers->Adenine

Caption: Logical workflow from simple prebiotic molecules to adenine.

Strecker_Synthesis_Step This compound This compound (HOCH₂CN) plus + This compound->plus Ammonia Ammonia (NH₃) Ammonia->plus Aminoacetonitrile Aminoacetonitrile (H₂NCH₂CN) Water Water (H₂O) Aminoacetonitrile->Water Byproduct plus->Aminoacetonitrile Reaction

Caption: Formation of aminoacetonitrile from this compound.

Adenine_Formation_Simplified Aminoacetonitrile Aminoacetonitrile plus1 + Aminoacetonitrile->plus1 HCN HCN HCN->plus1 plus2 + HCN->plus2 or derivative AICN 4-Aminoimidazole-5-carbonitrile (AICN) AICN->plus2 Adenine Adenine plus1->AICN Oligomerization & Rearrangement plus2->Adenine Cyclization

Caption: Simplified cyclization to adenine.

Conclusion

This compound stands as a critical node in the complex network of prebiotic chemistry. While a direct conversion to adenine may not be the primary pathway, its role as a precursor to aminoacetonitrile firmly places it within the reaction sequence leading to the formation of this essential nucleobase. The Strecker synthesis provides a robust and plausible mechanism for the conversion of this compound to aminoacetonitrile, which can then participate in the well-established HCN oligomerization pathway to adenine. Further research focusing on the direct reactivity of this compound with other prebiotic molecules, such as urea and formamidine, may yet reveal more direct routes to purine synthesis. The quantitative data, though often derived from analogous systems, underscores the feasibility of these transformations under conditions thought to have existed on the early Earth. For researchers in prebiotic chemistry and drug development, understanding these fundamental synthetic pathways offers valuable insights into the origins of biological molecules and may inspire novel synthetic strategies.

References

physical and chemical properties of hydroxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Hydroxyacetonitrile

Introduction

Hydroxyacetonitrile (HOCH₂CN), also known as glycolonitrile or formaldehyde cyanohydrin, is the simplest cyanohydrin with the chemical formula C₂H₃NO.[1] It is a colorless, oily liquid that is soluble in water and ether.[1][2] This compound serves as a crucial intermediate in the industrial synthesis of various valuable chemicals, including the amino acid glycine and chelating agents like EDTA.[1][3] However, its utility is paired with significant hazardous properties, as it readily decomposes into formaldehyde and highly toxic hydrogen cyanide.[1][4] This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of hydroxyacetonitrile are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂H₃NO[1][4][5][6]
Molar Mass 57.05 g/mol [1][2][4][5][6]
Appearance Colorless, oily liquid[1][2][4][7][8]
Odor Odorless[1][2][4][8]
Density 1.10 g/mL at 18.89°C; 1.076 g/mL at 20°C[1][4][5][6]
Melting Point < -72°C (-98°F)[1][4][5][6][7]
Boiling Point 183°C (with some decomposition)[4][5][6][7][9]
Flash Point 133°F (56.1°C)[4][5][6]
Solubility in Water Soluble (>=10 g/100 mL at 20°C)[1][2][4][5][6]
Vapor Pressure 1 mmHg at 62.78°C; 0.0593 mmHg at 25°C[1][4][5][6]
pKa 11.31 ± 0.10 (Predicted)[4][5][6]
Refractive Index n20/D 1.389[4][5][6]

Chemical Reactivity and Stability

Hydroxyacetonitrile is a reactive compound due to the presence of both a hydroxyl and a nitrile functional group.[10]

  • Decomposition: It readily decomposes, especially in the presence of heat or alkaline conditions, to yield formaldehyde and hydrogen cyanide.[1] This decomposition is a significant safety concern.

  • Polymerization: The substance can undergo violent polymerization in the presence of traces of acids or bases, which can be an explosion hazard.[4][7][9]

  • Strecker Synthesis: A key reaction of hydroxyacetonitrile is its reaction with ammonia to form aminoacetonitrile. This intermediate can then be hydrolyzed to produce the amino acid glycine.[1] This is an industrially significant application.[1]

  • Synthesis of Chelating Agents: Hydroxyacetonitrile is a precursor in the synthesis of ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), both of which are widely used chelating agents.[1][3]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and alkalies.[5][6][9][11]

Below is a diagram illustrating the decomposition pathway of hydroxyacetonitrile.

G hydroxyacetonitrile Hydroxyacetonitrile (HOCH₂CN) formaldehyde Formaldehyde (CH₂O) hydroxyacetonitrile->formaldehyde Decomposition (Heat, Alkali) hcn Hydrogen Cyanide (HCN) hydroxyacetonitrile->hcn Decomposition (Heat, Alkali)

Decomposition of Hydroxyacetonitrile

Experimental Protocols

Synthesis of Hydroxyacetonitrile

A common laboratory and industrial method for the synthesis of hydroxyacetonitrile involves the reaction of formaldehyde with hydrogen cyanide.[1][2]

Materials:

  • Formaldehyde solution (e.g., 37% aqueous solution)

  • Hydrogen cyanide (or a cyanide salt like sodium cyanide or potassium cyanide followed by acidification)[4][6]

  • Base catalyst (e.g., sodium hydroxide or potassium hydroxide)[1]

  • Acid for pH adjustment (e.g., sulfuric acid or hydrochloric acid)[6][12]

Procedure:

  • The reaction is typically carried out in an aqueous medium.

  • Formaldehyde is combined with hydrogen cyanide at a near-neutral pH.[1] The reaction is base-catalyzed.[1]

  • One specific protocol involves slowly adding a 37% aqueous formaldehyde solution to an aqueous solution of potassium cyanide while maintaining the temperature below 10°C.[6]

  • After a short period of standing, the mixture is stirred at a low temperature, and dilute sulfuric acid is added to adjust the pH to approximately 1.9.[6]

  • A dilute potassium hydroxide solution is then added dropwise to raise the pH to about 3.0.[6]

  • The product can be extracted with a solvent like ether.[6]

  • The resulting product can be purified by distillation.[6]

The following diagram outlines the general workflow for the synthesis of hydroxyacetonitrile.

G formaldehyde Formaldehyde (CH₂O) reaction Reaction (Aqueous, Base Catalyst, <10°C) formaldehyde->reaction hcn Hydrogen Cyanide (HCN) hcn->reaction ph_adjustment pH Adjustment (Acid) reaction->ph_adjustment extraction Solvent Extraction (e.g., Ether) ph_adjustment->extraction purification Purification (Distillation) extraction->purification product Hydroxyacetonitrile (HOCH₂CN) purification->product

Synthesis Workflow for Hydroxyacetonitrile
Strecker Synthesis of Glycine

Hydroxyacetonitrile is a key intermediate in the Strecker synthesis of glycine.[1][13]

Procedure Overview:

  • Amination: Hydroxyacetonitrile is reacted with ammonia (NH₃) to produce aminoacetonitrile (H₂NCH₂CN) and water.[1]

  • Hydrolysis: The resulting aminoacetonitrile is then hydrolyzed with water to yield glycine (H₂NCH₂CO₂H) and ammonia.[1]

A diagram of the Strecker synthesis pathway starting from hydroxyacetonitrile is provided below.

G hydroxyacetonitrile Hydroxyacetonitrile aminoacetonitrile Aminoacetonitrile hydroxyacetonitrile->aminoacetonitrile + NH₃ - H₂O ammonia1 Ammonia (NH₃) glycine Glycine aminoacetonitrile->glycine + 2H₂O water Water (H₂O) ammonia2 Ammonia (NH₃) glycine->ammonia2 Byproduct

Strecker Synthesis of Glycine Pathway

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of hydroxyacetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The ¹³C NMR spectrum of hydroxyacetonitrile shows major resonances at approximately δ48 and 119 ppm.[12] These correspond to the carbon of the CH₂ group and the nitrile carbon, respectively.[12]

  • Infrared (IR) Spectroscopy: IR spectra are available for hydroxyacetonitrile and can be used to identify its functional groups, such as the hydroxyl (-OH) and nitrile (-C≡N) stretches.[2][14]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for hydroxyacetonitrile, which can be used to determine its molecular weight and fragmentation patterns.[2][15]

Safety and Handling

Hydroxyacetonitrile is classified as an extremely hazardous substance.[1]

  • Toxicity: It is highly toxic by ingestion, inhalation, and skin absorption.[4][9] In the body, it can form cyanide, leading to symptoms of cyanide poisoning.[2][8][11]

  • Handling: Due to its high toxicity and reactivity, it should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment, including gloves, eye protection, and respiratory protection.[2][7][16]

  • Storage: It should be stored in a cool, well-ventilated area away from heat and incompatible materials such as acids and bases.[7][11] It should only be stored if stabilized.[7]

Conclusion

Hydroxyacetonitrile is a chemically significant compound with important industrial applications, particularly in the synthesis of amino acids and chelating agents. Its dual functionality of a hydroxyl and a nitrile group provides a versatile platform for various chemical transformations. However, its inherent instability and high toxicity necessitate stringent safety protocols during its handling and use. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its safe and effective utilization in research and industrial settings.

References

An In-depth Technical Guide to Glycolonitrile Oligomerization Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolonitrile (HOCH₂CN), the simplest cyanohydrin, occupies a critical nexus in prebiotic chemistry and serves as a versatile intermediate in modern organic synthesis. Formed from the reaction of formaldehyde and hydrogen cyanide, two molecules considered abundant in primordial environments, this compound's subsequent oligomerization is a key area of study for understanding the origins of life and for the development of novel synthetic pathways.[1] This technical guide provides a comprehensive overview of the known reaction pathways of this compound oligomerization, integrating computational and experimental findings to offer a detailed resource for researchers.

The oligomerization of this compound is a complex process that can lead to a variety of products, including linear oligomers with ester and amide linkages, cyclic structures such as aminooxazolines, and higher molecular weight polymers.[1][2] The reaction is sensitive to conditions such as pH and temperature, which dictate the relative prominence of different reaction pathways and the nature of the final products.[2] This guide will delve into the mechanistic details of these transformations, present available quantitative data, outline experimental protocols, and provide visual representations of the key pathways.

Core Reaction Pathways: A Mechanistic Overview

The oligomerization of this compound is initiated by the nucleophilic attack of the hydroxyl group of one this compound molecule onto the nitrile carbon of another. This fundamental step can lead to a cascade of reactions, branching into kinetically and thermodynamically favored pathways.

Dimerization and Trimerization: The Initial Steps

Computational studies, specifically free-energy mapping, have elucidated the initial steps of this compound oligomerization in aqueous solution under neutral conditions.[1][3] These studies reveal a landscape of competing reactions leading to both cyclic and acyclic dimers and trimers.

The dimerization process is initiated by the formation of an imidate intermediate. From this point, the reaction can proceed through several pathways, with five-membered ring structures being kinetically favored, while open-chain oligomers with ester or amide linkages are thermodynamically more stable.[1][3]

A key kinetically favored pathway involves the formation of a five-membered ring, which is an important intermediate.[1] The most kinetically feasible route for this compound oligomerization, as suggested by computational analysis, involves a series of exergonic steps leading to the formation of an aminooxazoline, a class of compounds that has been experimentally identified.[1]

The thermodynamically more stable products are acyclic dimers and trimers containing ester and amide groups.[1][3] These are formed through processes involving nitrile hydration, tautomerization, and hydrolysis of imidate linkages, which also results in the evolution of ammonia.[1]

Formation of Higher Oligomers and Polymers

Experimental evidence points to the formation of higher-order oligomers and polymeric material under certain conditions. Early studies by Arrhenius and co-workers identified the formation of "unidentified soluble polymeric substances" and a "viscous liquid, insoluble in water" during this compound oligomerization.[1] It is proposed that these higher-order structures arise from the further reaction of the initial dimeric and trimeric species. The spontaneous polymerization of this compound and its dimer can give rise to soluble, cationic oligomers.[2]

Quantitative Data on this compound Oligomerization

The following tables summarize the available quantitative data from computational and experimental studies on this compound oligomerization.

Reaction Step Reactant(s) Product(s) Relative Free Energy (ΔGr, kcal/mol) Activation Energy Barrier (kcal/mol) Reference
Dimerization (Imidate Formation)2 x this compoundImidate Intermediate-0.712.9[1]
Ring Closure (5-membered ring)Imidate Intermediate5-membered Ring IntermediateExergonic14.9 (for subsequent hydration)[1]
Hydrolysis to Acyclic DimerDimer IntermediateGlycolic Acid + Glycolamide-3.7Not specified[1]
Hydrolysis to Acyclic DimerDimer Intermediate2 x Glycolic Acid-3.3Not specified[1]

Table 1: Calculated Free Energies for Key Dimerization Steps.

Experimental Condition Identified Products Yields Reference
Aqueous NaOH, pH 8, 0 °CPyridine derivative (proposed), Glycolamide, Glycoliminohydrin, GlyoxalNot specified[1]
Aqueous KOH, pH 8.2, 0–3 °CAminooxazole (crystalline dimer), Glycolamide, Unidentified soluble polymersMajor product: Glycolamide[1]
3 °CAminooxazoline, Dimers, Trimers (by MS)Not specified[1]

Table 2: Summary of Experimental Observations.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections describe the methodologies employed in key studies of this compound oligomerization.

General Procedure for this compound Oligomerization (based on Arrhenius et al. and Siegel et al.)

A solution of this compound in an aqueous medium is prepared. The pH of the solution is adjusted to a specific value (typically alkaline, e.g., pH 8.2) using a base such as potassium hydroxide (KOH).[1] The reaction is then allowed to proceed at a controlled low temperature (e.g., 0-3 °C) for a specified period.[1]

Product Isolation and Characterization:

  • Crystalline Products: Any crystalline material that forms is isolated by filtration. The structure of these crystals is then determined using techniques such as X-ray diffraction.[1]

  • Soluble Products: The soluble components of the reaction mixture are analyzed using techniques like mass spectrometry (MS) to identify the presence of dimers, trimers, and other oligomers.[1] High-performance liquid chromatography (HPLC) can be employed for the separation and quantification of different products.

  • Hydrolysis Products: To further characterize the oligomers, the reaction mixture can be subjected to hydrolysis (e.g., acid or base-catalyzed) and the resulting monomeric units, such as glycolic acid and glycolamide, are identified and quantified.[1]

Analytical Techniques
  • X-ray Diffraction: Used for the definitive structural elucidation of crystalline products, such as the aminooxazoline identified by Siegel and co-workers.[1]

  • Mass Spectrometry (MS): A key tool for identifying the molecular weights of the various oligomers present in the reaction mixture, confirming the formation of dimers and trimers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the provided search results for the characterization of this compound oligomers, NMR is a powerful technique for the structural analysis of organic molecules and would be essential for characterizing the soluble oligomers and polymeric material.

Signaling Pathways and Logical Relationships

The complex network of reactions in this compound oligomerization can be visualized to better understand the relationships between different intermediates and products.

Glycolonitrile_Oligomerization cluster_dimerization Dimerization cluster_kinetic_pathway Kinetic Pathway cluster_thermodynamic_pathway Thermodynamic Pathway cluster_further_reactions Further Reactions cluster_hydrolysis_products Hydrolysis Products 2 GN 2 x this compound Imidate Imidate Intermediate 2 GN->Imidate Nucleophilic Attack 5_Ring 5-Membered Ring (e.g., Oxazoline precursor) Imidate->5_Ring Ring Closure (Kinetically Favored) Acyclic_Dimer_Ester Acyclic Dimer (Ester Linkage) Imidate->Acyclic_Dimer_Ester Hydrolysis/ Rearrangement (Thermodynamically Favored) Acyclic_Dimer_Amide Acyclic Dimer (Amide Linkage) Imidate->Acyclic_Dimer_Amide Nitrile Hydration/ Hydrolysis Aminooxazoline Aminooxazoline 5_Ring->Aminooxazoline Hydration/ Tautomerization Higher_Oligomers Higher Oligomers (Soluble, Cationic) Aminooxazoline->Higher_Oligomers Acyclic_Dimer_Ester->Higher_Oligomers Glycolic_Acid Glycolic Acid Acyclic_Dimer_Ester->Glycolic_Acid Acyclic_Dimer_Amide->Higher_Oligomers Glycolamide Glycolamide Acyclic_Dimer_Amide->Glycolamide Polymer Insoluble Polymer Higher_Oligomers->Polymer

Caption: Kinetically and thermodynamically controlled pathways in this compound dimerization.

Conclusion

The oligomerization of this compound is a rich and complex field of study with implications for prebiotic chemistry and synthetic applications. Computational studies have provided a valuable framework for understanding the initial steps of this process, highlighting the competition between kinetically favored cyclic pathways and thermodynamically favored acyclic pathways. Experimental work has confirmed the formation of a variety of products, including glycolamide and aminooxazolines, and has indicated the presence of higher-order oligomers and polymers.

Future research in this area should focus on several key aspects. Detailed characterization of the "unidentified soluble polymeric substances" and insoluble polymers is needed to fully map the reaction landscape. Quantitative studies on the influence of reaction parameters such as pH, temperature, and concentration on product distribution would provide a more complete picture of the process. The development of selective catalysts could enable the targeted synthesis of specific oligomers for various applications. A deeper understanding of this compound oligomerization will undoubtedly continue to provide valuable insights into both the origins of life and the design of novel chemical syntheses.

References

Gas-Phase Formation Mechanisms of Glycolonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core gas-phase formation mechanisms of glycolonitrile (HOCH₂CN), a molecule of significant interest in prebiotic chemistry and astrochemistry. This document summarizes key reaction pathways, quantitative kinetic data, and the experimental and computational methodologies employed in their discovery and characterization.

Introduction

This compound is the simplest cyanohydrin and is considered a key precursor for the formation of biologically relevant molecules, including the amino acid glycine and the nucleobase adenine.[1] Its detection in the interstellar medium (ISM), specifically in star-forming regions like IRAS 16293−2422 B, has spurred significant research into its formation pathways under astrophysical conditions.[2][3] While formation on icy grain surfaces has been explored, this guide focuses on the viable gas-phase reactions that contribute to its abundance in space and potentially in other prebiotic environments.

Key Gas-Phase Formation Pathways

Theoretical and computational studies have identified several promising gas-phase routes to this compound, primarily involving radical-radical and radical-molecule reactions.[2][4][5] These pathways are crucial as they can occur at the low temperatures and densities characteristic of the interstellar medium.

Radical-Molecule Reactions

The most promising gas-phase pathway for the formation of this compound identified to date is the reaction between the hydroxyl radical (OH) and ketenimine (CH₂CNH).[6][7]

  • Reaction: OH + CH₂CHNH → HOCH₂CN + H

This reaction is efficient at low temperatures and proceeds without a significant energy barrier.[4][5]

Radical-Radical Reactions

Several radical-radical reactions have been investigated, with the reaction between the hydroxyl radical (OH) and the cyanomethyl radical (CH₂CN) being a prominent candidate.[2][4][5]

  • Reaction: OH + CH₂CN → HOCH₂CN

However, this reaction is complicated by a competing and more dominant pathway that leads to the formation of hydrogen isocyanide (HNC) and formaldehyde (CH₂O).[4][5][8] This competing pathway has a submerged barrier and is highly efficient, making the direct formation of this compound from these radicals less significant than initially thought.[6]

Other proposed radical-radical pathways include:

  • CN + CH₂OH → HOCH₂CN[6]

  • CN + CH₃O → HOCH₂CN[5]

These pathways are considered viable as they are barrierless.[5][6]

Quantitative Kinetic Data

The following tables summarize the key quantitative data for the discussed formation and competing reactions, as determined by computational studies.

Table 1: Rate Coefficients for this compound Formation and Related Reactions

ReactionTemperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference(s)
OH + CH₂CHNH → HOCH₂CN + H10 - 150(0.3 – 6.6) × 10⁻¹⁰[4][5][8]
OH + CH₂CN → HNC + CH₂O10 - 150(7.3 – 11.5) × 10⁻¹⁰[4][5][8]

Experimental and Computational Protocols

The understanding of this compound formation mechanisms relies heavily on sophisticated computational chemistry methods, with limited experimental data for these specific gas-phase reactions at low temperatures.

Computational Methodologies
  • Automated Reaction Discovery: Programs like AutoMeKin have been instrumental in exploring the potential energy surfaces of reacting species to identify viable reaction pathways without prior assumptions.[2][4][9] This approach systematically explores all possible elementary steps, including isomerizations and dissociations.

  • Quantum Chemical Calculations: The geometries and energies of reactants, transition states, intermediates, and products are typically calculated using high-level ab initio methods. Density Functional Theory (DFT) is often employed for initial explorations of the potential energy surface.[5][10] More accurate energy calculations are then performed using methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)).[11]

  • Kinetic Calculations: Rice–Ramsperger–Kassel–Marcus (RRKM) theory and Master Equation analyses are used to calculate pressure- and temperature-dependent rate constants for the identified reaction channels.[8][11] Variational Transition State Theory (VTST) is also employed to accurately determine reaction rates, especially for barrierless reactions.[11]

Experimental Approaches (Primarily for Icy Surfaces)

While this guide focuses on gas-phase reactions, it is important to note the experimental techniques used to study analogous reactions on interstellar ice analogs, which provide context and complementary information.

  • Infrared Spectroscopy and Mass Spectrometry: These techniques are used to monitor the formation of this compound in ice mixtures containing precursors like formaldehyde (CH₂O), ammonia (NH₃), and hydrogen cyanide (HCN) upon warming or irradiation.[5]

  • Temperature Programmed Desorption (TPD): TPD experiments help to identify the species that desorb from the ice surface into the gas phase as the temperature is increased, confirming the formation of new molecules like this compound.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the gas-phase formation of this compound.

Gas_Phase_Formation_of_this compound cluster_radical_molecule Radical-Molecule Pathway cluster_radical_radical Radical-Radical Pathways OH OH HOCH2CN_H HOCH₂CN + H OH->HOCH2CN_H + CH₂CHNH CH2CHNH CH₂CHNH OH_rad OH HOCH2CN HOCH₂CN OH_rad->HOCH2CN + CH₂CN CH2CN CH₂CN HNC_CH2O HNC + CH₂O HOCH2CN->HNC_CH2O Dominant competing pathway

Caption: Key gas-phase formation pathways for this compound.

Experimental_Workflow_Computational start Identify Potential Precursors (e.g., OH, CH₂CN, CH₂CHNH) automekin Automated Reaction Discovery (e.g., AutoMeKin) start->automekin pes_exploration Potential Energy Surface (PES) Exploration automekin->pes_exploration quantum_chem Quantum Chemical Calculations (DFT, CCSD(T)) pes_exploration->quantum_chem energies Determine Geometries and Energies of Reactants, Transition States, Products quantum_chem->energies kinetics Kinetic Calculations (RRKM, VTST) energies->kinetics rate_constants Calculate Temperature and Pressure-Dependent Rate Constants kinetics->rate_constants

Caption: Computational workflow for studying this compound formation.

Conclusion

The gas-phase formation of this compound in astrophysical environments is a complex process with multiple competing pathways. Current research strongly suggests that the radical-molecule reaction between OH and CH₂CHNH is a highly efficient route at low temperatures.[4][5] While radical-radical reactions, such as OH + CH₂CN, can also lead to this compound, they are often outcompeted by other product channels.[4][5][6] The continued application of advanced computational techniques is crucial for refining our understanding of these intricate reaction networks and for guiding future observational and experimental studies. This knowledge is not only fundamental to astrochemistry but also provides insights into the prebiotic synthesis of life's building blocks.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Glycolonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of glycolonitrile (hydroxyacetonitrile), a versatile intermediate in organic synthesis. The primary method involves the reaction of formaldehyde with a cyanide source. An alternative method is also presented for applications requiring higher purity this compound, which is crucial for subsequent enzymatic conversions.

Introduction

This compound (HOCH₂CN) is the simplest cyanohydrin and serves as a valuable building block for the synthesis of various organic compounds, including the amino acid glycine and chelating agents like ethylenediaminetetraacetic acid (EDTA).[1][2] Its synthesis is typically achieved through the reaction of formaldehyde with hydrogen cyanide or an alkali metal cyanide.[1] The protocols detailed below are intended for laboratory-scale preparations. A key challenge in this compound synthesis is its tendency to decompose or polymerize, particularly under alkaline conditions.[1][3] Therefore, careful control of reaction parameters such as temperature and pH is critical. For applications sensitive to impurities, such as enzymatic processes, minimizing residual formaldehyde is a primary concern.[4][5]

Safety Precautions

Extreme caution must be exercised when performing these syntheses due to the involvement of highly toxic cyanide compounds.

  • Hydrogen Cyanide (HCN): This is a highly toxic, volatile liquid. All manipulations involving HCN must be conducted in a well-ventilated fume hood. A dedicated cyanide antidote kit should be readily accessible, and personnel must be trained in its use.

  • Cyanide Salts (e.g., KCN, NaCN): These are highly toxic if ingested or absorbed through the skin. Avoid creating dust. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Acidification of Cyanide: Addition of acid to cyanide solutions will generate highly toxic hydrogen cyanide gas. This step must be performed slowly and with adequate cooling in a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local environmental health and safety guidelines. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions to convert cyanide to the less toxic cyanate.

Experimental Protocols

Two primary methods for the laboratory synthesis of this compound are presented below. Method 1 is a general procedure adapted from established literature, while Method 2 is designed to produce a higher purity product with reduced formaldehyde content.

Method 1: Synthesis from Potassium Cyanide and Formaldehyde

This protocol is a modification of a well-established procedure for preparing this compound.[3]

Materials:

  • Potassium cyanide (KCN)

  • Formaldehyde (37% aqueous solution)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium hydroxide (KOH) solution (5%)

  • Diethyl ether

  • Anhydrous calcium sulfate or sodium sulfate

  • Absolute ethanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Continuous liquid-liquid extractor

  • Distillation apparatus with a Vigreux column

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 130 g (2.0 moles) of potassium cyanide in 250 mL of water.[3] Place the flask in an ice-salt bath to cool.

  • Addition of Formaldehyde: Slowly add a solution of 170 mL (2.0 moles) of 37% formaldehyde and 130 mL of water from the dropping funnel to the stirred potassium cyanide solution.[3] Maintain the reaction temperature below 10°C during the addition, which should take approximately 40 minutes.[3]

  • Acidification: After the addition is complete, allow the mixture to stand for 10 minutes.[3] Then, slowly add 230 mL of dilute sulfuric acid (prepared by adding 57 mL of concentrated H₂SO₄ to 173 mL of water) while maintaining the temperature below 10°C.[3] A precipitate of potassium sulfate will form.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 by the dropwise addition of a 5% potassium hydroxide solution.[3]

  • Work-up and Extraction:

    • Add 30 mL of diethyl ether and shake the mixture well.[3]

    • Remove the precipitated potassium sulfate by filtration through a Büchner funnel, and wash the salt cake with 30 mL of ether.[3]

    • Transfer the filtrate to a continuous liquid-liquid extractor and extract with 300 mL of diethyl ether for 48 hours.[3]

  • Drying and Stabilization:

    • Dry the ether extract over anhydrous calcium sulfate for 3-4 hours.[3]

    • Filter the drying agent and add 10 mL of absolute ethanol to the filtrate. The ethanol acts as a stabilizer to prevent polymerization.[3]

  • Purification:

    • Remove the diethyl ether by distillation on a steam bath.[3]

    • Distill the residue under reduced pressure. Collect the this compound fraction at 86-88°C/8 mmHg or 102-104°C/16 mmHg.[3]

Method 2: High-Purity Synthesis using Pre-heated Formaldehyde and Hydrogen Cyanide

This method is designed to minimize the amount of unreacted formaldehyde in the final product, which is advantageous for subsequent enzymatic reactions.[4]

Materials:

  • Formaldehyde (37% aqueous solution, containing 7-8% methanol as a stabilizer)

  • Hydrogen cyanide (HCN)

  • Sodium hydroxide (NaOH) solution (e.g., 16.7 wt%)

  • Glycolic acid (e.g., 70%)

Equipment:

  • Reaction vessel with a magnetic stirrer and temperature control (e.g., water bath)

  • Feed pumps for continuous addition of reactants

  • Heat exchanger or heating system for the formaldehyde feed

Procedure:

  • Preparation of Formaldehyde Feed: To 218.0 g of 37 wt% aqueous formaldehyde solution, add approximately 0.56 mL of 16.7 wt% aqueous NaOH solution.

  • Reaction Setup: Charge the reaction vessel with an initial mixture of 3.3 g of HCN in 35.3 g of water. Maintain the reaction vessel temperature between 10°C and 30°C, with an optimal range of 20°C to 25°C.[6][4]

  • Reactant Addition:

    • Heat the prepared formaldehyde feed stream to a temperature between 90°C and 150°C.[4]

    • Promptly and continuously feed the heated formaldehyde solution and a separate stream of hydrogen cyanide into the reaction vessel.

    • Maintain the feed rates to ensure a slight molar excess of hydrogen cyanide (at least 1%, preferably >10%) relative to the formaldehyde being added.[6]

  • Reaction Quenching: Once the reaction is complete, quench the reaction mixture by adding a small amount of acid, such as 70% glycolic acid, to bring the pH to approximately 3.[6][4] This stabilizes the this compound product.

  • Product: The resulting aqueous solution of this compound is of high purity with significantly less unreacted formaldehyde compared to methods that do not involve pre-heating the formaldehyde feed.[6][4][5] For many applications, particularly enzymatic conversions, this solution may be used directly without further purification.[5]

Data Presentation

ParameterMethod 1: KCN & FormaldehydeMethod 2: Pre-heated Formaldehyde & HCN
Starting Materials Potassium cyanide, FormaldehydeHydrogen cyanide, Formaldehyde
Reaction Temperature < 10°C20-25°C (optimal)
pH Control Acidification to ~1.9, then adjustment to 3.0Quenched to pH ~3
Purification Continuous liquid-liquid extraction, DistillationOften used directly, minimal purification needed
Boiling Point 86-88°C @ 8 mmHg; 102-104°C @ 16 mmHg[3]Not applicable (typically used as an aqueous solution)
Yield 76-80%[3]High yield, >99.9% purity reported in some cases[5]
Key Feature Standard laboratory procedureProduces high-purity this compound with low residual formaldehyde

Experimental Workflow Diagram

Glycolonitrile_Synthesis_Workflow Overall Workflow for this compound Synthesis cluster_method1 Method 1: KCN & Formaldehyde cluster_method2 Method 2: High-Purity Synthesis M1_Start Start: KCN Solution M1_Add_HCHO Add Formaldehyde Solution (< 10°C) M1_Start->M1_Add_HCHO M1_Acidify Acidify with H₂SO₄ (< 10°C) M1_Add_HCHO->M1_Acidify M1_Adjust_pH Adjust pH to ~3 M1_Acidify->M1_Adjust_pH M1_Extract Continuous Ether Extraction M1_Adjust_pH->M1_Extract M1_Dry Dry Ether Extract M1_Extract->M1_Dry M1_Stabilize Add Ethanol M1_Dry->M1_Stabilize M1_Distill Distill under Reduced Pressure M1_Stabilize->M1_Distill M1_Product Pure this compound M1_Distill->M1_Product M2_Prepare_HCHO Prepare Formaldehyde Feed M2_Heat_HCHO Heat Formaldehyde Feed (90-150°C) M2_Prepare_HCHO->M2_Heat_HCHO M2_Feed Continuous Feed of Heated HCHO and HCN M2_Heat_HCHO->M2_Feed M2_Reactor Reaction Vessel (HCN initial charge, 20-25°C) M2_Reactor->M2_Feed M2_Quench Quench Reaction (pH ~3) M2_Feed->M2_Quench M2_Product High-Purity Aqueous This compound Solution M2_Quench->M2_Product

Caption: Comparative workflow for two laboratory-scale synthesis methods of this compound.

References

Analytical Methods for the Detection and Quantification of Glycolonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of glycolonitrile. The methods described herein are essential for monitoring reaction kinetics, assessing product purity, and conducting pharmacokinetic and toxicological studies involving this compound.

Introduction to this compound Analysis

This compound (HOCH₂CN), the simplest cyanohydrin, is a reactive and water-soluble molecule.[1] Its analysis is often challenging due to its high polarity, thermal instability, and lack of a strong chromophore for UV-Vis detection.[2] Furthermore, this compound can decompose into formaldehyde and hydrogen cyanide, particularly under alkaline conditions, necessitating careful sample handling and preparation.[1]

This guide outlines validated and robust analytical methodologies for the accurate and precise quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound, particularly in aqueous samples such as reaction mixtures. The method typically employs an ion-exchange or reverse-phase column to achieve separation from impurities like unreacted formaldehyde.[3][4]

Application Note: Quantification of this compound in Aqueous Reaction Mixtures

This application note describes an HPLC method for the routine quantification of this compound in synthesis reaction mixtures. The use of a refractive index (RI) detector is suitable for analytes like this compound that lack a significant UV chromophore.

Table 1: HPLC Method Parameters and Performance

ParameterValue
Instrumentation Agilent 1260 Infinity II or equivalent
Column Bio-Rad Aminex HPX-87H, 300 x 7.8 mm
Mobile Phase 0.01 N Sulfuric Acid
Flow Rate 1.0 mL/min
Column Temperature 50 °C
Detector Refractive Index (RI) Detector
Injection Volume 10 µL
Run Time 20 minutes
Linearity Range 0.1 - 10 mg/mL
Limit of Detection (LOD) ~0.03 mg/mL (Calculated as 3.3 * σ/S)[5]
Limit of Quantification (LOQ) ~0.1 mg/mL (Calculated as 10 * σ/S)[5]
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Note: LOD and LOQ are estimated and should be experimentally determined during method validation.

Experimental Protocol: HPLC Analysis of this compound

1. Reagents and Materials

  • This compound standard (≥99% purity)

  • Sulfuric acid (concentrated, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Standard Preparation

  • Prepare a stock solution of 10 mg/mL this compound in deionized water.

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 to 10 mg/mL.

3. Sample Preparation

  • For reaction mixtures, accurately dilute a known volume or weight of the sample with deionized water to bring the expected this compound concentration within the calibration range. A typical dilution is 1:100.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard This compound Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard Create Standards Sample Reaction Mixture Sample Dilution_Sample Dilution Sample->Dilution_Sample Dilute Filtration Filtration (0.45 µm) Dilution_Standard->Filtration Dilution_Sample->Filtration HPLC HPLC System Filtration->HPLC Inject Data Data Acquisition HPLC->Data Calibration Calibration Curve Data->Calibration Standard Data Quantification Quantification Data->Quantification Sample Data Calibration->Quantification Apply

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to its high polarity and thermal instability.[2] Derivatization is therefore a necessary step to increase its volatility and thermal stability. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[2][6][7]

Application Note: Trace Level Detection of this compound in Biological Matrices

This application note describes a sensitive GC-MS method for the detection and quantification of trace levels of this compound in biological samples, such as plasma or urine, after silylation.

Table 2: GC-MS Method Parameters and Performance (Post-Derivatization)

ParameterValue
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Instrumentation Agilent 7890B GC with 5977A MSD or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Target Ions (m/z) 114 (M-15), 73
Expected LOD 1-10 ng/mL
Expected LOQ 5-25 ng/mL

Note: LOD and LOQ are estimated and should be experimentally determined during method validation.

Experimental Protocol: GC-MS Analysis of this compound

1. Reagents and Materials

  • This compound standard (≥99% purity)

  • BSTFA with 1% TMCS

  • Acetonitrile (anhydrous, HPLC grade)

  • Internal Standard (e.g., deuterated this compound or a similar derivatizable compound)

  • Protein precipitation agent (e.g., cold acetonitrile or methanol)

  • Solid Phase Extraction (SPE) cartridges (if required for cleanup)

2. Standard Preparation

  • Prepare a stock solution of this compound and the internal standard in anhydrous acetonitrile.

  • Create a series of calibration standards by spiking the appropriate amounts of this compound and a fixed amount of internal standard into a blank biological matrix extract.

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • (Optional) For further cleanup, the dried extract can be reconstituted and passed through an appropriate SPE cartridge.

4. Derivatization

  • To the dried extract/standard, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

5. GC-MS Analysis

  • Inject 1 µL of the derivatized sample/standard into the GC-MS.

  • Monitor the selected ions for the this compound-TMS derivative and the internal standard derivative.

  • Quantify using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample IS Add Internal Standard Sample->IS Precipitation Protein Precipitation IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Supernatant Reconstitution Reconstitute Evaporation->Reconstitution BSTFA Add BSTFA/TMCS Reconstitution->BSTFA Heating Heat at 70°C BSTFA->Heating GCMS GC-MS System Heating->GCMS Inject Data Data Acquisition (SIM) GCMS->Data Quantification Quantification Data->Quantification

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the purity and concentration of this compound without the need for a reference standard of the analyte itself. 13C NMR is particularly useful for distinguishing this compound from its common impurities like formaldehyde.[3]

Application Note: Purity Assessment and Quantification by 13C qNMR

This application note outlines the use of quantitative 13C NMR for the accurate determination of this compound purity in concentrated samples or synthesis products.

Table 3: 13C qNMR Parameters

ParameterValue
Spectrometer Bruker Avance 400 MHz or equivalent
Solvent D₂O
Internal Standard Maleic acid or other suitable standard with a known concentration and distinct chemical shift
Pulse Program Inverse-gated decoupling
Relaxation Delay (d1) 5-7 times the longest T₁ of the signals of interest
Number of Scans ≥ 128 (for adequate signal-to-noise)
Key 13C Resonances This compound: ~48 ppm (-CH₂-), ~119 ppm (-CN)[3]
Formaldehyde oligomers: ~80-90 ppm
Experimental Protocol: 13C qNMR Analysis

1. Sample Preparation

  • Accurately weigh a known amount of the this compound sample (e.g., 100 mg) into an NMR tube.

  • Add a known volume of D₂O (e.g., 0.5 mL).

  • Add a known amount of a certified internal standard.

  • Ensure the sample is fully dissolved.

2. NMR Data Acquisition

  • Acquire the 13C NMR spectrum using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

  • Use a sufficiently long relaxation delay to allow for full relaxation of all carbon nuclei.

3. Data Processing and Quantification

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic peaks for this compound and the internal standard.

  • Calculate the concentration and purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * 100

    Where:

    • I = Integral value

    • N = Number of carbons for the integrated signal

    • MW = Molecular weight

    • m = mass

qNMR_Logic cluster_prep Sample Preparation cluster_acq Acquisition & Processing cluster_calc Calculation Sample Weigh Sample Dissolve Dissolve Sample->Dissolve Standard Weigh Internal Standard Standard->Dissolve Solvent Add D₂O Solvent->Dissolve NMR Acquire 13C Spectrum (Inverse-gated) Dissolve->NMR Process Process Spectrum NMR->Process Integrate Integrate Peaks Process->Integrate Formula Apply Quantification Formula Integrate->Formula Result Purity/Concentration Formula->Result

Caption: Logic diagram for qNMR quantification.

Other Potential Analytical Methods

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is generally not suitable for the quantification of this compound as it lacks a significant chromophore in the accessible UV-Vis range. While derivatization to introduce a chromophore is a possibility, HPLC and GC-MS are typically more direct and specific methods.

Electrochemical Sensors

The development of electrochemical sensors for the direct detection of this compound is an area of ongoing research. While sensors for cyanide are well-established, a specific and validated electrochemical sensor for this compound is not widely reported in the literature. Such a sensor would likely rely on the specific oxidation or reduction of the hydroxyl or nitrile group at a modified electrode surface.

Conclusion

The choice of analytical method for this compound depends on the sample matrix, the required sensitivity, and the purpose of the analysis. HPLC with RI detection is a robust method for quantifying this compound in aqueous solutions at relatively high concentrations. For trace-level detection in complex biological matrices, GC-MS with prior silylation is the method of choice. Quantitative 13C NMR serves as an excellent primary method for purity assessment and accurate quantification without the need for an identical standard. Careful sample preparation and handling are critical for all methods to ensure the stability of the analyte and the accuracy of the results.

References

Application Notes and Protocols for Strecker Amino Acid Synthesis Using Glycolonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis is a powerful and versatile method for the synthesis of amino acids from aldehydes or ketones. A key intermediate in the synthesis of glycine, the simplest amino acid, is glycolonitrile (hydroxyacetonitrile). These application notes provide detailed protocols for the use of this compound in a two-step Strecker synthesis to produce glycine. The process involves the initial conversion of this compound to aminoacetonitrile via ammonolysis, followed by the hydrolysis of aminoacetonitrile to yield glycine. This document outlines the experimental procedures, presents quantitative data from various protocols, and includes visual diagrams to illustrate the workflow and reaction mechanism.

Reaction Overview

The synthesis of glycine from this compound via the Strecker pathway proceeds in two primary stages:

  • Ammonolysis of this compound: this compound reacts with ammonia to form aminoacetonitrile. This step involves the nucleophilic substitution of the hydroxyl group with an amino group.

  • Hydrolysis of Aminoacetonitrile: The nitrile group of aminoacetonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, forming glycine.

Data Presentation

The following table summarizes quantitative data from different reported protocols for the synthesis of glycine starting from this compound or its direct downstream intermediate, aminoacetonitrile.

StepStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Ammonolysis 50% aq. This compoundAmmonia, Formic Acid, Ammonium Sulfite50°C, 2 hours96-97%[1]
Hydrolysis (Basic) Aminoacetonitrile Hydrogen SulfateBarium Hydroxide Octahydrate, WaterBoiling, 6-8 hours67-87%
Hydrolysis (Acidic) AminoacetonitrileInorganic Acid (e.g., H₂SO₄)60-200°C, 1-8 hours95.8%
Hydrolysis (Alkaline, Continuous) AminoacetonitrileAlkali100-160°C, 0.1-0.5 MPa, 1-10 min residence timeHigh

Experimental Protocols

Protocol 1: Synthesis of Aminoacetonitrile from this compound

This protocol is adapted from a patented procedure and describes the high-yield synthesis of aminoacetonitrile from an aqueous solution of this compound.[1]

Materials:

  • 50% by weight aqueous solution of this compound

  • Ammonia

  • Formic acid

  • Ammonium sulfite monohydrate

  • Reaction vessel equipped with stirring and temperature control

Procedure:

  • To the reaction vessel, add the desired amount of ammonia and 2.2g of ammonium sulfite monohydrate.

  • While maintaining the temperature at 50°C, supply 184 g of a 50% by weight aqueous solution of this compound, to which 1.5 g of formic acid has been previously added, over a period of 1 hour.

  • After the addition is complete, continue the reaction for an additional hour at 50°C.

  • The resulting product is an aqueous solution of aminoacetonitrile. The reported yield of pure aminoacetonitrile is 96-97%.[1]

Protocol 2: Hydrolysis of Aminoacetonitrile to Glycine (Basic Conditions)

This classic protocol from Organic Syntheses details the hydrolysis of aminoacetonitrile hydrogen sulfate to glycine using barium hydroxide.

Materials:

  • Aminoacetonitrile hydrogen sulfate

  • Barium hydroxide octahydrate

  • Water

  • 50% Sulfuric acid

  • Methyl alcohol

  • Ether

  • Beaker, round-bottom flask, Büchner funnel

Procedure:

  • In a 1-liter beaker, prepare a boiling suspension of 253 g (0.8 mole) of barium hydroxide octahydrate in 500 cc of water.

  • To the boiling suspension, add 61.6 g (0.4 mole) of aminoacetonitrile hydrogen sulfate in portions at a rate that prevents frothing.

  • Cover the beaker with a round-bottom flask containing cold running water to act as a condenser and continue boiling until no more ammonia is evolved (approximately 6-8 hours).

  • Quantitatively precipitate the barium by adding the exact required amount of 50% sulfuric acid.

  • Filter the solution and concentrate the filtrate on a water bath to a volume of 50-75 cc.

  • Chill the concentrated solution to crystallize the crude glycine. Filter the crystals.

  • Further concentrate the filtrate and chill to obtain subsequent crops of crystals. Continue until the final filtrate volume is about 5 cc.

  • For purification, dissolve the crude glycine in 200-215 cc of warm water.

  • Precipitate the purified glycine by adding approximately five volumes of methyl alcohol.

  • Collect the glycine on a Büchner funnel, wash with methyl alcohol and ether, and air dry. The reported yield of pure glycine is 64-65%.

Protocol 3: Hydrolysis of Aminoacetonitrile to Glycine (Acidic Conditions)

This protocol is based on a patented method for the acid-catalyzed hydrolysis of aminoacetonitrile.

Materials:

  • Aminoacetonitrile

  • Inorganic acid (e.g., Sulfuric acid or Phosphoric acid)

  • Milk of lime (calcium hydroxide suspension)

  • Reaction vessel with temperature and pressure control

Procedure:

  • Mix aminoacetonitrile with an inorganic acid in a molar ratio of aminoacetonitrile to inorganic acid of 1:0.2-4.

  • Heat the reaction mixture to a temperature between 60-200°C for 1-8 hours to obtain an acid hydrolysis solution containing the glycine inorganic acid salt.

  • Neutralize the resulting acid solution with milk of lime. The amount of milk of lime should be sufficient to neutralize the inorganic acid.

  • Filter the neutralized solution to remove the inorganic calcium salt precipitate.

  • Concentrate the filtrate and crystallize to obtain glycine. This method reports a yield of 95.8%.

Visualizations

Strecker Synthesis of Glycine from this compound Workflow

Strecker_Synthesis_Workflow cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Hydrolysis This compound This compound (HOCH₂CN) aminoacetonitrile Aminoacetonitrile (H₂NCH₂CN) This compound->aminoacetonitrile + NH₃ - H₂O ammonia Ammonia (NH₃) water Water (H₂O) glycine Glycine (H₂NCH₂COOH) aminoacetonitrile_hydrolysis->glycine + 2H₂O - NH₃ Strecker_Relationship reactants Starting Material This compound intermediate Intermediate Aminoacetonitrile reactants:f1->intermediate:f1 Ammonolysis reagents Key Reagents Ammonia Water Acid/Base Catalyst reagents:f1->intermediate:f1 product Final Product Glycine reagents:f2->product:f1 reagents:f3->product:f1 intermediate:f1->product:f1 Hydrolysis

References

Glycolonitrile as a Precursor for Glycine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, the simplest amino acid, is a fundamental building block in numerous biological processes and a key component in the pharmaceutical, food, and chemical industries. Its synthesis from readily available precursors is a topic of significant interest. Glycolonitrile (hydroxyacetonitrile), a simple cyanohydrin derived from formaldehyde and hydrogen cyanide, serves as a versatile and efficient precursor for glycine production. This document provides detailed application notes and protocols for the synthesis of glycine from this compound, focusing on established chemical methods.

Safety Precautions

Warning: this compound is a highly toxic and hazardous substance. It can be fatal if inhaled, swallowed, or absorbed through the skin. All experimental work with this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency plan should be in place, and personnel should be trained in handling cyanides.

Synthetic Pathways Overview

Several methods have been developed to convert this compound into glycine. The most prominent and industrially relevant pathways are the Strecker synthesis and the Bucherer-Bergs synthesis. An alternative method involving the reaction of this compound with ammonia and carbon dioxide has also been reported.

G This compound This compound Strecker Strecker Synthesis This compound->Strecker BuchererBergs Bucherer-Bergs Synthesis This compound->BuchererBergs CO2_Method Carbon Dioxide Method This compound->CO2_Method Glycine Glycine Strecker->Glycine BuchererBergs->Glycine CO2_Method->Glycine

Caption: Overview of synthetic routes from this compound to glycine.

Strecker Synthesis

The Strecker synthesis is a classic and widely used method for producing α-amino acids. In the context of glycine synthesis, this compound is reacted with ammonia to form aminoacetonitrile, which is subsequently hydrolyzed to yield glycine.[1]

Reaction Pathway

Strecker_Pathway cluster_step1 Step 1: Amination cluster_step2 Step 2: Hydrolysis This compound This compound (HOCH₂CN) Aminoacetonitrile Aminoacetonitrile (H₂NCH₂CN) This compound->Aminoacetonitrile + NH₃ - H₂O Ammonia Ammonia (NH₃) Aminoacetonitrile_hydrolysis Aminoacetonitrile (H₂NCH₂CN) Glycine Glycine (H₂NCH₂COOH) Aminoacetonitrile_hydrolysis->Glycine + 2H₂O - NH₃

Caption: Strecker synthesis pathway for glycine from this compound.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of glycine from aminoacetonitrile, a direct derivative of this compound.

Materials:

  • Aminoacetonitrile hydrogen sulfate (can be prepared from this compound)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Sulfuric acid (50%)

  • Deionized water

  • Ethanol

  • Activated carbon (e.g., Norite)

Procedure:

  • Hydrolysis: In a 1-liter beaker, prepare a suspension of 253 g (0.8 mole) of barium hydroxide octahydrate in 500 mL of water. Bring the suspension to a boil.

  • Gradually add 61.6 g (0.4 mole) of aminoacetonitrile hydrogen sulfate to the boiling suspension. Control the addition rate to prevent excessive frothing.

  • Cover the beaker with a round-bottomed flask filled with cold running water to act as a condenser. Continue boiling for 6 to 8 hours, or until the evolution of ammonia ceases (can be tested with moist pH paper).

  • Purification: Carefully add 50% sulfuric acid to the hot solution to precipitate the barium as barium sulfate. The endpoint is reached when no further precipitate forms upon addition of a drop of sulfuric acid.

  • Filter the hot solution to remove the barium sulfate precipitate.

  • Concentrate the filtrate on a water bath to a volume of 50-75 mL.

  • Cool the concentrated solution to induce crystallization of crude glycine.

  • Collect the crystals by filtration. Further concentrate the filtrate to obtain subsequent crops of crystals.

  • Recrystallize the crude glycine from water, using activated carbon to decolorize the solution if necessary. Wash the purified crystals with 50% ethanol.

  • Dry the pure glycine crystals. The expected yield of pure glycine is in the range of 67-87%.

Data Presentation
ParameterValueReference
Starting MaterialAminoacetonitrile hydrogen sulfateOrganic Syntheses
Key ReagentsBarium hydroxide, Sulfuric acidOrganic Syntheses
Reaction Time6-8 hoursOrganic Syntheses
ProductGlycineOrganic Syntheses
Yield67-87%Organic Syntheses

Bucherer-Bergs Synthesis

The Bucherer-Bergs synthesis involves the reaction of a cyanohydrin (in this case, this compound) with ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed to produce the corresponding amino acid, glycine.[2]

Reaction Pathway

BuchererBergs_Pathway cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis This compound This compound (HOCH₂CN) Hydantoin Hydantoin This compound->Hydantoin + (NH₄)HCO₃ Ammonium_Bicarbonate Ammonium Bicarbonate ((NH₄)HCO₃) Hydantoin_hydrolysis Hydantoin Glycine Glycine (H₂NCH₂COOH) Hydantoin_hydrolysis->Glycine + H₂O, NaOH

Caption: Bucherer-Bergs synthesis of glycine from this compound.

Experimental Protocols

Part A: Synthesis of Hydantoin from this compound

This protocol is based on the reaction of this compound with ammonium bicarbonate.

Materials:

  • This compound

  • Ammonium bicarbonate

  • Mineral acid (e.g., HCl)

Procedure:

  • A mixture of this compound and ammonium bicarbonate is refluxed with a mineral acid.

  • The reaction yields hydantoin. A reported yield for this step is 82%.[2]

Part B: Hydrolysis of Hydantoin to Glycine

This protocol describes the hydrolysis of the hydantoin intermediate.[3][4]

Materials:

  • Hydantoin

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a high-pressure reactor, dissolve 2.0 g of hydantoin and a specific molar ratio of sodium hydroxide in 27 mL of pure water.[4]

  • Heat the solution to the desired reaction temperature. A study found that at 423.15 K (150 °C) with a molar ratio of sodium hydroxide to hydantoin of 3:1, and a reaction time of 6 hours, the conversion of hydantoin reached 100% and the yield of glycine was 91%.[4][5]

  • After the reaction is complete, cool the reactor and collect the glycine product. Further purification may be required.

Data Presentation
StepParameterValueReference
Hydantoin Formation Starting MaterialThis compound, Ammonium BicarbonateJ-Stage
ProductHydantoinJ-Stage
Yield82%[2]
Hydantoin Hydrolysis Starting MaterialHydantoinACS Omega, PMC
Key ReagentsSodium hydroxide, WaterACS Omega, PMC
Temperature150 °C (423.15 K)[4]
Reaction Time6 hours[4]
Molar Ratio (NaOH:Hydantoin)3:1[4]
ProductGlycineACS Omega, PMC
Yield91%[4][5]

Synthesis via Reaction with Carbon Dioxide and Ammonia

An alternative industrial process involves the reaction of this compound with carbon dioxide and ammonia in an aqueous solution. This method is notable for its high yield and the ability to recycle byproducts.

Reaction Pathway

CO2_Method_Pathway This compound This compound Glycine Glycine This compound->Glycine CO2 Carbon Dioxide CO2->Glycine Ammonia Ammonia Ammonia->Glycine

References

Applications of Glycolonitrile in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolonitrile (hydroxyacetonitrile), the simplest cyanohydrin, is a versatile and highly reactive bifunctional molecule bearing both a hydroxyl and a nitrile group.[1] Its unique structural features make it a valuable C2 building block in a variety of organic transformations, enabling the synthesis of a wide range of important molecules, including amino acids, chelating agents, and heterocyclic compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role as a precursor to key synthetic intermediates.

Synthesis of this compound

This compound is typically synthesized from the reaction of formaldehyde with an alkali metal cyanide, followed by acidification.[3] Due to its inherent instability and tendency to polymerize, it is often prepared and used in situ or stabilized for storage.[3]

Experimental Protocol: Synthesis of this compound[3]

This protocol describes the synthesis of this compound from potassium cyanide and formaldehyde, followed by purification by distillation.

Materials:

  • Potassium cyanide (KCN)

  • Formaldehyde (37% aqueous solution)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium hydroxide (KOH), 5% aqueous solution

  • Ether

  • Anhydrous calcium sulfate (Drierite)

  • Absolute ethanol

Procedure:

  • In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 130 g (2.0 moles) of potassium cyanide in 250 mL of water. Cool the flask in an ice-salt bath.

  • Slowly add a solution of 170 mL (2.0 moles) of 37% formaldehyde and 130 mL of water from the dropping funnel, maintaining the reaction temperature below 10°C. This addition should take approximately 40 minutes.

  • After the addition is complete, let the mixture stand for 10 minutes.

  • While maintaining the low temperature, add 230 mL of dilute sulfuric acid (prepared by adding 57 mL of concentrated H₂SO₄ to 173 mL of water) with stirring. A precipitate of potassium sulfate will form. The pH of the solution will be approximately 1.9.

  • Adjust the pH to about 3.0 by the dropwise addition of 5% potassium hydroxide solution, while cooling.

  • Add 30 mL of ether and shake the mixture well.

  • Filter the potassium sulfate precipitate using a Büchner funnel and wash it with 30 mL of ether.

  • Pour the filtrate into a continuous ether extractor and extract for 48 hours with 300 mL of ether.

  • Dry the ether extract over 15 g of anhydrous calcium sulfate for 3-4 hours and then filter.

  • Add 10 mL of absolute ethanol to the filtrate as a stabilizer.

  • Remove the ether on a steam bath.

  • Distill the residue under reduced pressure. This compound distills at 86–88°C/8 mm Hg.

Yield: 76–80%

Quantitative Data Summary: Synthesis of this compound

ParameterValueReference
ReactantsPotassium cyanide, Formaldehyde[3]
Molar Ratio (KCN:HCHO)1:1[3]
Reaction Temperature< 10°C[3]
Purification MethodDistillation under reduced pressure[3]
Boiling Point86–88°C / 8 mm Hg[3]
Yield76–80%[3]

Logical Relationship: this compound Synthesis

Glycolonitrile_Synthesis formaldehyde Formaldehyde intermediate Potassium Glycolonate (in solution) formaldehyde->intermediate kcn Potassium Cyanide kcn->intermediate This compound This compound intermediate->this compound h2so4 Sulfuric Acid (acidification) h2so4->this compound purification Purification (Distillation) This compound->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Synthesis of Aminoacetonitriles

A primary application of this compound is its conversion to aminoacetonitriles through reaction with ammonia or primary and secondary amines. These aminoacetonitriles are valuable precursors to α-amino acids and their derivatives.[1]

Synthesis of Aminoacetonitrile (Precursor to Glycine)

The reaction of this compound with ammonia yields aminoacetonitrile, which can be subsequently hydrolyzed to produce glycine, the simplest proteinogenic amino acid.[1]

Reaction Scheme:

HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O H₂NCH₂CN + 2H₂O → H₂NCH₂COOH + NH₃

Experimental Protocol: Synthesis of Aminoacetonitrile

A general procedure involves treating an aqueous solution of this compound with ammonia.

Materials:

  • This compound (aqueous solution)

  • Ammonia (aqueous solution, e.g., 28%)

Procedure:

  • To a stirred aqueous solution of this compound, add an excess of aqueous ammonia at room temperature.

  • The reaction is typically exothermic and may require cooling to maintain the temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Upon completion, the resulting aqueous solution of aminoacetonitrile can be used directly for the next step (e.g., hydrolysis to glycine) or stabilized by acidification.

Quantitative Data Summary: Aminoacetonitrile Synthesis

ParameterValueReference
ReactantsThis compound, Ammonia[4]
ProductAminoacetonitrile[4]
Reported Yield96-97% (of aqueous solution)[5]
Synthesis of N-Substituted Aminoacetonitriles

This compound can react with primary and secondary amines to furnish N-substituted aminoacetonitriles, which are precursors to N-substituted glycines.

Reaction Scheme:

HOCH₂CN + R¹R²NH → R¹R²NCH₂CN + H₂O

Experimental Protocol: General Synthesis of N-Substituted Aminoacetonitriles

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Solvent (e.g., water, ethanol, or neat)

Procedure:

  • Combine this compound with an equimolar amount or a slight excess of the amine in a suitable solvent or neat.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction until completion.

  • The product can be isolated by extraction and purified by distillation or chromatography.

Signaling Pathway: Synthesis of Aminoacetonitriles from this compound

Aminoacetonitrile_Synthesis This compound This compound (HOCH₂CN) aminoacetonitrile Aminoacetonitrile (H₂NCH₂CN) This compound->aminoacetonitrile n_substituted N-Substituted Aminoacetonitrile (RNHCH₂CN) This compound->n_substituted nn_disubstituted N,N-Disubstituted Aminoacetonitrile (R¹R²NCH₂CN) This compound->nn_disubstituted ammonia Ammonia (NH₃) ammonia->aminoacetonitrile primary_amine Primary Amine (RNH₂) primary_amine->n_substituted secondary_amine Secondary Amine (R¹R²NH) secondary_amine->nn_disubstituted glycine Glycine aminoacetonitrile->glycine Hydrolysis n_substituted_glycine N-Substituted Glycine n_substituted->n_substituted_glycine Hydrolysis

Caption: Pathways to aminoacetonitriles and their derivatives.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of both its hydroxyl and nitrile functionalities.

Synthesis of 2-Oxazolines (Plausible Route)

While direct protocols starting from this compound are not readily found, a plausible synthetic route to 2-oxazolines involves the conversion of this compound to an α-hydroxy-β-amino acid derivative, followed by cyclization.

Plausible Reaction Pathway:

  • Strecker-type reaction: this compound can react with an aldehyde and an amine to form an α-amino-β-hydroxy nitrile.

  • Hydrolysis: The resulting nitrile can be hydrolyzed to the corresponding α-amino-β-hydroxy acid.

  • Cyclization: The α-amino-β-hydroxy acid can then be cyclized to form a 2-oxazoline derivative.

Experimental Workflow: Plausible Synthesis of 2-Oxazolines

Oxazoline_Synthesis This compound This compound step1 Strecker-type Reaction This compound->step1 aldehyde Aldehyde (RCHO) aldehyde->step1 amine Amine (R'NH₂) amine->step1 intermediate1 α-Amino-β-hydroxy nitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 α-Amino-β-hydroxy acid step2->intermediate2 step3 Cyclization intermediate2->step3 oxazoline 2-Oxazoline Derivative step3->oxazoline

Caption: A potential multi-step route to 2-oxazolines from this compound.

Multicomponent Reactions (MCRs)

This compound's structure suggests its potential as a component in MCRs like the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. However, specific and detailed protocols for the direct use of this compound in these reactions are not well-documented in readily accessible literature. It is plausible that in situ generated this compound from formaldehyde and a cyanide source participates in such reactions.

Other Potential Applications

  • Precursor to Chelating Agents: this compound is a key intermediate in the industrial synthesis of important chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA).[1]

  • Source of Cyanohydrin: It can act as a source of the cyanohydrin moiety in various transformations.

  • Cycloaddition Reactions: While theoretically possible, specific examples of cycloaddition reactions involving this compound are not widely reported.

Conclusion

This compound is a valuable and reactive C2 synthon with significant applications in organic synthesis, most notably as a precursor to aminoacetonitriles and, subsequently, α-amino acids. Its utility in the synthesis of chelating agents is also well-established. While its potential in more complex transformations such as multicomponent and cycloaddition reactions is evident, further research and documentation are needed to provide detailed and reliable protocols for these applications. The protocols and data presented herein offer a solid foundation for researchers and professionals in drug development and other areas of chemical synthesis to utilize this compound in their work.

Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a well-equipped laboratory, following all necessary safety precautions. This compound and cyanide-containing compounds are highly toxic and must be handled with extreme care.

References

Application Note: Derivatization of Glycolonitrile for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of glycolonitrile (hydroxyacetonitrile) to enable robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. This document outlines two primary derivatization methods: silylation and acylation, which convert this compound into more volatile and thermally stable derivatives. These methods significantly improve chromatographic peak shape, enhance sensitivity, and allow for accurate quantification in various matrices. This guide is intended for researchers, scientists, and drug development professionals requiring reliable analysis of this compound.

Introduction

This compound (HOCH₂CN) is the simplest cyanohydrin and a key intermediate in the synthesis of various industrial chemicals and pharmaceuticals.[1] Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and toxicological studies, as it can decompose to form formaldehyde and highly toxic hydrogen cyanide.[1]

Direct analysis of this compound by GC-MS is hindered by its polar hydroxyl group, which leads to poor chromatographic performance, including peak tailing and low sensitivity. Chemical derivatization is a necessary step to modify the analyte's chemical properties to be more amenable to GC-MS analysis.[2][3] This process involves converting the polar -OH group into a less polar, more volatile functional group. The two most common and effective derivatization strategies for compounds containing hydroxyl groups are silylation and acylation.

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[4]

  • Acylation: This technique introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl moiety, which also results in a more volatile and less polar derivative suitable for GC-MS analysis.

This application note provides detailed experimental protocols for both silylation and acylation of this compound, along with recommended GC-MS parameters for the analysis of the resulting derivatives.

Experimental Protocols

Silylation of this compound

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or Acetonitrile (anhydrous)

  • Internal Standard (IS) solution (e.g., deuterated this compound or a stable, non-reactive compound with similar properties)

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Microsyringes

  • Vortex mixer

  • Heating block or oven

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound standard in anhydrous acetonitrile (e.g., 1 mg/mL).

    • For unknown samples, perform a suitable extraction to isolate this compound. The final extract should be evaporated to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample or a known amount of the standard in a GC vial, add 100 µL of anhydrous pyridine or acetonitrile.

    • Add a known amount of the internal standard.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If necessary, the derivatized sample can be diluted with a dry, non-polar solvent like hexane.

Acylation of this compound

Acylation provides an alternative to silylation and can be particularly useful if silylation proves problematic for a specific sample matrix. Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that produces stable and volatile derivatives.

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous) or Triethylamine (TEA)

  • Internal Standard (IS) solution

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Microsyringes

  • Vortex mixer

  • Heating block or oven

Protocol:

  • Sample Preparation:

    • Follow the same sample preparation steps as for the silylation protocol.

  • Derivatization Reaction:

    • To the dried sample or a known amount of the standard in a GC vial, add 100 µL of anhydrous pyridine or a solution of 10% TEA in a suitable aprotic solvent.

    • Add a known amount of the internal standard.

    • Carefully add 50 µL of TFAA. Caution: TFAA is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 20 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be necessary to achieve the best chromatographic separation and sensitivity for your specific instrumentation and sample matrix.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temp. 280°C
Acquisition Mode Full Scan (m/z 40-500) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following tables summarize the expected quantitative data for the derivatization and analysis of this compound. These values are based on typical performance for similar compounds and should be validated in your laboratory.

Table 1: Derivatization Efficiency and Stability

Derivatization MethodReagentExpected YieldDerivative Stability (at 4°C)
SilylationBSTFA + 1% TMCS> 95%Up to 48 hours
AcylationTFAA> 95%Up to 72 hours

Table 2: GC-MS Performance for this compound Derivatives

DerivativeRetention Time (approx.)Key Mass Fragments (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound-TMS~ 8-10 min116 (M-15), 73, 56~ 1-5 ng/mL~ 5-15 ng/mL
This compound-TFA~ 7-9 min153 (M), 125, 69~ 1-5 ng/mL~ 5-15 ng/mL

Note: Retention times and mass fragments are predictive and should be confirmed experimentally. LOD and LOQ are estimates and will depend on the specific instrument and matrix.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample/Standard Extraction Extraction (if necessary) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Add_Solvent Add Anhydrous Solvent (Pyridine or Acetonitrile) Drying->Add_Solvent Reconstitute Add_IS Add Internal Standard Add_Solvent->Add_IS Add_Reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) Add_IS->Add_Reagent Vortex Vortex Add_Reagent->Vortex Heat Heat (60-70°C) Vortex->Heat Cool Cool to Room Temperature Heat->Cool Injection Inject into GC-MS Cool->Injection Analyze Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Conclusion

The derivatization of this compound using either silylation or acylation is a critical step for reliable and sensitive quantification by GC-MS. The protocols outlined in this application note provide a robust framework for converting the polar this compound molecule into a more volatile and thermally stable derivative, thereby overcoming the challenges of direct analysis. By following these procedures, researchers can achieve improved chromatographic performance, leading to accurate and precise results in their respective fields of study. It is recommended to perform method validation for each specific matrix to ensure data quality.

References

Enzymatic Synthesis of Glycolic Acid from Glycolonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic conversion of glycolonitrile to glycolic acid, a critical process in the sustainable production of this versatile chemical. Glycolic acid and its derivatives are widely used in the pharmaceutical, cosmetic, and polymer industries. Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods, operating under mild conditions and minimizing byproduct formation.

Introduction

The biotransformation of this compound to glycolic acid is catalyzed by the enzyme nitrilase (EC 3.5.5.1). This enzyme directly hydrolyzes the nitrile group of this compound to a carboxylic acid and ammonia in a single step.[1] Several microbial sources of nitrilases have been identified and characterized for this purpose, with notable examples including Acidovorax facilis 72W and Alcaligenes sp. ECU0401.[2][3] These biocatalysts can be used as whole cells, either free or immobilized, or as purified enzymes. Immobilization of the biocatalyst is often preferred for industrial applications to enhance stability and facilitate reuse.[4]

This document outlines the chemoenzymatic production of glycolic acid, starting from the synthesis of this compound, followed by the detailed protocols for enzyme production, biocatalyst preparation, the enzymatic conversion reaction, and product analysis.

Chemoenzymatic Production Overview

The overall process involves two main stages: the chemical synthesis of this compound and its subsequent enzymatic hydrolysis to glycolic acid.

Chemoenzymatic_Process cluster_0 Chemical Synthesis cluster_1 Enzymatic Conversion F Formaldehyde GLN This compound F->GLN + HCN HCN Hydrogen Cyanide HCN->GLN GA Glycolic Acid GLN->GA + 2H₂O NH3 Ammonia Nitrilase Nitrilase Enzyme Nitrilase->GLN

Caption: Chemoenzymatic conversion of formaldehyde and hydrogen cyanide to glycolic acid.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic conversion of this compound to glycolic acid.

Table 1: Comparison of Microbial Nitrilases for Glycolic Acid Production

MicroorganismBiocatalyst FormSubstrate Conc. (mM)Reaction Time (h)Yield (%)Biocatalyst Productivity (g glycolic acid/g dcw)Reference
Alcaligenes sp. ECU0401Growing Cells200 (fed-batch)1496.5-[2]
Alcaligenes sp. ECU0401Resting Cells503694.1-[2]
Alcaligenes sp. ECU0401Immobilized Cells-8 (per cycle)>90 (after 25 cycles)1042.2 (after 29 cycles)[2]
Acidovorax facilis 72W (mutant)Immobilized E. coli--->1000

Table 2: Optimized Reaction Conditions

ParameterAlcaligenes sp. ECU0401Acidovorax facilis 72W
Optimal pH 6.56.0 - 8.0
Optimal Temperature 30°C-
Buffer 100 mM Potassium Phosphate-

Experimental Protocols

Protocol 1: Cultivation of Alcaligenes sp. ECU0401 for Nitrilase Production

This protocol describes the cultivation of Alcaligenes sp. ECU0401 to produce nitrilase for the conversion of this compound.

Materials:

  • Basal Medium: 10 g/L glycerol, 10 g/L peptone, 5 g/L yeast extract, 2 g/L KH₂PO₄, 1 g/L NaCl, 0.2 g/L MgSO₄, 0.03 g/L FeSO₄·7H₂O

  • Tap water

  • 5-L fermenter

  • Shaker incubator

Procedure:

  • Prepare Pre-seed Culture: Inoculate a single colony of Alcaligenes sp. ECU0401 into a 1000 mL Erlenmeyer flask containing 150 mL of basal medium.

  • Incubate the pre-seed culture in a shaker incubator at 30°C and 160 rpm for 15 hours.

  • Fermentation: Transfer the pre-seed culture into a 5-L fermenter containing 3 L of the basal medium supplemented with 50 mM this compound as an inducer.

  • Maintain the dissolved oxygen level above 30% saturation by adjusting the agitation speed and airflow rate.

  • Continue the fermentation for the desired period to allow for cell growth and nitrilase expression.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5). The resulting wet cells are referred to as resting cells.

Protocol 2: Immobilization of Alcaligenes sp. ECU0401 Cells

Immobilization enhances the stability and reusability of the biocatalyst. This protocol describes immobilization in a carrageenan gel matrix.

Materials:

  • Alcaligenes sp. ECU0401 wet cell paste

  • 100 mM phosphate buffer (pH 6.5)

  • Carrageenan

  • Potassium bicarbonate buffer

  • Glutaraldehyde solution

  • Polyethylenimine (PEI) solution

Procedure:

  • Prepare a 10% (dry cell weight) suspension of Alcaligenes sp. ECU0401 cells in 100 mM phosphate buffer (pH 6.5).

  • Warm the cell suspension to 50°C.

  • Prepare a 5.0% (w/v) carrageenan solution in water and heat to dissolve, then cool to 50°C.

  • Mix the cell suspension and carrageenan solution at 50°C.

  • Immediately drop the cell/carrageenan mixture into a cold potassium bicarbonate buffer to form catalyst beads.

  • Cross-linking (optional but recommended for enhanced stability): a. Treat the beads with a glutaraldehyde solution. b. Follow by treatment with a polyethylenimine (PEI) solution to cross-link the matrix.

  • Wash the immobilized beads thoroughly with buffer to remove any unreacted chemicals.

  • Store the immobilized biocatalyst at 4°C until use.

Protocol 3: Enzymatic Conversion of this compound to Glycolic Acid

This protocol details the batch conversion of this compound using either resting or immobilized cells.

Enzymatic_Conversion_Workflow Start Start Prepare_Biocatalyst Prepare Biocatalyst (Resting or Immobilized Cells) Start->Prepare_Biocatalyst Reaction_Setup Set up Reaction Mixture (Buffer, Biocatalyst) Prepare_Biocatalyst->Reaction_Setup Add_Substrate Add this compound Reaction_Setup->Add_Substrate Incubate Incubate at Optimal Conditions (e.g., 30°C, 160 rpm) Add_Substrate->Incubate Monitor Monitor Reaction Progress (e.g., by HPLC) Incubate->Monitor Monitor->Incubate In Progress Separate Separate Biocatalyst (Centrifugation or Filtration) Monitor->Separate Reaction Complete Analyze Analyze Product (Glycolic Acid Quantification) Separate->Analyze End End Analyze->End Nitrile_Degradation_Pathways cluster_0 Nitrilase Pathway cluster_1 Nitrile Hydratase / Amidase Pathway Nitrile Nitrile (R-C≡N) Carboxylic_Acid Carboxylic Acid (R-COOH) + NH₃ Nitrile->Carboxylic_Acid + 2H₂O Amide Amide (R-CONH₂) Nitrile->Amide Amide->Carboxylic_Acid + H₂O Nitrilase Nitrilase Nitrilase->Nitrile Nitrile_Hydratase Nitrile Hydratase Nitrile_Hydratase->Nitrile Amidase Amidase Amidase->Amide

References

Application Notes & Protocols: The Role of Glycolonitrile in the Synthesis of Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a paramount aminopolycarboxylic acid and chelating agent, indispensable in various industrial, medical, and laboratory applications. Its ability to form stable, water-soluble complexes with metal ions makes it a critical component in detergents, water treatment, and pharmaceuticals. While several synthetic routes to EDTA have been developed, the pathway involving glycolonitrile (hydroxyacetonitrile) as a key intermediate is of significant industrial importance. This method, closely related to the two-step Singer synthesis, allows for the production of high-purity EDTA.[1][2]

This compound (HOCH₂CN) serves as a direct precursor for introducing the carboxymethyl groups required for chelation.[3][4] It is typically synthesized from formaldehyde and hydrogen cyanide.[5] This document provides detailed application notes, protocols, and quantitative data on the synthesis of EDTA via the this compound pathway.

Section 1: The Synthetic Pathway

The synthesis of EDTA from this compound is a multi-step process that ensures a high-purity final product by isolating the key intermediate, (ethylenedinitrilo)tetraacetonitrile (EDTN). The overall process can be divided into three main stages:

  • Formation of this compound : The process begins with the base-catalyzed reaction of formaldehyde and hydrogen cyanide (HCN) to produce this compound.[5]

  • Synthesis of the Tetranitrile Intermediate (EDTN) : this compound then reacts with ethylenediamine (EDA) to form the crucial intermediate, (ethylenedinitrilo)tetraacetonitrile.[1][5] This step involves the cyanoalkylation of the primary amine groups of EDA.

  • Hydrolysis to EDTA : The isolated and purified EDTN is subsequently hydrolyzed under alkaline conditions, typically using sodium hydroxide, to yield the tetrasodium salt of EDTA (Na₄EDTA) and ammonia.[1][2] The free acid form of EDTA can then be precipitated by acidifying the solution.[2][6]

The logical workflow for this synthesis is outlined below.

A Formaldehyde (CH₂O) D This compound (HOCH₂CN) A->D B Hydrogen Cyanide (HCN) B->D C Ethylenediamine (EDA) E (Ethylenedinitrilo)tetraacetonitrile (EDTN) C->E D->E F Tetrasodium EDTA (Na₄EDTA) E->F Hydrolysis (NaOH) G EDTA (Free Acid) F->G

Figure 1. Overall workflow for EDTA synthesis via the this compound pathway.

The detailed chemical reaction pathway illustrates the structural transformations from the reactants to the final chelating agent.

cluster_reactants Reactants cluster_intermediate Intermediate (EDTN) cluster_product Product (Na₄EDTA) R1 H₂N-CH₂-CH₂-NH₂ R2 + 4 HO-CH₂-CN P1 NC-CH₂ NC-CH₂ R2->P1 Step 1: Cyanoalkylation (-4 H₂O) P1_center >N-CH₂-CH₂-N< P1_right CH₂-CN CH₂-CN P2 NaOOC-CH₂ NaOOC-CH₂ P1_right->P2 Step 2: Hydrolysis (+4 NaOH, +4 H₂O) (-4 NH₃) P2_center >N-CH₂-CH₂-N< P2_right CH₂-COONa CH₂-COONa

Figure 2. Chemical reaction pathway for the synthesis of EDTA from ethylenediamine and this compound.

Section 2: Quantitative Data

The efficiency of the this compound-based synthesis of EDTA is high, particularly due to the isolation of the intermediate, which allows for a purer final product compared to single-step methods.[2] The table below summarizes typical reaction conditions and yields reported in the literature for each major step.

Synthesis Step Key Reactants Typical Conditions Reported Yield Reference
1. This compound Synthesis Formaldehyde, Potassium CyanideAqueous solution, Temp < 10°C, followed by acidification76 - 80%[7]
2. EDTN Synthesis Ethylenediamine, Formalin, HCNAqueous solution, Temp 50-70°C, pH < 186.1%[8]
3. EDTA Synthesis (Overall) Ethylenediamine, Formaldehyde, HCNTwo-step process (Singer Synthesis) with EDTN isolation and hydrolysis> 96%[1]
4. EDTA Disodium Salt Ethylenediamine, this compoundReaction at 85-110°C, followed by pH adjustment and crystallization60.5%[9]

A comparison with other common industrial synthesis routes for EDTA highlights the advantages of the this compound (Singer) method.

Synthesis Method Reactants Key Feature Primary Advantage Primary Disadvantage Reference
Munz Synthesis (Historical) Ethylenediamine, Chloroacetic Acid, NaOHOriginal synthesis methodDirect carboxymethylationFinal product contaminated with NaCl[1][2]
Bersworth Process (One-Step) Ethylenediamine, Formaldehyde, NaCNOne-step alkaline cyanomethylationSimpler process, fewer stepsProduct contaminated with Nitrilotriacetic acid (NTA)[1][2]
Singer Process (Two-Step) Ethylenediamine, Formaldehyde, HCNIsolation of EDTN intermediate before hydrolysisHigh purity of the final EDTA product (>96%)More complex process with an additional isolation step[1][2]

Section 3: Experimental Protocols

Safety Precautions: The synthesis of EDTA using this pathway involves highly toxic and hazardous materials, including hydrogen cyanide , potassium cyanide , formaldehyde , and This compound .[10][11][12][13]

  • All procedures must be conducted in a well-ventilated chemical fume hood.[7]

  • Exposure to this compound can be fatal and it can be absorbed through the skin.[10][11]

  • Wear appropriate personal protective equipment (PPE), including solvent-resistant gloves, chemical splash goggles, and a lab coat.[10][14]

  • Emergency shower and eyewash stations should be immediately accessible.[10]

  • Have a cyanide poisoning antidote kit and trained personnel available.

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

  • Potassium cyanide (KCN): 130 g (2.0 moles)

  • 37% Formaldehyde solution: 170 mL (2.0 moles)

  • Sulfuric acid (H₂SO₄), concentrated: 57 mL

  • Potassium hydroxide (KOH), 5% aqueous solution

  • Deionized water

  • Ether

  • Anhydrous calcium sulfate (Drierite)

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Low-temperature thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel

  • Continuous ether extractor

  • Distillation apparatus

Procedure:

  • Reaction Setup: In the 1-L three-necked flask, dissolve 130 g of potassium cyanide in 250 mL of water. Place the flask in an ice-salt bath to cool.

  • Addition of Formaldehyde: With vigorous stirring, slowly add a solution of 170 mL of 37% formaldehyde and 130 mL of water from the dropping funnel. Maintain the internal temperature at or below 10°C throughout the addition (approx. 40 minutes).

  • Acidification: After the addition is complete, let the mixture stand for 10 minutes. Then, while maintaining the low temperature, add 230 mL of dilute sulfuric acid (prepared by carefully adding 57 mL of concentrated H₂SO₄ to 173 mL of water). A precipitate of potassium sulfate will form.

  • pH Adjustment: Adjust the pH of the solution to ~3.0 by adding 5% potassium hydroxide solution dropwise.

  • Extraction: Remove the flask from the cooling bath. Add 30 mL of ether and shake well. Filter the mixture using a Büchner funnel to remove the potassium sulfate, washing the salt with an additional 30 mL of ether.

  • Continuous Extraction: Transfer the filtrate to a continuous ether extractor and extract for 48 hours with 300 mL of ether.

  • Drying and Isolation: Dry the ether extract over 15 g of anhydrous calcium sulfate for 3-4 hours. Filter the solution and remove the ether on a steam bath.

  • Purification: Distill the residue under reduced pressure. Collect the this compound fraction at 86–88°C/8 mm Hg. The expected yield is 86.5–91 g (76–80%).

Protocol 2: Synthesis of EDTA from this compound

This protocol is a generalized procedure based on the principles of the two-step Singer synthesis.[1][2][9]

Materials:

  • Ethylenediamine (EDA)

  • This compound (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and addition funnels

  • Heating/cooling circulator

  • Filtration apparatus (Büchner funnel)

  • pH meter

Procedure:

Step A: Synthesis of (Ethylenedinitrilo)tetraacetonitrile (EDTN)

  • In the reactor, charge ethylenediamine.

  • Slowly add 4 molar equivalents of this compound to the ethylenediamine while maintaining the temperature below 50°C. The reaction is exothermic.

  • After the addition is complete, stir the mixture at 50-60°C for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture. The product, EDTN, is a solid and will precipitate.

  • Collect the solid EDTN by filtration and wash thoroughly with cold water to remove any unreacted starting materials. The solid can be used directly in the next step.

Step B: Hydrolysis of EDTN to Tetrasodium EDTA (Na₄EDTA)

  • Prepare an aqueous solution of sodium hydroxide (slightly more than 4 molar equivalents relative to EDTN) in the reactor.

  • Slowly add the washed EDTN from the previous step to the NaOH solution with vigorous stirring.

  • Heat the mixture to 90-100°C. Ammonia gas will be evolved; ensure it is safely vented or scrubbed.

  • Maintain the temperature and continue stirring for several hours until the evolution of ammonia ceases, indicating the completion of hydrolysis. The result is an aqueous solution of Na₄EDTA.

Step C: Precipitation of EDTA Free Acid

  • Cool the Na₄EDTA solution to room temperature.

  • Slowly and carefully add concentrated sulfuric acid or hydrochloric acid with stirring to lower the pH.

  • EDTA free acid has very low solubility in water and will precipitate out as a white solid as the pH drops below 3.[6]

  • Continue adding acid until the pH is approximately 1.5-2.0 to ensure complete precipitation.

  • Collect the white EDTA precipitate by filtration. Wash the solid thoroughly with cold deionized water to remove residual salts (e.g., sodium sulfate).

  • Dry the purified EDTA solid in a vacuum oven. The overall yield from ethylenediamine is typically very high (>96%).[1]

References

Industrial Applications of Formaldehyde Cyanohydrin: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Formaldehyde cyanohydrin, also known as glycolonitrile or hydroxyacetonitrile, is a versatile and highly reactive chemical intermediate with significant applications in the industrial synthesis of various valuable compounds. Its unique structure, featuring both a nitrile and a hydroxyl group on the same carbon atom, allows for a range of chemical transformations, making it a crucial building block in the production of chelating agents and amino acids. This document provides detailed application notes and experimental protocols for the industrial uses of formaldehyde cyanohydrin, tailored for researchers, scientists, and professionals in drug development.

Primary Industrial Applications

Formaldehyde cyanohydrin is predominantly used as a precursor in the large-scale synthesis of:

  • Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various industries, including pharmaceuticals, food and beverages, and water treatment.

  • Nitrilotriacetic acid (NTA): Another important chelating agent, often used in detergents and for water softening.

  • Glycine: The simplest amino acid, with applications in pharmaceuticals, food additives, and as a raw material for herbicides.

Application Note 1: Synthesis of Ethylenediaminetetraacetic Acid (EDTA)

EDTA is commercially synthesized via the reaction of ethylenediamine, formaldehyde, and a cyanide source, where formaldehyde cyanohydrin is a key intermediate formed in situ. The most common industrial method is a one-step process, though a two-step synthesis (the Singer method) can produce a purer product.

Synthesis Pathway: EDTA

EDTA_Synthesis EDTA Synthesis Pathway EDA Ethylenediamine EDTN Ethylenedinitrilotetraacetonitrile (EDTN) EDA->EDTN Cyanomethylation FC Formaldehyde Cyanohydrin (in situ) FC->EDTN Cyanomethylation HCN Hydrogen Cyanide HCHO Formaldehyde HCHO->FC + HCN NaOH Sodium Hydroxide Na4EDTA Tetrasodium EDTA (Na4EDTA) NaOH->Na4EDTA Hydrolysis H2O Water H2O->Na4EDTA Hydrolysis EDTN->Na4EDTA Hydrolysis NH3 Ammonia EDTA EDTA (Acid Form) Na4EDTA->EDTA + Acid Na4EDTA->NH3 by-product Acid Acid (e.g., H2SO4)

Caption: Synthesis pathway of EDTA from ethylenediamine and in situ generated formaldehyde cyanohydrin.

Experimental Protocols

Protocol 1: Two-Step Synthesis of EDTA (Singer Method)

This method separates the cyanomethylation and hydrolysis steps, leading to a higher purity product with a reported yield of over 96%.[1]

Step 1: Synthesis of Ethylenedinitrilotetraacetonitrile (EDTN)

  • Adduct Formation: In a reaction vessel, admix approximately 2 moles of formaldehyde with 1 mole of ethylenediamine to form an adduct.[2]

  • Cyanomethylation: React the adduct with 2 moles of hydrocyanic acid. The temperature of this first stage should be controlled to below 30°C.[2][3] This is followed by further cyanomethylation under acidic conditions with a slight excess of formaldehyde and hydrocyanic acid to form the ethylenediamine tetraacetonitrile (EDTN).[2]

  • Isolation: The precipitated EDTN is separated and washed.[1][4]

Step 2: Hydrolysis of EDTN to Tetrasodium EDTA (Na4EDTA)

  • Hydrolysis: Introduce the isolated EDTN slurry into an aqueous 33% sodium hydroxide solution at 100-105°C.[2] The hydrolysis reaction is rapid and proceeds to completion with the evolution of 4 moles of ammonia.[2] A net heat input is required to maintain reflux and facilitate ammonia removal.[2] An excess of sodium hydroxide is necessary to prevent discoloration of the product.[2]

  • Conversion to EDTA (Acid Form): The resulting solution of tetrasodium EDTA can be acidified with sulfuric or hydrochloric acid to precipitate the less soluble EDTA acid, which can then be isolated by filtration.[4][5]

Quantitative Data
ParameterValueReference
Yield (Two-Step Method) > 96%[1]
Hydrolysis Temperature 100-105°C[2]
Cyanomethylation Temp. < 30°C[2]
NaOH Concentration 33% (aqueous)[2]

Application Note 2: Synthesis of Nitrilotriacetic Acid (NTA)

NTA is synthesized from ammonia and formaldehyde cyanohydrin. The process involves the gradual addition of formaldehyde cyanohydrin to a basic solution of ammonia, followed by hydrolysis.

Synthesis Pathway: NTA

NTA_Synthesis NTA Synthesis Pathway NH3 Ammonia Na3NTA Trisodium NTA (Na3NTA) NH3->Na3NTA Reaction & Hydrolysis FC Formaldehyde Cyanohydrin FC->Na3NTA Reaction & Hydrolysis NaOH Sodium Hydroxide NaOH->Na3NTA Reaction & Hydrolysis H2O Water H2O->Na3NTA Reaction & Hydrolysis NTA NTA (Acid Form) Na3NTA->NTA + Acid Byproduct_NH3 Ammonia (by-product) Na3NTA->Byproduct_NH3 by-product Acid Acid (e.g., H2SO4)

Caption: Synthesis pathway of NTA from ammonia and formaldehyde cyanohydrin.

Experimental Protocol

The following protocol is based on a patented industrial process for the clean production of NTA.[6]

  • Reaction Mixture Preparation: In a reaction vessel, prepare a mixed solution of aqueous ammonia and sodium hydroxide solution. The concentration of ammonia can range from 10-25% and sodium hydroxide from 30-32%.[6]

  • Cooling: Cool the reaction mixture to a temperature between 10°C and 50°C.[6]

  • Addition of Formaldehyde Cyanohydrin: Gradually add a 50% aqueous solution of formaldehyde cyanohydrin to the cooled reaction mixture. The temperature of the reaction system should be maintained below 90°C.[6]

  • Hydrolysis and Insulation: After the addition is complete, maintain the reaction mixture for 1 to 6 hours to complete the hydrolysis and facilitate the removal of by-product ammonia.[6] This results in an aqueous solution of trisodium nitrilotriacetate (NTA-3Na).

  • Acidification and Isolation: Cool the NTA-3Na solution to approximately 60°C and then acidify with sulfuric or hydrochloric acid to a pH of 1.0-2.5.[6]

  • Crystallization and Separation: Cool the acidified solution to about 50°C to crystallize the NTA. The product is then separated by centrifugation.[6]

Quantitative Data
ParameterValue RangeReference
Yield 91.68% - 97.46%[6]
Product Purity 99.2% - 99.8%[6]
Reaction Temperature < 90°C[6]
Initial Cooling Temp. 10°C - 50°C[6]
Final pH for Precipitation 1.0 - 2.5[6]

Application Note 3: Synthesis of Glycine

Glycine can be synthesized via the Strecker amino acid synthesis, where formaldehyde cyanohydrin reacts with ammonia to form aminoacetonitrile, which is subsequently hydrolyzed.

Synthesis Pathway: Glycine

Glycine_Synthesis Glycine Synthesis Pathway FC Formaldehyde Cyanohydrin AAN Aminoacetonitrile FC->AAN Amination NH3 Ammonia NH3->AAN Amination H2O Water Glycine Glycine H2O->Glycine Hydrolysis AAN->Glycine Hydrolysis Byproduct_NH3 Ammonia (by-product) AAN->Byproduct_NH3 by-product

Caption: Synthesis pathway of Glycine from formaldehyde cyanohydrin and ammonia.

Experimental Protocol

The following is a generalized protocol based on the principles of the Strecker synthesis.

Step 1: Synthesis of Aminoacetonitrile

  • Reaction Setup: In a suitable reactor, treat formaldehyde cyanohydrin with a large excess of ammonia.[7] The reaction can be carried out in an aqueous solution.

  • Reaction Conditions: The specific temperature and pressure conditions can be optimized, but the reaction generally proceeds at moderate temperatures.

Step 2: Hydrolysis of Aminoacetonitrile to Glycine

  • Hydrolysis: The resulting aminoacetonitrile is hydrolyzed to glycine. This can be achieved by heating with a strong base (e.g., barium hydroxide) or a strong acid (e.g., sulfuric acid).[7]

  • Purification: If a base like barium hydroxide is used, the excess can be precipitated with sulfuric acid. The resulting solution containing glycine can then be decolorized and concentrated to crystallize the glycine.[7] The final product can be recrystallized from a solvent like ethanol.[7]

Quantitative Data
ParameterValueReference
Overall Yield from Formaldehyde 54%[7]
Hydrolysis Agent Barium Hydroxide (40% solution) or Sulfuric Acid[7]

Safety Considerations

Formaldehyde cyanohydrin is an extremely hazardous substance that can readily decompose into formaldehyde and highly toxic hydrogen cyanide gas.[8] It is also unstable and can undergo violent polymerization, especially in the presence of alkali.[9] All experimental work involving formaldehyde cyanohydrin must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Procedures for quenching and disposal of cyanide-containing waste must be strictly followed.

Conclusion

Formaldehyde cyanohydrin is a cornerstone intermediate in the chemical industry, enabling the efficient and large-scale production of essential compounds like EDTA, NTA, and glycine. The protocols and data presented here provide a foundation for researchers and drug development professionals to understand and potentially optimize these critical industrial processes. Adherence to strict safety protocols is paramount when handling this reactive and hazardous material.

References

Glycolonitrile: A Versatile C2 Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Introduction

Glycolonitrile (hydroxyacetonitrile), the simplest cyanohydrin, is a highly reactive and versatile C2 building block of significant interest in the pharmaceutical industry. Its bifunctional nature, possessing both a nitrile and a hydroxyl group, allows for a diverse range of chemical transformations, making it a valuable precursor for various pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical building blocks, including aminoacetonitriles and the essential amino acid, glycine.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material in the synthesis of several classes of compounds with established pharmaceutical relevance. Its primary applications lie in the construction of alpha-amino acids and their derivatives, which are fundamental components of many drug molecules.

1. Synthesis of Aminoacetonitrile: A direct precursor to glycine and other derivatives, aminoacetonitrile is synthesized via the amination of this compound. This reaction is a cornerstone of industrial amino acid production.

2. Strecker Amino Acid Synthesis: this compound is a key intermediate in the Strecker synthesis, a classic method for producing amino acids. By reacting with ammonia, it forms aminoacetonitrile, which can then be hydrolyzed to yield glycine.[1][2] The Strecker synthesis can also be adapted to produce unnatural amino acids, which are valuable components in modern drug design, by using substituted amines.[3][4]

Experimental Protocols

Safety Precautions: this compound is highly toxic and can decompose to formaldehyde and hydrogen cyanide.[1] All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of Aminoacetonitrile from this compound

This protocol is adapted from a patented industrial process and demonstrates a high-yield synthesis of aminoacetonitrile.

Reaction Scheme:

G This compound This compound Aminoacetonitrile Aminoacetonitrile This compound->Aminoacetonitrile NH3, H2O, 50°C Ammonia Ammonia Ammonia->Aminoacetonitrile G cluster_0 Hydrolysis cluster_1 Workup & Purification Aminoacetonitrile Aminoacetonitrile Hydrogen Sulfate ReactionMixture Reaction Mixture Aminoacetonitrile->ReactionMixture BariumHydroxide Barium Hydroxide (aq, boiling) BariumHydroxide->ReactionMixture AmmoniaRemoval Boil to remove NH3 ReactionMixture->AmmoniaRemoval Filtration1 Filter AmmoniaRemoval->Filtration1 Acidification H2SO4 Addition Filtration1->Acidification Filtration2 Filter BaSO4 Acidification->Filtration2 Concentration Concentrate Filtrate Filtration2->Concentration Crystallization Crystallize Glycine Concentration->Crystallization Purification Recrystallize Crystallization->Purification FinalProduct Pure Glycine Purification->FinalProduct G This compound This compound Intermediate Activated Intermediate (e.g., Imidate, Thioimidate) This compound->Intermediate Activation Heterocycle Heterocyclic Core (e.g., Imidazole, Triazole, Tetrazole) Intermediate->Heterocycle Cyclization with Reagent (X-Y)

References

Application Notes and Protocols for the Photochemical Reduction of Glycolonitrile in Prebiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolonitrile (HOCH₂CN) is a pivotal molecule in prebiotic chemistry, considered a key precursor to essential biomolecules such as amino acids and sugars.[1][2] Its formation from formaldehyde and hydrogen cyanide, two simple molecules abundant in early Earth environments, places it at a critical juncture in the synthesis of the building blocks of life.[2] The photochemical reduction of this compound, driven by ultraviolet (UV) light, represents a plausible prebiotic mechanism for the formation of a diverse array of more complex organic compounds, contributing to the "prebiotic soup" from which life may have emerged.[3]

These application notes provide a detailed overview of the photochemical reduction of this compound under various simulated prebiotic conditions. We present quantitative data from key studies, detailed experimental protocols, and diagrams of the proposed reaction pathways and workflows to aid researchers in this field.

Data Presentation

The photochemical reduction of this compound yields a variety of products depending on the specific reducing agents and reaction conditions. The following table summarizes the key products and reported yields from various studies.

Reductant System Starting Material(s) Key Products Reported Yield/Observations Reference
Sulfite (SO₃²⁻) This compoundGlycolaldehyde, Glyceronitrile, Acetaldehyde, Lactonitrile, Ethylene GlycolMajor products are glycolaldehyde and glyceronitrile. The reaction is more efficient in the presence of phosphate, with an increased yield of ethylene glycol.[3]
Sulfite (SO₃²⁻) + HCN This compound, HCNSerine nitrile, EthanolamineFormation of amino acid and amine precursors is observed.[3]
Ferrocyanide ([Fe(CN)₆]⁴⁻) + Sulfite (SO₃²⁻) Hydrogen Cyanide (forms this compound in situ)This compound, Glyceronitrile, Serine nitrile, Iminodiacetonitrile, Acetaldehyde cyanohydrinNearly all hydroxymethanesulfonate (formed from formaldehyde and sulfite) was converted into these products after 12 hours of irradiation.
Hydrogen Sulfide (H₂S) + Copper(I) Cyanide (CuCN) This compoundGlycolaldehyde, AcetaldehydeEfficiently generates aldehyde precursors to RNA and protein building blocks.[4]
Cyanocuprates ([Cu(CN)ₓ]¹⁻ˣ) Hydrogen Cyanide (forms this compound in situ)Glycolaldehyde, GlyceraldehydeAn effective way of generating hydrated electrons for the reduction process.[5]

Experimental Protocols

The following are detailed methodologies for key experiments in the photochemical reduction of this compound.

Protocol 1: Photochemical Reduction of this compound using Sulfite

This protocol is based on studies demonstrating the reduction of this compound by sulfite under UV irradiation.

1. Materials:

  • This compound (HOCH₂CN)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Phosphate (NaH₂PO₄/Na₂HPO₄) buffer solution (pH 7)

  • Deionized, degassed water

  • Nitrogen or Argon gas

  • Quartz reaction vessel

  • UV lamp (e.g., 254 nm mercury lamp)

  • Magnetic stirrer and stir bar

  • Analytical equipment (e.g., NMR, HPLC, GC-MS)

2. Procedure:

  • Prepare a solution of this compound (e.g., 10 mM) and sodium sulfite (e.g., 100 mM) in a sodium phosphate buffer (e.g., 100 mM, pH 7) using deionized, degassed water.

  • Transfer the solution to a quartz reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Place the reaction vessel in a suitable photoreactor equipped with a UV lamp (e.g., 254 nm).

  • Irradiate the solution under constant stirring at a controlled temperature (e.g., 25 °C).

  • Take aliquots of the reaction mixture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.

  • Analyze the samples using appropriate analytical techniques (NMR, HPLC, GC-MS) to identify and quantify the reaction products.

Protocol 2: Photochemical Reduction of this compound using a Cyanosulfidic System

This protocol is adapted from research utilizing hydrogen sulfide in the presence of a copper catalyst.

1. Materials:

  • This compound (HOCH₂CN)

  • Sodium Hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S) gas

  • Copper(I) Cyanide (CuCN)

  • Sodium Phosphate (NaH₂PO₄/Na₂HPO₄) buffer solution (pH 7)

  • Deionized, degassed water

  • Nitrogen or Argon gas

  • Quartz reaction vessel with a gas inlet/outlet

  • UV lamp (e.g., 254 nm)

  • Magnetic stirrer and stir bar

  • Analytical equipment (e.g., NMR, HPLC, GC-MS)

2. Procedure:

  • Prepare a solution of this compound (e.g., 10 mM) and sodium phosphate buffer (e.g., 100 mM, pH 7) in deionized, degassed water.

  • Add Copper(I) Cyanide (e.g., 1 mM) to the solution.

  • Transfer the mixture to a quartz reaction vessel with a magnetic stir bar.

  • Seal the vessel and purge with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Introduce hydrogen sulfide into the reaction mixture, either by bubbling H₂S gas through the solution or by adding a solution of sodium hydrosulfide (e.g., 50 mM).

  • Irradiate the reaction mixture with a UV lamp (e.g., 254 nm) under continuous stirring.

  • Monitor the reaction progress by taking samples at regular intervals.

  • Analyze the reaction products by NMR, HPLC, or GC-MS to determine the product distribution and yields.

Visualizations

The following diagrams illustrate the key pathways and workflows in the photochemical reduction of this compound.

Prebiotic_Photochemical_Reduction_of_this compound cluster_products Products This compound This compound Glycolaldehyde Glycolaldehyde This compound->Glycolaldehyde Reduction Acetaldehyde Acetaldehyde This compound->Acetaldehyde Reduction & Rearrangement Amino_Acid_Precursors Amino Acid Precursors (e.g., Serine nitrile) This compound->Amino_Acid_Precursors + HCN / Reduction UV_Light UV Light (e.g., 254 nm) Reductant Reductant (e.g., Sulfite, H₂S) Glyceronitrile Glyceronitrile Glycolaldehyde->Glyceronitrile + HCN HCN HCN

Caption: Photochemical reduction pathways of this compound.

Experimental_Workflow Preparation 1. Prepare Reaction Mixture (this compound, Reductant, Buffer) Degassing 2. Degas with Inert Gas (N₂ or Ar) Preparation->Degassing Irradiation 3. UV Irradiation (e.g., 254 nm) Degassing->Irradiation Sampling 4. Collect Aliquots (Time course) Irradiation->Sampling Analysis 5. Product Analysis (NMR, HPLC, GC-MS) Sampling->Analysis Cyanosulfidic_Pathway This compound This compound UV_H2S_Cu UV Light H₂S, Cu⁺ Glycolaldehyde Glycolaldehyde UV_H2S_Cu->Glycolaldehyde Acetaldehyde Acetaldehyde UV_H2S_Cu->Acetaldehyde Glyceraldehyde_Precursor Glyceraldehyde Precursor Glycolaldehyde->Glyceraldehyde_Precursor + HCN, Reduction Threonine_Precursor Threonine Precursor Acetaldehyde->Threonine_Precursor + HCN, Reduction

References

Application Notes and Protocols: Glycolonitrile in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolonitrile (hydroxyacetonitrile), the simplest cyanohydrin, is a versatile and highly reactive chemical intermediate. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it a valuable building block in organic synthesis. While its applications in the pharmaceutical and agrochemical industries are well-documented, its role in the synthesis of colorants is also of significant industrial importance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dyes, with a primary focus on the historically and industrially relevant synthesis of indigo.

This compound as a Precursor to Indigo Dyes

The most prominent use of this compound in dye synthesis is in the Heumann-Pfleger process for producing indigo. This method offers an alternative to earlier syntheses and has been a cornerstone of industrial indigo production. The overall pathway involves the reaction of this compound with aniline to form an intermediate, which is subsequently converted to indigo.

Signaling Pathway: The Heumann-Pfleger Synthesis of Indigo

The synthesis of indigo from this compound via the Heumann-Pfleger route is a multi-step process that begins with the formation of N-phenylglycinonitrile. This intermediate is then hydrolyzed to N-phenylglycine, which undergoes a cyclization reaction in the presence of a strong base to form indoxyl. Finally, indoxyl is oxidized to the vibrant blue indigo dye.

Heumann_Pfleger_Synthesis This compound This compound N_Phenylglycinonitrile N-Phenylglycinonitrile This compound->N_Phenylglycinonitrile + Aniline Aniline Aniline Aniline->N_Phenylglycinonitrile N_Phenylglycine N-Phenylglycine N_Phenylglycinonitrile->N_Phenylglycine Hydrolysis Indoxyl Indoxyl N_Phenylglycine->Indoxyl Alkali Fusion (e.g., NaNH₂) Indigo Indigo Indoxyl->Indigo Oxidation (Air)

Caption: Heumann-Pfleger synthesis pathway for indigo.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylglycinonitrile from this compound and Aniline

This protocol describes the initial step of the Heumann-Pfleger synthesis, where this compound reacts with aniline to form N-phenylglycinonitrile.

Materials:

  • This compound (Hydroxyacetonitrile)

  • Aniline

  • Sodium bicarbonate or Sodium carbonate (catalyst)

  • Reactor with temperature control and stirring

  • Separatory funnel

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge a reactor with aniline and the catalyst (sodium bicarbonate or sodium carbonate).

  • Heating: Stir the mixture and heat to the reaction temperature, typically in the range of 95-110°C[1].

  • Addition of this compound: Slowly add an aqueous solution of this compound (20-60% by mass) to the reactor. The molar ratio of aniline to this compound should be approximately 1:1.0-1.2[1].

  • Reaction Monitoring: Maintain the reaction mixture at the set temperature and continue stirring. The reaction progress can be monitored by checking for the consumption of aniline.

  • Phase Separation: Once the reaction is complete, cool the mixture to 45-60°C to facilitate phase separation[1]. The organic phase (lower layer) contains the N-phenylglycinonitrile product.

  • Isolation and Crystallization: Separate the organic phase. The crude N-phenylglycinonitrile can be purified by cooling to induce crystallization. The resulting solid product is then isolated by filtration and dried. A yield of up to 95% has been reported for this step in industrial processes[1].

ParameterValueReference
Aniline:this compound Molar Ratio1 : 1.0 - 1.2[1]
Reaction Temperature95 - 110 °C[1]
This compound Concentration20 - 60% (aqueous solution)[1]
Phase Separation Temperature45 - 60 °C[1]
Reported Yieldup to 95%[1]
Protocol 2: Hydrolysis of N-Phenylglycinonitrile to N-Phenylglycine

This protocol outlines the conversion of the nitrile intermediate to the corresponding carboxylic acid.

Materials:

  • N-Phenylglycinonitrile

  • Aqueous acid or base (e.g., HCl or NaOH)

  • Reaction vessel with reflux condenser

  • pH meter or indicator paper

Procedure:

  • Hydrolysis: In a reaction vessel, suspend N-phenylglycinonitrile in an aqueous solution of either an acid or a base.

  • Heating: Heat the mixture under reflux until the hydrolysis is complete. The reaction progress can be monitored by the disappearance of the nitrile group (e.g., by IR spectroscopy).

  • Neutralization and Precipitation: After cooling, carefully neutralize the reaction mixture. If the hydrolysis was carried out under basic conditions, acidification will precipitate the N-phenylglycine.

  • Isolation: Collect the precipitated N-phenylglycine by filtration, wash with cold water, and dry.

Protocol 3: Synthesis of Indigo from N-Phenylglycine

This final stage of the Heumann-Pfleger synthesis involves the cyclization of N-phenylglycine to indoxyl, followed by oxidation to indigo. This reaction is typically carried out at high temperatures in a molten alkali mixture.

Materials:

  • N-Phenylglycine

  • Sodium amide (NaNH₂)

  • Potassium hydroxide (KOH)

  • Sodium hydroxide (NaOH)

  • High-temperature reaction vessel (e.g., a nickel crucible)

Procedure:

  • Alkali Fusion: Prepare a molten mixture of potassium hydroxide and sodium hydroxide in a high-temperature reactor.

  • Addition of Sodamide: Carefully add sodium amide to the molten alkali. The addition of sodamide is a key improvement by Pfleger, as it lowers the required reaction temperature to around 200°C and significantly increases the yield[2].

  • Addition of N-Phenylglycine: Gradually add dry N-phenylglycine to the molten mixture with stirring.

  • Cyclization: Maintain the temperature to allow for the cyclization of N-phenylglycine to form the indoxyl salt.

  • Oxidation: After the reaction is complete, the melt is cooled and dissolved in water. The indoxyl is then oxidized to indigo by bubbling air through the solution.

  • Isolation: The precipitated indigo is collected by filtration, washed thoroughly with water, and dried. Yields as high as 90% have been reported for this improved process[2].

ParameterValueReference
Cyclization Temperature~200 °C (with NaNH₂)[2]
Reported Yieldup to 90%[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: N-Phenylglycinonitrile Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Indigo Synthesis s1_start Mix Aniline and Catalyst s1_heat Heat to 95-110°C s1_start->s1_heat s1_add Add this compound Solution s1_heat->s1_add s1_react Maintain Temperature and Stir s1_add->s1_react s1_cool Cool to 45-60°C s1_react->s1_cool s1_separate Separate Organic Phase s1_cool->s1_separate s1_crystallize Crystallize and Isolate Product s1_separate->s1_crystallize s2_start Suspend N-Phenylglycinonitrile in Acid/Base s1_crystallize->s2_start Product from Step 1 s2_reflux Heat under Reflux s2_start->s2_reflux s2_cool Cool Reaction Mixture s2_reflux->s2_cool s2_precipitate Neutralize and Precipitate s2_cool->s2_precipitate s2_isolate Isolate N-Phenylglycine s2_precipitate->s2_isolate s3_add_npg Add N-Phenylglycine s2_isolate->s3_add_npg Product from Step 2 s3_start Prepare Molten Alkali s3_add_sodamide Add Sodium Amide s3_start->s3_add_sodamide s3_add_sodamide->s3_add_npg s3_cyclize Cyclization at ~200°C s3_add_npg->s3_cyclize s3_dissolve Dissolve Melt in Water s3_cyclize->s3_dissolve s3_oxidize Oxidize with Air s3_dissolve->s3_oxidize s3_isolate Isolate Indigo s3_oxidize->s3_isolate

Caption: Experimental workflow for indigo synthesis.

Other Potential Applications in Dye and Pigment Synthesis

While the synthesis of indigo is the most well-documented application of this compound in this field, its reactive nature suggests potential for use in the synthesis of other colorants, particularly heterocyclic dyes. The nitrile and hydroxyl groups can participate in various cyclization and condensation reactions to form chromophoric systems. However, detailed experimental protocols for such syntheses are not as readily available in the public domain and represent an area for further research and development.

Conclusion

This compound is a key and industrially significant precursor in the synthesis of indigo via the Heumann-Pfleger pathway. The provided protocols offer a detailed guide for the laboratory-scale synthesis of this iconic dye, highlighting the reaction conditions and expected outcomes based on available literature. While its application in synthesizing other classes of dyes and pigments is less documented, the chemical properties of this compound make it a promising candidate for the development of novel colorants. Researchers are encouraged to explore its utility in creating new chromophoric systems.

References

Application Notes and Protocols: Glycolonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolonitrile (hydroxyacetonitrile), a simple cyanohydrin derived from formaldehyde, is a versatile and highly reactive chemical intermediate.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it a valuable building block in the synthesis of a wide range of organic compounds. In the agrochemical sector, this compound is a key precursor, primarily in the production of herbicides, and holds potential for the development of other plant protection agents.[2] This document provides detailed application notes, experimental protocols, and visualizations of its use in agrochemical development, with a primary focus on its most significant application: the synthesis of the broad-spectrum herbicide, glyphosate.

Core Application: Synthesis of Glyphosate

This compound is a fundamental starting material for the industrial synthesis of N-(phosphonomethyl)glycine, commonly known as glyphosate.[3] The most common synthetic route proceeds through the formation of iminodiacetonitrile (IDAN) as a key intermediate.[4][5]

Synthetic Pathway Overview

The synthesis of glyphosate from this compound can be summarized in the following key steps:

  • Synthesis of this compound: Formaldehyde reacts with hydrogen cyanide to produce this compound.[1]

  • Synthesis of Iminodiacetonitrile (IDAN): this compound is reacted with ammonia to form IDAN.[4][5]

  • Hydrolysis of IDAN: IDAN is hydrolyzed to produce iminodiacetic acid (IDA).

  • Phosphonomethylation of IDA: Iminodiacetic acid is reacted with formaldehyde and a phosphorus source (e.g., phosphorous acid and its derivatives) to yield N-(phosphonomethyl)iminodiacetic acid (PMIDA).

  • Oxidation of PMIDA: PMIDA is then oxidized to produce the final product, glyphosate.[6]

Quantitative Data

The efficacy and toxicological profile of glyphosate, the principal agrochemical derived from this compound, are well-documented.

ParameterValueSpeciesReference
Acute Oral LD50 >5,000 mg/kgRat[3][7]
>10,000 mg/kgMouse[7][8]
3,530 mg/kgGoat[3][7]
Acute Dermal LD50 >2,000 mg/kgRabbit[7]
>5,000 mg/kgRabbit[8]
IC50 (EPSP Synthase Inhibition) 0.066 µM (Zea mays)Maize[9]
>50 mM (glyphosate-tolerant variant)Streptomyces sviceus[9]
Typical Application Rate 0.75 - 1.5 lb a.e./acreVarious Weeds[10][11]
1.5 - 7.5 pints/acreAnnual and Perennial Weeds[12]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of glyphosate from this compound, based on publicly available literature and patents.

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[13]

Materials:

  • Formaldehyde (37% aqueous solution)

  • Potassium cyanide (or Hydrogen Cyanide)

  • Sulfuric acid (dilute)

  • Potassium hydroxide solution (5%)

  • Ether

  • Anhydrous calcium sulfate

  • Absolute ethanol

  • Ice-salt bath

  • Three-necked flask with stirrer and dropping funnel

Procedure:

  • In a three-necked flask cooled in an ice-salt bath, dissolve potassium cyanide (2.0 moles) in 250 ml of water.

  • Slowly add a solution of 37% formaldehyde (2.0 moles) in 130 ml of water from a dropping funnel, maintaining the temperature below 10°C.

  • After 10 minutes, add 230 ml of dilute sulfuric acid while keeping the temperature low. A precipitate of potassium sulfate will form.

  • Adjust the pH to approximately 3.0 by the dropwise addition of 5% potassium hydroxide solution.

  • Add 30 ml of ether and shake the mixture well.

  • Filter the potassium sulfate and wash it with ether.

  • The filtrate is then subjected to continuous liquid-liquid extraction with ether for 48 hours.

  • Dry the ether extract over anhydrous calcium sulfate for 3-4 hours and then filter.

  • Add 10 ml of absolute ethanol to the filtrate as a stabilizer.

  • Remove the ether by distillation on a steam bath.

  • The resulting this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of Iminodiacetonitrile (IDAN) from this compound

This protocol is based on patented industrial processes.[4][5]

Materials:

  • This compound (aqueous solution)

  • Ammonia (100%)

  • Reactor (e.g., continuous stirred tank reactor or tubular reactor)

Procedure:

  • An aqueous solution of this compound (e.g., 58-62% by weight) is prepared.

  • The this compound solution and ammonia are fed into a suitable reactor. The molar ratio of this compound to ammonia should be approximately 1.5:1 to 2.5:1.

  • The reaction is carried out at a temperature between 90°C and 180°C, with a preferred range of 145°C to 175°C.

  • The reaction is maintained at a pressure sufficient to prevent boiling (typically 100-200 psig).

  • The reaction mixture is continuously withdrawn, and the IDAN product can be isolated and purified. In a batch process, the pH is maintained between 5 and 7 during the reaction.

Protocol 3: Synthesis of N-(phosphonomethyl)glycine (Glyphosate) from N-(phosphonomethyl)iminodiacetic acid (PMIDA)

This protocol outlines the final oxidation step in glyphosate synthesis.[6]

Materials:

  • N-(phosphonomethyl)iminodiacetic acid (PMIDA)

  • Concentrated sulfuric acid

  • 35% Hydrogen peroxide solution

  • Water

Procedure:

  • Charge a reaction vessel with 39 parts of water and 39 parts of concentrated sulfuric acid.

  • Add 20 parts of PMIDA to the vessel and heat the mixture to 80°C.

  • Over a period of 6.5 to 7 hours, add 277 parts of a 35% hydrogen peroxide solution while maintaining the temperature between 77°C and 81°C.

  • During the hydrogen peroxide addition, incrementally add more PMIDA in 20-part portions over 4 hours.

  • Continue heating at 80°C with stirring until the reaction is complete, which can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy.

  • Cool the mixture to 0°C overnight to allow for the crystallization of glyphosate.

  • The solid glyphosate is then collected by centrifugation, washed with a small amount of water, and dried under vacuum.

Visualizations

Glyphosate Synthesis Workflow

G cluster_0 Raw Materials cluster_1 Synthesis Steps Formaldehyde Formaldehyde This compound This compound Synthesis Formaldehyde->this compound PMIDA Phosphonomethylation Formaldehyde->PMIDA HCN Hydrogen Cyanide HCN->this compound Ammonia Ammonia IDAN IDAN Synthesis Ammonia->IDAN Phosphorus_Source Phosphorus Source Phosphorus_Source->PMIDA This compound->IDAN IDA IDA Hydrolysis IDAN->IDA IDA->PMIDA Glyphosate Glyphosate Oxidation PMIDA->Glyphosate

Caption: Workflow for the synthesis of glyphosate from this compound.

Mechanism of Action of Glyphosate

G cluster_0 EPSP Synthase Reaction Shikimate_Pathway Shikimate Pathway S3P Shikimate-3-phosphate (S3P) Shikimate_Pathway->S3P Chorismate Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) Chorismate->Aromatic_Amino_Acids Proteins_Secondary_Metabolites Proteins & Secondary Metabolites Aromatic_Amino_Acids->Proteins_Secondary_Metabolites Plant_Growth Plant Growth Proteins_Secondary_Metabolites->Plant_Growth PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS S3P->EPSPS EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) EPSPS->EPSP EPSP->Chorismate Glyphosate Glyphosate Glyphosate->EPSPS Inhibition

Caption: Glyphosate inhibits the EPSP synthase in the shikimate pathway.

Other Potential Agrochemical Applications

While the primary use of this compound in agrochemicals is for glyphosate synthesis, its versatile reactivity suggests potential for other applications.

  • Fungicides and Insecticides: Nitrile-containing compounds are known to exhibit biological activity.[14] For instance, chloroacetonitrile, which can be synthesized from this compound, has been investigated as a fumigant insecticide.[15] However, there is limited publicly available information on commercialized fungicides or insecticides directly synthesized from this compound.

  • Plant Growth Regulators: this compound can be a precursor to glycine, which itself is a precursor in the biosynthesis of various plant metabolites.[1] While this suggests a potential role in developing plant growth regulators, specific examples of commercial products derived directly from this compound are not well-documented in the reviewed literature.

  • Sulfonylurea Herbicides: No direct synthetic routes from this compound to sulfonylurea herbicides were identified in the reviewed literature. The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate or a related precursor.[16][17]

Conclusion

This compound is a crucial intermediate in the agrochemical industry, with its most significant and well-established application being the synthesis of the herbicide glyphosate. The synthetic pathway is a multi-step process involving the key intermediate iminodiacetonitrile. The mode of action of glyphosate, through the inhibition of the shikimate pathway, is well understood. While the chemical reactivity of this compound suggests potential for the development of other classes of agrochemicals, such as fungicides, insecticides, and plant growth regulators, its current major role remains as a primary building block for glyphosate. Further research and development may uncover novel applications for this versatile chemical in the future of agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Stabilization of Aqueous Glycolonitrile Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of aqueous glycolonitrile solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous this compound solution turning brown and viscous?

A1: Aqueous this compound solutions can decompose or polymerize, especially under alkaline (basic) conditions, leading to discoloration and increased viscosity.[1][2][3] This is often due to the pH of the solution being too high (pH > 7). This compound is known to decompose violently in the presence of bases.[4]

Q2: What is the optimal pH range for storing aqueous this compound solutions?

A2: To ensure stability, aqueous this compound solutions should be maintained at a pH below 7.[4][5] For enhanced stability, a pH below 6 is preferable, with some protocols recommending a pH as low as 3 to 4.[3][5]

Q3: What stabilizers can be used for aqueous this compound solutions?

A3: Acidic compounds are used to stabilize this compound solutions. Common stabilizers include mineral acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and hydrochloric acid (HCl).[4][5][6] Glycolic acid is also a preferred stabilizer, particularly if the this compound is intended for subsequent enzymatic conversion to glycolic acid, as this avoids the introduction of mineral acid salts.[5] Ethanol has also been noted as a preservative.[3]

Q4: How does temperature affect the stability of this compound solutions?

A4: Elevated temperatures can accelerate the decomposition of this compound.[5] It is recommended to store solutions in a cool, well-ventilated area and to control the temperature during synthesis to 70°C or less to minimize decomposition.[5][7][8]

Q5: What are common impurities in this compound solutions and how can they be minimized?

A5: A common impurity is unreacted formaldehyde, which can interfere with downstream applications such as enzymatic reactions.[5][9] Pre-heating the formaldehyde feed stream before reacting it with hydrogen cyanide can reduce the amount of unreacted formaldehyde.[5][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Potential Cause(s) Recommended Action(s)
Rapid decomposition (e.g., gas evolution, heat generation) The solution is alkaline (pH > 7).[1][4][10]Immediately and carefully acidify the solution to a pH below 7 using a suitable acid (e.g., glycolic acid, sulfuric acid).[4][5] Ensure proper cooling and ventilation.
Low yield of desired product in a downstream reaction Degradation of this compound stock solution. Presence of impurities like formaldehyde.[5][9]Verify the pH of your this compound solution is acidic. Analyze the purity of the solution using methods like HPLC or NMR.[5][8] Consider purifying the this compound by distillation if significant impurities are present.[4]
Inconsistent results between experiments Variation in the pH or storage conditions of the this compound solution.Standardize your procedure for stabilizing and storing this compound solutions. Always measure and adjust the pH of a new batch of solution before use. Store consistently in a cool, dark place.[7]
Precipitate formation in the solution Polymerization of this compound.[1][3] Salting out upon addition of certain reagents.Ensure the solution is acidic to prevent polymerization.[5] If adding salts, check for solubility and potential interactions.

Quantitative Data on this compound Stability

The stability of aqueous this compound is highly dependent on pH and temperature. The tables below summarize key stability data.

Table 1: Effect of pH on this compound Stability

pH Range Stability Observations Reference(s)
> 7UnstableRapid decomposition, polymerization, may be violent.[1][2][4][5]
5 - 7Moderately StableSuitable for some syntheses, but long-term stability is not assured.[5]
< 5StableRecommended for storage to minimize decomposition.[3][5]
< 3.5Very StableOffers the highest level of stability for long-term storage.[5]

Table 2: Recommended Temperature Conditions for Handling this compound

Process Recommended Temperature Range (°C) Rationale Reference(s)
Synthesis10 to 30To minimize decomposition during the reaction.[5][8]
StorageCool, well-ventilated areaTo prevent heat-induced degradation.[7]
Distillation< 125 (vacuum)To purify without significant thermal decomposition.[4]

Experimental Protocols

Protocol 1: Stabilization of Aqueous this compound Solution

This protocol describes how to stabilize a freshly prepared or commercial aqueous this compound solution.

  • Safety First: this compound is highly toxic.[2][7] All work must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

  • pH Measurement: Carefully measure the initial pH of the aqueous this compound solution using a calibrated pH meter or pH indicator strips.

  • Acid Addition: If the pH is neutral or basic, add a suitable acid dropwise while stirring the solution gently. Good choices include a 70% aqueous solution of glycolic acid or dilute sulfuric acid.[5]

  • Target pH: Continue adding acid until the pH of the solution is between 3 and 4 for optimal stability.[3][5]

  • Storage: Store the stabilized solution in a tightly closed container in a cool, dark, and well-ventilated area, away from incompatible materials like strong oxidizers, acids, and bases.[7]

Protocol 2: Analysis of this compound Purity by HPLC

This protocol provides a general method for determining the purity of a this compound solution.

  • Sample Preparation: Dilute a small aliquot (e.g., 0.01 mL) of the this compound solution in a known volume of deionized water (e.g., 1.50 mL).[8]

  • HPLC System:

    • Column: Use a suitable column, such as an ion-exchange column (e.g., HPX 87H).[8]

    • Mobile Phase: An acidic mobile phase, such as 0.01 N H₂SO₄, is typically used.[8]

    • Flow Rate: Set a flow rate of approximately 1.0 mL/min.[8]

    • Column Temperature: Maintain the column at a constant temperature, for example, 50°C.[8]

    • Detector: A refractive index (RI) detector is suitable for analysis.[8]

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.[8]

  • Data Analysis: Calibrate the method using this compound standards of known concentrations.[8] Quantify the this compound peak in the sample chromatogram to determine its purity.

Visualizations

Glycolonitrile_Degradation_Pathway GLN This compound (HOCH₂CN) Equilibrium Reversible Equilibrium GLN->Equilibrium Decomposition Polymer Polymerization Products GLN->Polymer Initiated by HCHO Formaldehyde (HCHO) Equilibrium->HCHO HCN Hydrogen Cyanide (HCN) Equilibrium->HCN Base Base (OH⁻) (Alkaline Conditions) Base->GLN Stabilization_Workflow Start Start: Aqueous this compound Solution MeasurepH Measure pH of Solution Start->MeasurepH CheckpH Is pH < 7? MeasurepH->CheckpH AddAcid Add Acid (e.g., Glycolic Acid) Dropwise CheckpH->AddAcid No Store Store in a Cool, Dark, Well-Ventilated Area CheckpH->Store Yes AddAcid->MeasurepH End End: Stabilized Solution Store->End

References

improving the yield and purity of glycolonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of glycolonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for this compound synthesis?

This compound (hydroxyacetonitrile) is synthesized through the reaction of formaldehyde with hydrogen cyanide.[1][2] This reaction is typically base-catalyzed and proceeds at a near-neutral pH.[1]

Q2: What are the common impurities encountered in this compound synthesis?

Common impurities include unreacted formaldehyde, oligomers of formaldehyde, and polymers of this compound.[3][4] The presence of unreacted formaldehyde is particularly problematic as it can inactivate enzymes in subsequent biotransformations, such as the enzymatic conversion of this compound to glycolic acid.[3][5]

Q3: Why is my this compound product unstable?

This compound is inherently unstable and can decompose back into formaldehyde and hydrogen cyanide.[1] This decomposition is accelerated by the presence of alkalis.[6][7] It can also undergo violent polymerization, especially in the presence of bases or heat.[1][6][7][8]

Q4: How can I improve the stability of my this compound product?

Stabilization can be achieved by maintaining a slightly acidic pH (up to 4) using a cation-exchange resin in its hydrogen form.[9] The addition of a small amount of ethanol has also been shown to act as a preservative, preventing polymerization.[10]

Q5: What analytical methods are suitable for determining the purity of this compound?

Several analytical techniques can be used to assess the purity of this compound, including:

  • High-Performance Liquid Chromatography (HPLC)[4][5]

  • Gas Chromatography (GC)[4]

  • Mass Spectrometry (MS)[4][5]

  • Quantitative ¹³C Nuclear Magnetic Resonance (NMR)[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or non-optimal temperature.Optimize reaction time (typically 0.5 to 4 hours) and maintain the reaction temperature between 0°C and 70°C to minimize this compound decomposition.[3][4]
Formaldehyde oligomers: Concentrated formaldehyde solutions contain oligomers that react slower than monomeric formaldehyde.[3][4]Pre-heat the aqueous formaldehyde feed stream to 90°C - 150°C before reacting with hydrogen cyanide. This breaks down oligomers into the more reactive monomeric form.[3][5]
Side reactions: Polymerization of this compound or other side reactions.Maintain a near-neutral or slightly acidic pH (5-8) during the reaction.[1][3] Ensure the temperature does not exceed 70°C.[4]
Low Purity (High Impurities) Unreacted formaldehyde: Inefficient conversion of formaldehyde.Pre-heating the formaldehyde feed stream can significantly improve conversion and reduce residual formaldehyde.[3][4] Using a slight molar excess of hydrogen cyanide (at least 1%) can also drive the reaction to completion.[3]
This compound polymerization: Presence of bases or elevated temperatures.Avoid alkaline conditions; the reaction is base-catalyzed, but high pH leads to polymerization.[1] After synthesis, adjust the pH to be slightly acidic for storage.[9]
Product Instability/Decomposition Presence of alkaline residues: Traces of base catalyst can promote decomposition and polymerization.[6][7][8]Neutralize the reaction mixture to a slightly acidic pH (around 3.0) after the reaction is complete.[10] Treat the aqueous product with a cation-exchange resin.[9]
Elevated storage temperature: this compound decomposes at ambient temperatures.[3]Store the purified this compound at low temperatures.
Violent Reaction/Polymerization Presence of alkalis: this compound can undergo spontaneous and violent decomposition in the presence of bases.[6][7][8]Carefully control the addition of base catalyst. Ensure the pH does not become strongly alkaline.
Exposure to heat: Heating can induce hazardous polymerization.[6][7]Maintain strict temperature control throughout the synthesis and purification process.

Experimental Protocols

Key Experiment: Synthesis of High-Purity this compound via Pre-heated Formaldehyde

This protocol is based on methods described to significantly reduce unreacted formaldehyde impurities.[3][4]

Materials:

  • Aqueous formaldehyde solution (e.g., 37-55 wt%)

  • Hydrogen cyanide (HCN)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (for catalysis)

  • Reaction vessel equipped with stirring, temperature control, and addition funnels

Procedure:

  • Formaldehyde Pre-treatment:

    • Heat the aqueous formaldehyde feed stream to a temperature between 90°C and 150°C.[3][5] The heating duration can range from 30 seconds to 6 hours, depending on the setup, to depolymerize formaldehyde oligomers.[3]

    • Optionally, a catalytic amount of base (e.g., NaOH with a molar ratio of NaOH:HCHO of about 1:50 to 1:2000) can be added to the formaldehyde solution before heating to accelerate depolymerization.[3]

  • Reaction Setup:

    • Charge the reaction vessel with hydrogen cyanide. It is recommended to use a slight molar excess of HCN (at least 1%) compared to the total formaldehyde to be added.[3]

    • Maintain the temperature of the reaction vessel between 0°C and 70°C, with a preferred range of 10°C to 30°C to minimize this compound decomposition.[4]

  • Synthesis:

    • Promptly feed the pre-heated formaldehyde stream into the reaction vessel containing hydrogen cyanide at a controlled rate to maintain the desired reaction temperature.[3]

    • The typical reaction time is between 30 minutes and 4 hours.[3]

  • Work-up and Purification (if necessary):

    • The resulting aqueous this compound solution has significantly lower levels of unreacted formaldehyde.[3]

    • For long-term storage, adjust the pH to a slightly acidic level.[9][10]

    • If further purification is required, techniques like vacuum distillation can be employed, though this method requires careful temperature control to avoid decomposition.[3]

Visualizations

Logical Workflow for Optimizing this compound Synthesis

start Start: Low Yield or Purity check_formaldehyde Issue: Unreacted Formaldehyde? start->check_formaldehyde preheat_formaldehyde Solution: Pre-heat Formaldehyde Feed (90-150°C) check_formaldehyde->preheat_formaldehyde Yes check_temp Issue: Low Yield? check_formaldehyde->check_temp No check_hcn_ratio Use Slight Molar Excess of HCN preheat_formaldehyde->check_hcn_ratio check_hcn_ratio->check_temp optimize_temp Solution: Optimize Temp. (0-70°C) check_temp->optimize_temp Yes check_ph Issue: Polymerization? check_temp->check_ph No optimize_temp->check_ph control_ph Solution: Control pH (5-8 during reaction) check_ph->control_ph Yes stabilize Stabilize Product: Adjust pH to <4 check_ph->stabilize No control_ph->stabilize end End: Improved Yield & Purity stabilize->end

Caption: Troubleshooting workflow for this compound synthesis.

Reaction Pathway and Side Reactions

cluster_main Main Reaction Pathway cluster_side Side Reactions / Decomposition formaldehyde Formaldehyde (HCHO) This compound This compound (HOCH2CN) formaldehyde->this compound + HCN (Base Catalyst) hcn Hydrogen Cyanide (HCN) hcn->this compound polymer Polymerization This compound->polymer Alkali / Heat decomposition Decomposition This compound->decomposition Alkali decomposition->formaldehyde Reverts to decomposition->hcn Reverts to

Caption: this compound synthesis and competing side reactions.

References

Technical Support Center: Managing Glycolonitrile Decomposition at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycolonitrile, focusing on managing its decomposition at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown and viscous. What is happening?

A1: This is a common sign of this compound decomposition and polymerization. This compound is unstable and can spontaneously polymerize, especially at room temperature over time, or more rapidly at elevated temperatures or in the presence of alkaline substances.[1][2][3] This polymerization leads to the formation of a solid, useless product.[4]

Q2: I'm observing an unexpected pressure buildup in my reaction vessel containing this compound. What is the cause?

A2: Pressure buildup is a critical safety concern and can be caused by the decomposition of this compound into gaseous products, primarily hydrogen cyanide (HCN) and formaldehyde.[3][5] This decomposition is accelerated by heat and the presence of bases.[4][6] In a fire, containers of this compound may explode due to this pressure increase.[1][7]

Q3: My reaction yield is consistently lower than expected. Could this compound decomposition be the culprit?

A3: Yes, decomposition is a likely cause for low yields. This compound exists in equilibrium with formaldehyde and hydrogen cyanide. At elevated temperatures, this equilibrium shifts, favoring the decomposition back to the starting materials, thus reducing the concentration of your desired product.[3] To maximize yield, it is crucial to control the reaction temperature.[6][8]

Q4: What are the primary decomposition products of this compound that I should be aware of?

A4: The primary and most hazardous decomposition products at elevated temperatures are formaldehyde and hydrogen cyanide gas, which is highly toxic.[3][5] In the event of a fire, poisonous gases, including cyanides and nitrogen oxides, are produced.[1][7]

Troubleshooting Guides

Issue 1: Rapid Decomposition During Reaction

Symptoms:

  • Sudden temperature increase in the reaction vessel.

  • Visible color change (e.g., turning brown).

  • Gas evolution and pressure increase.

  • Violent polymerization.[1][4]

Possible Causes:

  • Reaction temperature is too high.[6][8]

  • Presence of alkaline impurities or reagents.[3][7]

  • Lack of an appropriate stabilizer.

Solutions:

  • Temperature Control: Maintain the reaction temperature below 70°C, with an optimal range of 10°C to 30°C to minimize decomposition.[6][8][9]

  • pH Control: Ensure the reaction medium is acidic. The addition of a weak acid to maintain a pH below 7 (preferably below 4) is an effective stabilization method.[4][6][8]

  • Use of Stabilizers: If not already present, consider adding a stabilizer. Glycolic acid is a preferred choice, especially if the end product is glycolic acid.[6][8] Other effective stabilizers include phosphoric, sulfuric, tartaric, and phthalic acids.[4]

Issue 2: this compound Degradation During Storage

Symptoms:

  • The solution becomes discolored and thick over time.

  • Reduced purity when analyzed.

Possible Causes:

  • Improper storage temperature.

  • Exposure to light or air.

  • Contamination with alkaline substances.

Solutions:

  • Proper Storage Conditions: Store this compound in a cool, well-ventilated, and dark place.[7] Refrigeration under an inert atmosphere is also recommended.[1]

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.

  • Acidic Stabilization: Ensure the stored this compound solution is stabilized with a weak acid.[4][10]

  • Use of Preservatives: The addition of ethanol can act as a preservative and extend the shelf life.[2]

Data Presentation

Table 1: Recommended Temperature Ranges for this compound Synthesis

ConditionTemperature RangeReference
General Synthesis< 70°C[6][8][9]
Preferred Range0°C to 55°C[6][8]
More Preferred Range10°C to 30°C[6][8]
Most Preferred Range20°C to 25°C[6][8]

Table 2: Effectiveness of Acidic Stabilizers

Stabilizer (0.28% by weight)ObservationReference
None (Pure Anhydrous)Decomposed violently after 12 hours[4]
o-Phosphoric AcidStable[4]
Tartaric AcidStable[4]
Phthalic AcidStable[4]
Sulfuric AcidStable[4]
Aniline (Base)Decomposed violently after 5 hours[4]
Sodium Hydroxide (Base)Decomposed violently after 5 hours[4]

Experimental Protocols

Protocol 1: Stabilization of this compound with an Acid

Objective: To stabilize a solution of this compound to prevent decomposition.

Materials:

  • This compound solution

  • Weak acid (e.g., glycolic acid, o-phosphoric acid)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Place the this compound solution in a suitable container in a well-ventilated fume hood.

  • Begin stirring the solution gently.

  • Slowly add the chosen weak acid dropwise to the this compound solution.

  • Monitor the pH of the solution periodically using a calibrated pH meter or pH strips.

  • Continue adding the acid until the pH of the solution is below 7, with a target pH of less than 4 for optimal stability.[6][8]

  • Once the desired pH is reached, stop adding the acid and store the stabilized solution in a tightly closed container in a cool, dark place.[7]

Visualizations

DecompositionPathway This compound Decomposition Pathway This compound This compound (HOCH2CN) Decomposition Decomposition This compound->Decomposition Polymerization Violent Polymerization This compound->Polymerization Heat Elevated Temperature Heat->Decomposition Alkali Alkaline Conditions (Base) Alkali->Decomposition Alkali->Polymerization Formaldehyde Formaldehyde (HCHO) Decomposition->Formaldehyde HCN Hydrogen Cyanide (HCN) Decomposition->HCN

Caption: Factors leading to this compound decomposition.

TroubleshootingFlowchart Troubleshooting this compound Decomposition Start Decomposition Observed? CheckTemp Is Temperature > 30°C? Start->CheckTemp Yes Stable Solution Stabilized Start->Stable No CheckpH Is pH > 7? CheckTemp->CheckpH No LowerTemp Action: Lower Temperature (10-30°C) CheckTemp->LowerTemp Yes AddAcid Action: Add Weak Acid (Target pH < 4) CheckpH->AddAcid Yes CheckpH->Stable No LowerTemp->CheckpH AddAcid->Stable

Caption: A logical workflow for troubleshooting decomposition.

References

safety protocols for handling glycolonitrile in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for handling glycolonitrile in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of working with this compound?

A1: this compound is a combustible liquid that is highly toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] It can cause fatal cyanide poisoning, with symptoms including flushing of the face, chest tightness, nausea, weakness, confusion, and difficulty breathing.[1] Higher exposures can lead to convulsions, coma, and death.[1] The substance is also an irritant to the eyes, skin, and respiratory system.[1][2] this compound may polymerize violently when exposed to acids or bases, creating a fire or explosion hazard.[2][3] It decomposes on heating to produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[2][3]

Q2: What are the occupational exposure limits for this compound?

A2: The National Institute for Occupational Safety and Health (NIOSH) recommends a ceiling limit of 2 ppm (5 mg/m³) for a 15-minute exposure.[4] It is important to note that skin contact can lead to overexposure even if air levels are below this limit.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive PPE protocol is mandatory. This includes:

  • Gloves: Solvent-resistant gloves are required.[1]

  • Eye Protection: Indirect-vent, impact, and splash-resistant goggles should be worn.[1] A face shield should be used in conjunction with goggles when there is a high risk of splashing.[1][2]

  • Protective Clothing: Wear protective work clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Work should be conducted in a chemical fume hood.[5] If ventilation is inadequate and exposure may exceed 2 ppm, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece is necessary.[1]

Q4: How should I properly store this compound?

A4: this compound should be stored in tightly closed containers in a cool, well-ventilated area, away from heat and ignition sources.[1] It must be stored separately from incompatible materials such as acids, bases, and oxidizing agents.[1][2] Store only if stabilized.[2][3]

Q5: What is the correct procedure for disposing of this compound waste?

A5: this compound waste is considered hazardous.[1] It must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[1][5]

Troubleshooting Guides

Issue: Accidental Skin or Eye Contact

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1][2]

    • Wash the affected skin area with large amounts of soap and water.[1]

    • Seek immediate medical attention.[2][3]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[2][6]

    • Seek immediate medical attention.[2][3][4]

Issue: Inhalation of Vapors

  • Move the individual to fresh air immediately.[1][6]

  • If breathing has stopped, begin rescue breathing (using universal precautions).[1] If there is no pulse, start CPR.[6]

  • Seek immediate medical attention.[1][2][6] Antidotes for cyanide poisoning, such as amyl nitrite, may be administered by trained personnel.[1]

Issue: Accidental Ingestion

  • Do NOT induce vomiting.[6]

  • If the person is conscious, rinse their mouth with water and have them drink a slurry of activated charcoal in water.[2][3]

  • Seek immediate medical attention.[2][3][4]

Issue: Small Laboratory Spill

  • Evacuate all non-essential personnel from the area.[1]

  • Remove all sources of ignition.[1]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[1][2]

  • Ventilate the area of the spill after cleanup is complete.[1]

Quantitative Data Summary

PropertyValue
Chemical Formula C₂H₃NO
Molecular Weight 57.05 g/mol [7]
Appearance Colorless, oily liquid[2][4][7]
Odor Odorless[4][7][8]
Boiling Point 183°C (decomposes)[2][8]
Melting Point -72°C[2][8]
Flash Point 69°C (156.2°F) - closed cup
Solubility in Water Soluble[2][4][7]
Vapor Pressure 1 mmHg at 62.78°C[7]
NIOSH REL (Ceiling) 2 ppm (5 mg/m³) [15-minute][4][7]
OSHA PEL None established[4][7]

Experimental Protocol: Synthesis of this compound

The following is a cited experimental protocol for the synthesis of this compound. This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures in place due to the potential evolution of highly toxic hydrogen cyanide gas.[9]

Materials:

  • Potassium cyanide (130 g, 2.0 moles)

  • 37% Formaldehyde solution (170 ml, 2.0 moles)

  • Sulfuric acid (concentrated, 57 ml)

  • Water

  • Ether

  • Anhydrous calcium sulfate or sodium sulfate

  • Absolute ethanol

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve potassium cyanide in 250 ml of water. Cool the flask in an ice-salt bath.

  • Slowly add a solution of formaldehyde and 130 ml of water from the dropping funnel, ensuring the temperature does not exceed 10°C. This should take approximately 40 minutes.

  • After allowing the mixture to stand for 10 minutes, slowly add a dilute sulfuric acid solution (57 ml of concentrated H₂SO₄ in 173 ml of water) while maintaining the low temperature.

  • Filter the resulting precipitate of potassium sulfate and wash it with 30 ml of ether.

  • Extract the filtrate with 300 ml of ether for 48 hours using a continuous ether extractor.

  • Dry the ether extract over anhydrous calcium sulfate for 3-4 hours and then filter.

  • Add 10 ml of absolute ethanol to the filtrate and remove the ether on a steam bath. The ethanol acts as a stabilizer.[9]

  • Distill the residue under reduced pressure. The this compound will distill at 86-88°C/8 mm Hg.

Visualizations

EmergencySpillResponse cluster_spill This compound Spill Detected cluster_response Immediate Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Personnel Ignition Remove Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect in Sealed Container Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Ventilate Ventilate Area Dispose->Ventilate Decontaminate Decontaminate Surfaces & PPE Ventilate->Decontaminate

Caption: Emergency response workflow for a this compound spill.

References

Technical Support Center: Glycolonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with glycolonitrile synthesis. Our focus is on minimizing impurities to ensure high-quality outcomes for your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound produced from formaldehyde and hydrogen cyanide?

A1: The most common impurities include unreacted formaldehyde, formaldehyde oligomers (like paraformaldehyde and trioxymethylene), and secondary products derived from these oligomers.[1][2] Unreacted formaldehyde is particularly problematic as it can interfere with downstream enzymatic conversions, such as the synthesis of glycolic acid, by inactivating the enzyme catalyst.[1][2][3]

Q2: How do formaldehyde oligomers affect the purity of this compound?

A2: Concentrated aqueous solutions of formaldehyde, such as formalin, exist as an equilibrium between monomeric formaldehyde and its oligomers.[1][2] These oligomers are less reactive or may react differently than monomeric formaldehyde with hydrogen cyanide, leading to lower yields of this compound and the formation of unwanted byproducts.[1][2]

Q3: What is the primary method to reduce unreacted formaldehyde and other impurities during synthesis?

A3: A key strategy is to heat the aqueous formaldehyde feed stream before it reacts with hydrogen cyanide.[1][2][4][5] This pre-heating step helps to decompose the formaldehyde oligomers back into the more reactive monomeric formaldehyde.[1][3] This leads to a higher conversion of formaldehyde and a purer this compound solution with significantly fewer impurities.[1][2]

Q4: Can this compound be purified after synthesis?

A4: Yes, post-synthesis purification can be performed. Methods such as distillative purification have been traditionally used to remove impurities.[3] However, optimizing the synthesis process to minimize impurity formation from the outset is a more cost-effective approach that can reduce or even eliminate the need for extensive post-reaction purification.[1][4] Other purification techniques can include the use of ion exchange resins.[6]

Q5: What analytical techniques are used to determine the purity of this compound?

A5: A common and effective method for determining the purity of this compound is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[2] This technique can quantify the amount of this compound and identify the presence of major impurities.[2] Other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are also standard for identifying and quantifying impurities in pharmaceutical development.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete conversion of formaldehyde.Ensure the formaldehyde feed stream is adequately pre-heated to depolymerize oligomers into monomeric formaldehyde.[1][3] Maintain a slight molar excess of hydrogen cyanide (at least 1%, preferably around 10%) relative to formaldehyde.[1]
High levels of unreacted formaldehyde in the product Presence of formaldehyde oligomers in the feed. Reaction temperature is too low.Implement a pre-heating step for the formaldehyde solution (e.g., 90°C to 150°C).[1][2] Optimize the reaction temperature; while the reaction should be cool to prevent this compound decomposition, the pre-heating of formaldehyde is crucial.
Product solution is unstable and polymerizes The reaction mixture is alkaline.This compound can polymerize under alkaline conditions.[10] Ensure the pH of the reaction and the final product is controlled, ideally kept near-neutral or slightly acidic.
Enzyme inactivation in subsequent enzymatic reactions Presence of impurities, particularly unreacted formaldehyde.[1][2][3]Utilize the pre-heating method for the formaldehyde feed to produce a purer this compound solution. Consider a final purification step if impurity levels remain high.
Formation of unknown byproducts Side reactions involving formaldehyde oligomers or other impurities in the starting materials.Characterize all starting materials for purity. Use the pre-heated formaldehyde method to minimize side reactions. Analytical techniques like LC-MS can help in identifying the structure of unknown impurities.[7]

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

This protocol is based on the method of pre-heating the formaldehyde feed stream to minimize impurities.

Materials:

  • Aqueous formaldehyde solution (e.g., 37 wt%)

  • Hydrogen cyanide (HCN)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 16.7 wt%)

  • Water

Equipment:

  • Heating system for the formaldehyde feed line

  • Reaction chamber

  • Temperature probes

  • Metering pumps

Procedure:

  • Preparation of Formaldehyde Feed: Prepare the desired concentration of the aqueous formaldehyde solution. For example, a 23 wt% formaldehyde solution can be made by mixing a 37 wt% solution with water and a small amount of aqueous NaOH.[2]

  • Pre-heating of Formaldehyde: Heat the aqueous formaldehyde feed stream to a temperature between 90°C and 150°C for a period ranging from 10 seconds to 24 hours.[2] The optimal time and temperature will depend on the specific setup and should be determined experimentally to ensure substantial decomposition of polymeric formaldehyde into its monomeric form.[3]

  • Reaction Setup: Pre-charge the reaction chamber with hydrogen cyanide.

  • This compound Synthesis: Promptly feed the heated aqueous formaldehyde stream into the reaction chamber containing hydrogen cyanide.

  • Temperature Control: Maintain the reaction temperature at a suitable level to minimize the decomposition of this compound, typically 70°C or less. A preferred range is between 0°C and 55°C, with an optimal range often cited as 20°C to 25°C.[1][2]

  • Reactant Ratio: Maintain a slight molar excess of hydrogen cyanide (at least 1%, preferably 10% or more) compared to the amount of formaldehyde being added.[1]

  • Analysis: After the reaction is complete, analyze the purity of the resulting aqueous this compound solution using ¹³C NMR.

Quantitative Data Summary

The following table summarizes the impact of the pre-heating treatment on the purity of the final this compound product as determined by ¹³C NMR analysis.

Parameter Value Reference
This compound Purity (with pre-heated formaldehyde)> 99.0%[1]
This compound Purity (composite sample from optimized process)> 99.9%[2][3]
Formaldehyde Feed Pre-heating Temperature90°C to 150°C[1][2]
Reaction Temperature0°C to 70°C (preferably 20°C to 25°C)[1][2]

Visualizations

Reaction Pathway for this compound Synthesis

Glycolonitrile_Synthesis cluster_reactants Reactants cluster_impurities Potential Impurities cluster_product Product HCHO Formaldehyde (Monomer) This compound This compound (HOCH₂CN) HCHO->this compound + HCN HCN Hydrogen Cyanide HCN->this compound Oligomers Formaldehyde Oligomers Oligomers->HCHO Pre-heating Unreacted_HCHO Unreacted Formaldehyde Oligomers->Unreacted_HCHO Leads to

Caption: Reaction pathway for this compound synthesis highlighting the role of pre-heating.

Experimental Workflow for Minimizing Impurities

Impurity_Minimization_Workflow start Start: Aqueous Formaldehyde Solution preheat Pre-heat Formaldehyde Feed (90-150°C) start->preheat react React with HCN (0-70°C, slight HCN excess) preheat->react product Aqueous this compound Solution react->product analyze Analyze Purity (¹³C NMR) product->analyze check_purity Purity > 99%? analyze->check_purity end High-Purity this compound (>99%) check_purity->end Yes purify Optional: Further Purification check_purity->purify No purify->end

References

Technical Support Center: Glycolonitrile Reactions with Ammonia and Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with glycolonitrile reactions involving ammonia and water.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of aminoacetonitrile, glycine, and related compounds from this compound.

Issue 1: Low Yield of the Desired Aminoacetonitrile

Question: My reaction of this compound with ammonia is resulting in a low yield of the target aminoacetonitrile. What are the potential causes and how can I improve the yield?

Answer:

Low yields of aminoacetonitrile can stem from several factors, primarily related to side reactions and the stability of this compound. Here are the common causes and troubleshooting steps:

  • This compound Decomposition: this compound is in equilibrium with formaldehyde and hydrogen cyanide, and this decomposition can be significant under certain conditions.[1][2]

    • Recommendation: Ensure the this compound starting material is of high purity and has been stored under appropriate conditions (cool, stabilized with a small amount of acid).[3][4] Using freshly prepared or purified this compound is ideal.

  • Formation of Side Products: The primary competing reactions are the formation of iminodiacetonitrile (IDAN) and nitrilotriacetonitrile (NTAN) through further reaction of aminoacetonitrile with this compound.[5] Polymerization of this compound, especially under alkaline conditions, can also consume the starting material.[1]

    • Recommendation: Carefully control the stoichiometry of the reactants. An excess of ammonia can favor the formation of the desired primary amine, aminoacetonitrile. Monitor the reaction progress closely to stop it before significant formation of secondary and tertiary amines occurs.

  • Inappropriate Reaction Conditions: Temperature and pH play a crucial role in directing the reaction pathway.

    • Recommendation: Maintain a controlled temperature, as higher temperatures can favor the formation of IDAN.[6][7] The pH should be carefully managed; while the reaction with ammonia introduces a base, a highly alkaline environment can promote this compound polymerization.[1][4]

Troubleshooting Workflow for Low Aminoacetonitrile Yield

LowYieldTroubleshooting start Low Yield of Aminoacetonitrile check_gcn 1. Verify this compound Quality and Stability start->check_gcn check_conditions 2. Analyze Reaction Conditions check_gcn->check_conditions If GCN is pure and stable check_byproducts 3. Identify Side Products (e.g., by HPLC) check_conditions->check_byproducts optimize_stoichiometry Optimize Reactant Stoichiometry (Increase Ammonia Excess) check_byproducts->optimize_stoichiometry High IDAN/NTAN detected optimize_temp Adjust Temperature (Lower if IDAN is high) check_byproducts->optimize_temp High IDAN detected optimize_ph Control pH (Avoid strongly basic conditions) check_byproducts->optimize_ph Polymer formation observed solution Improved Yield optimize_stoichiometry->solution optimize_temp->solution optimize_ph->solution

Caption: Troubleshooting logic for low aminoacetonitrile yield.

Issue 2: Formation of Insoluble Polymers

Question: My reaction mixture is forming a significant amount of insoluble polymeric material. What is causing this and how can I prevent it?

Answer:

The formation of insoluble polymers is a common issue when working with this compound, which is known to polymerize, particularly under alkaline conditions.[1][4]

  • Cause: The polymerization is typically base-catalyzed. The presence of ammonia, a base, can initiate this process. Traces of other bases or a pH that is too high will accelerate polymerization.[8]

  • Prevention:

    • pH Control: The most critical factor is maintaining the pH in a suitable range. While ammonia is a reactant, its concentration and the overall pH of the reaction mixture should be controlled to minimize polymerization. For some related syntheses, a pH range of 5 to 7 is maintained.[7]

    • Temperature Management: Exothermic reactions can lead to localized heating, which might promote polymerization. Ensure adequate cooling and temperature control throughout the reaction.

    • Stabilized this compound: Use this compound that has been stabilized with a small amount of acid to prevent spontaneous polymerization before it is introduced into the reaction.[3]

Issue 3: Unexpected Formation of Iminodiacetonitrile (IDAN)

Question: I am trying to synthesize aminoacetonitrile, but I am getting a large amount of iminodiacetonitrile (IDAN) as a byproduct. How can I suppress the formation of IDAN?

Answer:

The formation of IDAN occurs when the initially formed aminoacetonitrile undergoes a second reaction with another molecule of this compound. Several factors influence the selectivity towards aminoacetonitrile versus IDAN.

  • Stoichiometry: The molar ratio of this compound to ammonia is a key determinant. A higher excess of ammonia will favor the formation of the primary amine (aminoacetonitrile) by increasing the probability of a this compound molecule reacting with ammonia rather than with aminoacetonitrile.

  • Temperature: Higher reaction temperatures tend to promote the formation of IDAN.[3][6][7]

  • Reaction Time: Longer reaction times can lead to increased formation of secondary products like IDAN.

Strategies to Minimize IDAN Formation:

ParameterRecommendation to Minimize IDANReference
Molar Ratio (Ammonia:this compound) Increase the molar excess of ammonia.[9]
Temperature Maintain a lower reaction temperature (e.g., 40-90°C).[5]
Reaction Time Monitor the reaction and stop it once the consumption of this compound slows down to prevent over-reaction.[5]
pH Maintain pH in the range of 5.3-6.3 for certain batch processes.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the Strecker synthesis and how does it relate to this compound reactions?

A1: The Strecker synthesis is a method to produce amino acids from an aldehyde, ammonia, and cyanide.[10] In the case of glycine synthesis, formaldehyde is the aldehyde used.[11] The reaction proceeds through an α-aminonitrile intermediate, which is aminoacetonitrile.[12][13] this compound is the adduct of formaldehyde and hydrogen cyanide and is a key intermediate in this process.[14][15][16] The reaction of this compound with ammonia to form aminoacetonitrile is a central step in the Strecker synthesis of glycine.[1]

Reaction Pathway: Strecker Synthesis of Glycine

StreckerSynthesis cluster_0 Step 1: this compound Formation cluster_1 Step 2: Aminonitrile Formation cluster_2 Step 3: Hydrolysis F Formaldehyde (HCHO) GCN This compound (HOCH2CN) F->GCN HCN Hydrogen Cyanide (HCN) HCN->GCN AAN Aminoacetonitrile (H2NCH2CN) GCN->AAN NH3 Ammonia (NH3) NH3->AAN Glycine Glycine (H2NCH2COOH) AAN->Glycine H2O Water (H2O) H2O->Glycine

Caption: Key stages in the Strecker synthesis of glycine.

Q2: How can I hydrolyze the resulting aminonitrile to glycine?

A2: The hydrolysis of the nitrile group in aminoacetonitrile to a carboxylic acid to form glycine can be achieved under either acidic or basic conditions.[12] The process typically involves heating the aminoacetonitrile in the presence of a strong acid (like sulfuric acid) or a strong base (like barium hydroxide), followed by neutralization to isolate the glycine.[17]

Q3: What are the main safety concerns when working with this compound?

A3: this compound is an extremely hazardous substance.[1] The primary safety concerns are:

  • Toxicity: It is toxic by ingestion, inhalation, and skin absorption.[8] It can decompose to release highly toxic hydrogen cyanide gas.[4]

  • Instability: this compound can decompose back to formaldehyde and hydrogen cyanide.[2] It can also polymerize violently, especially in the presence of bases, which poses an explosion hazard.[4][8]

  • Handling: All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.[18]

Q4: Can I use crude this compound for my reaction?

A4: While using crude this compound is possible, it can lead to issues with side reactions and lower yields. Impurities such as unreacted formaldehyde can interfere with subsequent steps, especially if enzymatic reactions are involved.[19][20] For better control and higher purity of the final product, it is advisable to use purified this compound.

Experimental Protocols

Protocol 1: Synthesis of Aminoacetonitrile from this compound

This protocol is a general guideline based on the principles of the Strecker synthesis.

Materials:

  • This compound (stabilized)

  • Aqueous ammonia (e.g., 28-30%)

  • Suitable solvent (e.g., water, ethanol)

  • Reaction vessel with stirring, temperature control, and an addition funnel

Procedure:

  • Cool the reaction vessel containing the aqueous ammonia solution to 0-5 °C in an ice bath.

  • Slowly add the this compound to the cold ammonia solution with vigorous stirring. The molar ratio of ammonia to this compound should be in excess (e.g., 3:1 or higher) to favor the formation of aminoacetonitrile.

  • Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly below) and monitor its progress by a suitable analytical method (e.g., HPLC, GC).

  • Once the reaction has reached the desired conversion, the product can be isolated. This may involve extraction and distillation under reduced pressure, taking extreme care due to the toxicity and instability of the compounds.

Protocol 2: Hydrolysis of Aminoacetonitrile to Glycine

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of aminoacetonitrile.

Materials:

  • Aminoacetonitrile solution from the previous step

  • Concentrated sulfuric acid

  • Barium hydroxide octahydrate (for neutralization)

  • Heating and stirring apparatus

Procedure:

  • Carefully add the aminoacetonitrile solution to a solution of sulfuric acid in water, ensuring the reaction is well-stirred and cooled initially.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC or HPLC is recommended). Ammonia will be evolved during this process.[17]

  • Cool the reaction mixture and neutralize the excess sulfuric acid by the careful addition of barium hydroxide. Barium sulfate will precipitate.

  • Filter off the barium sulfate precipitate.

  • Concentrate the filtrate under reduced pressure to crystallize the glycine. The crude glycine can be further purified by recrystallization from water/alcohol mixtures.[17]

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All experiments should be performed with appropriate safety precautions in a certified fume hood.

References

Glycolonitrile Stability and Reactivity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and application of glycolonitrile, focusing on the critical influence of pH on its stability and reactivity.

Troubleshooting Guide

Users may encounter several challenges during the synthesis, storage, and use of this compound. This guide provides solutions to common problems.

Problem Possible Cause Recommended Solution
Low or no yield of this compound during synthesis. Incorrect pH of the reaction mixture. The synthesis of this compound from formaldehyde and hydrogen cyanide is base-catalyzed and proceeds optimally at a near-neutral pH.[1]Maintain the pH of the reaction mixture between 5 and 8.[2][3] Use a pH meter to monitor and adjust the pH as needed.
Low reaction temperature.While the reaction should be cooled to prevent side reactions, a temperature that is too low can hinder the reaction rate. Maintain the temperature between 10°C and 30°C for optimal results.[4]
The this compound solution turns brown and viscous upon storage. Polymerization of this compound. This occurs rapidly under alkaline (basic) conditions.[1]Immediately after synthesis, acidify the this compound solution to a pH below 7 to ensure stability.[4] For long-term storage, a pH of 3 to 4 is recommended. This can be achieved by adding a mineral acid like HCl or an organic acid like glycolic acid.[2]
Unexpected side products are observed in subsequent reactions. Decomposition of this compound. This compound can decompose back to formaldehyde and hydrogen cyanide, which can then participate in other reactions.[1]Ensure the pH of your reaction mixture is compatible with this compound stability. If the reaction requires basic conditions, consider adding the this compound slowly to the reaction mixture to minimize its decomposition.
Impurities in the starting materials or this compound stock.Use high-purity starting materials. Purify the synthesized this compound if necessary. Analytical techniques such as HPLC or NMR can be used to assess purity.
Inconsistent results in experiments using this compound. Degradation of the this compound stock solution over time.Store purified this compound under acidic conditions (pH < 7) and at a low temperature. It is advisable to re-analyze the purity of the this compound stock before use, especially if it has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for synthesizing this compound?

A1: The synthesis of this compound from formaldehyde and hydrogen cyanide is typically carried out at a near-neutral pH, with an optimal range of 5 to 8.[2][3] The reaction is base-catalyzed.[1]

Q2: How does pH affect the stability of this compound?

A2: this compound is highly unstable in alkaline (basic) solutions, where it rapidly polymerizes and decomposes.[1] It is significantly more stable in acidic solutions. To prevent degradation and polymerization, this compound should be stored at a pH below 7, ideally between 3 and 4.[2][4]

Q3: What are the primary decomposition products of this compound?

A3: this compound is in equilibrium with its starting materials, formaldehyde and hydrogen cyanide.[1] Under conditions that favor decomposition, these are the primary products.

Q4: What is the cause of the browning and thickening of this compound solutions?

A4: This is a visual indication of polymerization. This compound undergoes rapid polymerization in the presence of bases (alkaline conditions) to form dimers, trimers, and higher oligomers.[1]

Q5: How can I prevent the polymerization of this compound?

A5: The most effective way to prevent polymerization is to maintain the this compound solution at an acidic pH (below 7).[4] After synthesis, the solution should be immediately quenched with an acid.[2]

Q6: Can I use this compound in reactions that require basic conditions?

A6: Yes, but with caution. Since this compound is unstable at high pH, it is best to add it slowly to the basic reaction mixture to ensure it reacts before it has a chance to significantly decompose or polymerize. Monitoring the reaction progress closely is crucial.

Q7: How should I store this compound?

A7: For optimal stability, this compound should be stored in an aqueous solution at a pH below 7, preferably between 3 and 4, and at a reduced temperature.[2][4]

Quantitative Data Summary

pH RangeStabilityPredominant Reactions/State
< 4 High This compound is stabilized. Minimal decomposition or polymerization is observed. This is the recommended pH range for storage.[2][4]
4 - 6 Moderate Generally stable, but the rate of decomposition increases as the pH approaches neutral.
6 - 8 Low to Moderate This is the typical pH range for the synthesis of this compound.[2][3] However, stability is reduced, and the equilibrium can shift towards decomposition. For subsequent enzymatic reactions, the pH is often adjusted to this range just before use.[3]
> 8 Very Low This compound is highly unstable and undergoes rapid polymerization and decomposition.[1] This pH range should be avoided for storage and handled with care during reactions.

Experimental Protocols

1. Synthesis and Stabilization of this compound

This protocol is adapted from established laboratory procedures.[4]

  • Materials: Potassium cyanide (KCN), 37% formaldehyde solution, sulfuric acid (H₂SO₄), potassium hydroxide (KOH) solution (5%), diethyl ether, anhydrous calcium sulfate.

  • Procedure:

    • In a well-ventilated fume hood, dissolve potassium cyanide in water in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cool the flask in an ice-salt bath.

    • Slowly add a solution of formaldehyde in water to the KCN solution while maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring for a short period.

    • Slowly add dilute sulfuric acid to the reaction mixture, keeping the temperature low.

    • Adjust the pH of the solution to approximately 3.0 by the dropwise addition of a 5% potassium hydroxide solution.[4]

    • The this compound can then be extracted using diethyl ether.

    • Dry the ether extract over anhydrous calcium sulfate.

    • The solvent can be removed under reduced pressure to yield this compound. For storage, it is recommended to keep it as an aqueous solution at pH 3-4.

2. Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound under different pH conditions.

  • Instrumentation: HPLC system with a suitable column (e.g., a C18 column) and a detector (e.g., UV or refractive index detector).

  • Sample Preparation:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

    • Add a known concentration of this compound to each buffer solution.

    • Incubate the solutions at a constant temperature.

    • At specified time intervals, withdraw an aliquot from each solution and quench any further reaction if necessary (e.g., by acidifying the alkaline samples).

  • HPLC Analysis:

    • Inject the samples onto the HPLC column.

    • Use an appropriate mobile phase (e.g., an isocratic or gradient mixture of water and acetonitrile with a suitable acidic modifier) to achieve good separation of this compound from its degradation products.

    • Monitor the peak area of this compound over time to determine its rate of disappearance.

    • The formation of degradation products can also be monitored.

  • Data Analysis: Plot the concentration or peak area of this compound versus time for each pH to determine the stability profile.

Visualizations

Glycolonitrile_Equilibrium Formaldehyde Formaldehyde This compound This compound Formaldehyde->this compound + Hydrogen Cyanide Hydrogen Cyanide

Caption: Reversible formation of this compound from formaldehyde and hydrogen cyanide.

Glycolonitrile_Stability_pH This compound This compound Acidic pH (<7) Acidic pH (<7) This compound->Acidic pH (<7) Alkaline pH (>7) Alkaline pH (>7) This compound->Alkaline pH (>7) Stable Stable Unstable Unstable Decomposition Decomposition Unstable->Decomposition Polymerization Polymerization Unstable->Polymerization Acidic pH (<7)->Stable Alkaline pH (>7)->Unstable Troubleshooting_Workflow start Problem with this compound Experiment check_pH Check pH of Solution start->check_pH acidic pH < 7 check_pH->acidic Acidic alkaline pH > 7 check_pH->alkaline Alkaline check_temp Check Temperature acidic->check_temp adjust_pH Adjust pH to < 7 with Acid alkaline->adjust_pH adjust_pH->check_temp temp_ok Temp OK check_temp->temp_ok Optimal temp_high Temp Too High check_temp->temp_high High check_purity Check Purity (HPLC/NMR) temp_ok->check_purity reduce_temp Reduce Temperature temp_high->reduce_temp reduce_temp->check_purity solution Problem Resolved check_purity->solution

References

Glycolonitrile Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude glycolonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains unreacted starting materials and byproducts of the synthesis reaction. The most common impurities include:

  • Unreacted formaldehyde and its oligomers (e.g., paraformaldehyde): These are often present from the initial synthesis reaction.[1][2][3]

  • Water: As the reaction is often carried out in an aqueous solution.

  • Inorganic salts: If the synthesis involves cyanide salts and acid, salts like potassium sulfate may be present.[4]

  • Polymerization products: this compound is prone to polymerization, especially under basic conditions, leading to the formation of higher molecular weight oligomers and polymers.[4][5][6]

  • Decomposition products: this compound can decompose back into formaldehyde and highly toxic hydrogen cyanide, especially at elevated temperatures or non-acidic pH.[1][6][7]

Q2: Why is my this compound sample turning brown and viscous?

A2: The browning and increase in viscosity of your this compound sample are strong indicators of polymerization and decomposition.[4][7] this compound is inherently unstable and can polymerize, a reaction that is often autocatalytic.[6] This process is accelerated by:

  • Basic pH: Traces of bases can catalyze violent polymerization.[1][2][5][8]

  • Elevated temperatures: Heat can promote both polymerization and decomposition.[2]

  • Absence of a stabilizer: Pure, unstabilized this compound can polymerize suddenly.[7]

To prevent this, it is crucial to maintain a slightly acidic pH (below 7) by adding a stabilizer.[1][7]

Q3: What are suitable stabilizers for purified this compound?

A3: To prevent decomposition and polymerization, it is essential to store purified this compound with a stabilizer. Acidic compounds are effective stabilizers. Commonly used stabilizers include:

  • Phosphoric acid [7][9]

  • Sulfuric acid [7][9]

  • Glycolic acid: This is a preferred stabilizer if the this compound will be used in the synthesis of glycolic acid, as it does not introduce a new impurity to be removed later.[1]

  • Ethanol: Can also act as a preservative.[4]

The goal is to maintain the pH of the this compound solution below 7.[1]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A variety of analytical methods can be used to determine the purity of this compound and quantify impurities. These include:

  • High-Performance Liquid Chromatography (HPLC)[1][3]

  • Gas Chromatography (GC)[1][3]

  • Mass Spectrometry (MS)[1][3]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C NMR is particularly useful for quantifying purity and identifying impurities like unreacted formaldehyde).[1][3]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of crude this compound.

Problem 1: Low yield after vacuum distillation.
Possible Cause Troubleshooting Step
Decomposition during distillation Ensure the distillation setup is under a sufficient vacuum to lower the boiling point. This compound decomposes at higher temperatures.[2] Distillation at 86-88°C/8 mm Hg has been reported to be successful.[4]
Polymerization in the distillation flask Before heating, ensure the crude this compound is acidified to a pH below 7 to prevent base-catalyzed polymerization.[7] The addition of a non-volatile acid like phosphoric or sulfuric acid is recommended.[7]
Incomplete extraction from the aqueous phase If performing a pre-distillation extraction, ensure it is thorough. Continuous liquid-liquid extraction (e.g., with diethyl ether for 48 hours) is significantly more effective than manual extractions.[4]
Problem 2: Product is unstable and polymerizes shortly after purification.
Possible Cause Troubleshooting Step
Residual basic impurities Even trace amounts of basic substances can initiate polymerization.[5] Ensure all glassware is thoroughly cleaned and rinsed. If possible, rinse with a dilute acid solution followed by a final rinse with a high-purity solvent.
No stabilizer added to the final product Immediately after purification, add a stabilizer to the collected this compound. A small amount of phosphoric acid, sulfuric acid, or glycolic acid is recommended to maintain a pH below 7.[1][7]
Improper storage conditions Store purified, stabilized this compound in a cool, dark place.[10] Refrigeration can help to slow down polymerization.
Problem 3: Presence of significant salt impurities in the final product.
Possible Cause Troubleshooting Step
Carryover of salts into the organic extract If performing an extraction from a salted aqueous phase, minimize the transfer of the aqueous layer. Wash the organic extract with a minimal amount of brine to remove dissolved inorganic salts, followed by drying over an anhydrous drying agent like calcium sulfate or sodium sulfate.[4]
Ineffective removal of ionic impurities For persistent ionic impurities, consider passing a solution of the crude this compound through a bed of ion-exchange resin.[11][12] A combination of cation and anion exchange resins may be necessary.

Experimental Protocols

Protocol 1: Purification of this compound by Solvent Extraction and Vacuum Distillation

This protocol is adapted from a literature procedure and is suitable for purifying this compound from an aqueous reaction mixture containing inorganic salts.[4]

Materials:

  • Crude aqueous this compound

  • Diethyl ether

  • Anhydrous calcium sulfate or sodium sulfate[4]

  • Absolute ethanol[4]

  • Phosphoric acid

  • Continuous liquid-liquid extractor

  • Distillation apparatus with a Vigreux column

  • Vacuum pump

  • pH indicator paper or pH meter

Procedure:

  • Extraction:

    • Adjust the pH of the crude aqueous this compound solution to approximately 3 with dilute sulfuric or phosphoric acid.[4]

    • Pour the solution into a continuous liquid-liquid extractor.

    • Extract with diethyl ether for 24-48 hours. A longer extraction time increases the yield.[4]

  • Drying:

    • Separate the ether extract and dry it over anhydrous calcium sulfate or sodium sulfate for 3-4 hours (or longer for sodium sulfate).[4]

    • Filter to remove the drying agent.

  • Stabilization prior to distillation:

    • To the dried ether solution, add a small amount of absolute ethanol (e.g., 10 mL) to act as a stabilizer during solvent removal.[4]

  • Solvent Removal:

    • Carefully remove the diethyl ether on a steam bath or using a rotary evaporator. The presence of ethanol helps to prevent polymerization as the solution becomes more concentrated.[4]

  • Vacuum Distillation:

    • To the residue, add a drop of phosphoric acid to ensure acidic conditions.

    • Assemble the vacuum distillation apparatus.

    • Apply vacuum and gently heat the flask.

    • Collect the fraction that distills at 86-88°C under a pressure of 8 mm Hg.[4]

  • Final Stabilization:

    • Add a small amount of a stabilizer (e.g., glycolic acid or phosphoric acid) to the purified this compound before storage.[1][7]

Protocol 2: General Guideline for Ion-Exchange Chromatography for Impurity Removal

This protocol provides a general framework for using ion-exchange chromatography to remove ionic impurities. The specific resin and conditions will need to be optimized for your particular impurity profile.

Materials:

  • Crude this compound solution (preferably in a non-aqueous solvent if the this compound has been extracted)

  • Strong acid cation exchange resin

  • Strong base anion exchange resin

  • Chromatography column

  • Appropriate solvents for equilibration and elution

Procedure:

  • Resin Selection and Preparation:

    • Select appropriate ion-exchange resins based on the nature of the ionic impurities to be removed.

    • Prepare the resins according to the manufacturer's instructions, which typically involves washing with water and then equilibrating with the desired solvent system.

  • Column Packing:

    • Pack the chromatography column with the prepared resin slurry.

  • Equilibration:

    • Equilibrate the packed column by flowing several column volumes of the starting solvent through it until the pH and conductivity of the eluate are stable.

  • Sample Loading:

    • Dissolve the crude this compound in the equilibration solvent and load it onto the column.

  • Washing:

    • Wash the column with the equilibration solvent to elute the neutral this compound. The ionic impurities should remain bound to the resin.

  • Fraction Collection and Analysis:

    • Collect the fractions containing the purified this compound.

    • Analyze the fractions for purity using an appropriate analytical technique (e.g., GC or HPLC).

  • Resin Regeneration (Optional):

    • If desired, the bound impurities can be eluted from the resin using a high-salt buffer or a buffer with an altered pH, thus regenerating the column for future use.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound

Technique Impurities Removed Advantages Disadvantages Reported Yield/Purity
Vacuum Distillation Non-volatile impurities (salts, polymers), water (if a sufficient difference in boiling points exists)Effective for separating compounds with different boiling points. Can yield high purity product.Requires careful temperature and pressure control to avoid decomposition.[2] Risk of polymerization if not stabilized.[7]76-80% yield has been reported.[4]
Solvent Extraction Water-soluble impurities (e.g., inorganic salts)Good for initial cleanup from an aqueous reaction mixture.May not remove organic impurities with similar solubility. Requires a subsequent purification step like distillation.Continuous extraction is necessary for good recovery (40-45% without it).[4]
Crystallization Soluble impuritiesCan yield very high purity product.Finding a suitable solvent system can be challenging. May not be suitable for all impurity profiles.Data not widely available for this compound specifically, but is a potential method.[1][2]
Ion-Exchange Chromatography Ionic impurities (salts, acidic or basic byproducts)Highly selective for charged molecules. Can be performed under mild conditions.Does not remove neutral impurities. Requires selection of appropriate resin and solvent conditions.Can achieve very high purity by removing specific ionic contaminants.[11][12]

Visualizations

experimental_workflow General Experimental Workflow for this compound Purification crude Crude this compound (Aqueous Mixture) acidify Acidify to pH < 7 (e.g., with H₂SO₄ or H₃PO₄) crude->acidify extraction Solvent Extraction (e.g., continuous with diethyl ether) acidify->extraction drying Dry Organic Phase (e.g., over Na₂SO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation stabilize Stabilize Final Product (add glycolic or phosphoric acid) distillation->stabilize purified Purified this compound stabilize->purified

Caption: Workflow for this compound purification.

troubleshooting_workflow Troubleshooting this compound Instability start Sample is unstable (browning, polymerization) check_ph Check pH start->check_ph ph_basic pH > 7 check_ph->ph_basic add_acid Add stabilizer (e.g., glycolic acid) to pH < 7 ph_basic->add_acid Yes check_temp Check Storage Temperature ph_basic->check_temp No (pH is acidic) add_acid->check_temp temp_high Temperature > Room Temp? check_temp->temp_high store_cold Store in a cool, dark place temp_high->store_cold Yes stable Stable Product temp_high->stable No store_cold->stable

Caption: Troubleshooting this compound instability.

References

Technical Support Center: Glycolonitrile Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of glycolonitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Reduced Yield at Larger Scales

Question: We are observing a significant drop in this compound yield as we move from a laboratory (grams) to a pilot (kilograms) scale. What are the potential causes and how can we mitigate this?

Answer:

A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Heat Removal: The synthesis of this compound from formaldehyde and hydrogen cyanide is an exothermic reaction. At larger scales, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises, causing decomposition of the heat-sensitive this compound product back to starting materials or to undesired byproducts.[1][2]

  • Poor Mixing: Inefficient mixing in a large reactor can result in localized concentration gradients of reactants and catalyst. This can lead to the formation of byproducts and may also contribute to localized overheating.

  • Impurity Accumulation: Minor side reactions that are insignificant at the lab scale can become more pronounced at an industrial scale, leading to a higher proportion of impurities and a lower yield of the desired product.

Troubleshooting Steps:

  • Optimize Heat Transfer:

    • Ensure the reactor's cooling system is adequately sized for the heat load of the reaction at the intended scale.

    • Consider using a jacketed reactor with a high-performance heat transfer fluid.

    • Improve agitation to enhance heat transfer from the reaction mixture to the reactor walls.

  • Improve Mixing Efficiency:

    • Select an appropriate impeller design and agitation speed for the reactor geometry and reaction mixture viscosity.

    • Consider the use of baffles to improve mixing and prevent vortex formation.

    • For continuous processes, static mixers can be employed to ensure thorough mixing of reactant streams.

  • Control Reactant Addition:

    • Implement a controlled, slow addition of one reactant to the other to manage the rate of heat generation.

    • Maintain a slight molar excess of hydrogen cyanide (at least 1%) to ensure complete conversion of formaldehyde.[2]

Issue 2: High Levels of Unreacted Formaldehyde in the Product

Question: Our scaled-up batches of this compound contain a significant amount of unreacted formaldehyde, which is interfering with our downstream enzymatic conversion. How can we reduce this impurity?

Answer:

Unreacted formaldehyde is a common impurity that can inactivate enzyme catalysts used in subsequent processing steps.[1] The presence of formaldehyde oligomers in the starting material is a primary contributor to this issue.

Troubleshooting Steps:

  • Pre-heat the Formaldehyde Feed Stream: Heating the aqueous formaldehyde feed to a temperature between 90°C and 150°C before it enters the reactor can help to depolymerize formaldehyde oligomers (like paraformaldehyde and trioxane) into monomeric formaldehyde, which is more reactive.[1][2]

  • Optimize Reaction Temperature: Maintain the reaction temperature below 70°C, and preferably between 10°C and 30°C, to minimize the decomposition of this compound back into formaldehyde and hydrogen cyanide.[2]

  • Control pH: Maintain the pH of the reaction mixture between 5 and 8 to favor the formation of this compound.[1]

  • Purification: If high purity is critical, distillative purification of the this compound product may be necessary to remove residual formaldehyde.[1]

Issue 3: Product Discoloration and Polymerization

Question: During storage and concentration of our this compound, we are observing discoloration and the formation of a viscous polymer. What is causing this and how can it be prevented?

Answer:

This compound is known to be unstable and can polymerize, especially under alkaline conditions or at elevated temperatures.[3] This is a significant issue during scale-up as larger volumes may have longer processing and storage times.

Troubleshooting Steps:

  • pH Control: Maintain a slightly acidic pH (below 7) to inhibit base-catalyzed polymerization. The addition of a small amount of an acid like glycolic acid can help stabilize the product.[2]

  • Temperature Control: Store this compound at low temperatures to reduce the rate of polymerization.

  • Minimize Storage Time: Process the this compound as quickly as possible after synthesis.

  • Inhibitors: For longer-term storage, the use of polymerization inhibitors may be considered.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: The main safety concerns are:

  • Toxicity: this compound is an extremely hazardous substance that can readily decompose into highly toxic formaldehyde and hydrogen cyanide gas.[3] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

  • Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled, potentially causing a dangerous increase in temperature and pressure.

  • Flammability: Hydrogen cyanide is flammable.

Q2: What is the typical yield of this compound at an industrial scale?

A2: While specific yields are often proprietary, well-optimized industrial processes can achieve high yields. For example, patents describe processes with recovered yields of this compound ranging from 61% to 95% in lab-scale continuous reactions designed to simulate industrial conditions.[1] The final yield at an industrial scale will depend on the efficiency of the reaction, the purity of the starting materials, and the effectiveness of the purification process.

Q3: How can the purity of this compound be monitored during production?

A3: Several analytical techniques can be used to monitor the purity of this compound and quantify impurities, including:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 13C NMR for identifying formaldehyde and its byproducts)[1]

  • Mass Spectrometry (MS)

Data Presentation

Table 1: Impact of Formaldehyde Pre-heating on this compound Purity

ParameterWithout Formaldehyde Pre-heatingWith Formaldehyde Pre-heating (90-150°C)
Unreacted Formaldehyde Substantial resonances observed in 13C NMRNoticeably reduced resonances in 13C NMR[1]
Other Formaldehyde Byproducts PresentReduced
This compound Purity LowerSignificantly higher[1][2]
Downstream Enzyme Inactivation Higher riskLower risk[1]

Table 2: Recommended Reaction Parameters for this compound Synthesis

ParameterRecommended RangeRationale
Reaction Temperature 10°C - 30°CMinimizes this compound decomposition.[2]
pH 5 - 8Favors product formation and minimizes polymerization.[1]
Molar Ratio (HCN:Formaldehyde) At least 1.01:1Ensures complete conversion of formaldehyde.[2]
Formaldehyde Feed Temperature 90°C - 150°CDepolymerizes formaldehyde oligomers.[1][2]
Pressure Atmospheric (0.5 to 10 atm)Satisfactory for the reaction; higher pressures offer little benefit.[1]

Experimental Protocols

Protocol 1: Lab-Scale Continuous Synthesis of this compound with Pre-heated Formaldehyde

This protocol is based on procedures described in patents for producing high-purity this compound.[1]

Materials:

  • Aqueous formaldehyde solution (e.g., 37 wt%)

  • Hydrogen cyanide (HCN)

  • Sodium hydroxide (NaOH) solution (e.g., 16.7 wt%)

  • Glycolic acid (for quenching)

Equipment:

  • Reaction vessel with stirring and cooling capabilities

  • Pumps for continuous feeding of reactants

  • Heat exchanger or heated feed line for formaldehyde solution

Procedure:

  • Prepare the formaldehyde feed solution by adding a small amount of NaOH solution to the aqueous formaldehyde.

  • Heat the formaldehyde feed stream to 90-150°C using a heat exchanger or heated feed line.

  • Charge the reaction vessel with an initial small amount of HCN in water.

  • Maintain the reaction vessel temperature between 20-25°C using a cooling bath.

  • Continuously pump the pre-heated formaldehyde solution and the HCN solution into the reaction vessel over a period of approximately 2 hours. Ensure a slight molar excess of HCN.

  • After the addition is complete, stop the feeds and quench the reaction mixture by adding glycolic acid to lower the pH to approximately 3.

  • The resulting this compound solution can then be concentrated under vacuum to remove excess HCN.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Continuous Reaction cluster_workup Product Work-up formaldehyde_prep Prepare Formaldehyde Feed with NaOH preheat Pre-heat Formaldehyde Feed (90-150°C) formaldehyde_prep->preheat Feed hcn_prep Prepare HCN Feed reactor Jacketed Reactor (20-25°C) hcn_prep->reactor Feed preheat->reactor Heated Feed quench Quench with Glycolic Acid (pH ~3) reactor->quench Product Stream concentrate Concentrate under Vacuum quench->concentrate final_product final_product concentrate->final_product High-Purity This compound

Caption: Experimental workflow for continuous this compound synthesis.

troubleshooting_logic cluster_yield Low Yield Causes start Problem Encountered low_yield Low Yield start->low_yield high_formaldehyde High Unreacted Formaldehyde start->high_formaldehyde polymerization Polymerization/ Discoloration start->polymerization heat Inadequate Heat Removal low_yield->heat mixing Poor Mixing low_yield->mixing formaldehyde_cause Formaldehyde Oligomers high_formaldehyde->formaldehyde_cause polymerization_cause Alkaline pH or High Temperature polymerization->polymerization_cause solution_heat Optimize Cooling & Agitation heat->solution_heat solution_mixing Improve Impeller/ Baffles mixing->solution_mixing solution_preheat Pre-heat Formaldehyde Feed (90-150°C) formaldehyde_cause->solution_preheat solution_stabilize Control pH (<7) & Temperature polymerization_cause->solution_stabilize

Caption: Troubleshooting logic for common scale-up issues.

References

Technical Support Center: Understanding and Controlling Glycolonitrile Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycolonitrile. The information provided aims to help users understand, control, and troubleshoot common side reactions encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, storage, and use of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound during synthesis - Incomplete reaction: Reaction time may be too short, or the temperature may be too low. - Side reactions: Decomposition or polymerization of this compound may be occurring. - pH is not optimal: The pH of the reaction mixture may be too high or too low.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Control the reaction temperature, keeping it low to minimize side reactions. - Maintain a near-neutral pH during the synthesis.[1]
Discoloration (yellowing or browning) of this compound solution - Decomposition: this compound is decomposing into formaldehyde and hydrogen cyanide.[1] - Polymerization: this compound is polymerizing, especially under alkaline conditions.[1]- Store this compound solutions at a low temperature (2-8 °C). - Ensure the solution is stabilized with a small amount of acid (e.g., phosphoric acid or sulfuric acid) to maintain a pH below 7.[2] - For long-term storage, consider adding a stabilizer like ethanol.[3]
Formation of a white precipitate or viscous oil in the this compound solution - Polymerization: this compound can polymerize, particularly in the presence of bases or at elevated temperatures.[1]- Avoid alkaline conditions; ensure the pH is acidic for storage. - If a basic catalyst is used in a reaction, neutralize it promptly during workup. - Store this compound at reduced temperatures.
Inconsistent results in reactions using this compound - Purity of this compound: The presence of impurities such as formaldehyde, water, or polymers can affect reaction outcomes. - Decomposition during reaction: The reaction conditions (e.g., high temperature, basic pH) may be causing the this compound to decompose.- Verify the purity of the this compound using HPLC or NMR before use. - If necessary, purify the this compound by vacuum distillation. - Ensure the reaction conditions are compatible with the stability of this compound. If the reaction requires basic conditions, consider slow addition of the base at low temperatures.
Difficulty in purifying this compound - Thermal instability: this compound can decompose at elevated temperatures during distillation. - Polymerization during purification: Traces of base can induce polymerization during workup and purification.- Use vacuum distillation to lower the boiling point and minimize thermal decomposition. - Ensure all glassware is clean and free of basic residues. - Add a stabilizer like ethanol before distillation to inhibit polymerization.[3]

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what are its main applications?

This compound (hydroxyacetonitrile) is an organic compound with the formula HOCH₂CN. It serves as a key intermediate in the synthesis of various chemicals, including amino acids (like glycine), chelating agents (such as EDTA), and some pharmaceuticals.[1][4]

Q2: What are the primary side reactions of this compound?

The two main side reactions of this compound are:

  • Decomposition: It can readily decompose back into its precursors, formaldehyde and hydrogen cyanide.[1] This is an equilibrium reaction and is influenced by temperature and pH.

  • Polymerization: Under alkaline conditions or at elevated temperatures, this compound can undergo polymerization, forming dimers, trimers, and higher oligomers.[1]

Stability and Storage

Q3: How can I improve the stability of my this compound solutions?

To enhance the stability of this compound solutions:

  • Control the pH: Maintain the pH of the solution below 7, ideally in the acidic range (e.g., pH 3-5).[2] This can be achieved by adding a small amount of a non-reactive acid like phosphoric acid or sulfuric acid.

  • Control the temperature: Store this compound solutions at low temperatures (refrigerated at 2-8 °C) to minimize both decomposition and polymerization rates.

  • Use a stabilizer: The addition of a small amount of ethanol can act as a preservative and inhibit polymerization, allowing for longer storage times.[3]

Q4: Why did my this compound solution turn brown and become viscous?

This is a strong indication of polymerization.[3] Alkaline conditions are a primary catalyst for this reaction.[1] Even trace amounts of basic contaminants in your glassware or reagents can initiate polymerization. Elevated temperatures can also accelerate this process.

Synthesis and Purification

Q5: What are the critical parameters to control during this compound synthesis?

The key parameters to control are:

  • Temperature: The reaction between formaldehyde and hydrogen cyanide is exothermic. It is crucial to maintain a low temperature (typically below 10 °C) to prevent side reactions and ensure safety.[3]

  • pH: The synthesis is typically carried out at a near-neutral pH.[1] After the initial reaction, the solution should be acidified to a pH of around 3 to stabilize the product before purification.[3]

Q6: What is the recommended method for purifying this compound?

Vacuum distillation is the preferred method for purifying this compound. This allows the distillation to be performed at a lower temperature, which is critical to prevent its decomposition. It is also advisable to add a stabilizer, such as a small amount of ethanol, before starting the distillation to prevent polymerization.[3]

Analytical and Safety

Q7: How can I check the purity of my this compound?

The purity of this compound can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for quantifying this compound and its impurities, such as formaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify and quantify this compound and any organic impurities present.

Q8: What are the main safety precautions when handling this compound?

This compound is classified as an extremely hazardous substance due to its potential to release highly toxic hydrogen cyanide gas.[1] It is also toxic by ingestion, inhalation, and skin absorption. Always handle this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] Have an emergency plan in place for cyanide exposure.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. While specific kinetic data is sparse in the literature, the following table summarizes the expected trends and provides estimated stability based on available information and chemical principles.

Condition Parameter Value/Observation Effect on Stability
pH < 4StableHigh stability, decomposition and polymerization are significantly inhibited.
4 - 6Moderately StableGradual decomposition may occur over time.
7 (Neutral)UnstableProne to decomposition.
> 7 (Alkaline)Highly UnstableRapid polymerization and decomposition occur.[1]
Temperature 2 - 8 °CRecommended StorageSignificantly slows down the rates of decomposition and polymerization.
Room Temperature (~25 °C)Limited StabilityDecomposition and polymerization can occur, especially if not stabilized.
> 40 °CPoor StabilityAccelerated decomposition and polymerization.
Stabilizer 0.1% (w/w) Phosphoric AcidpH < 4Excellent stabilization against both decomposition and polymerization.
1-2% (v/v) Ethanol-Acts as a preservative and inhibits polymerization, extending shelf life.[3]

Experimental Protocols

HPLC-UV Method for this compound Purity Assessment

This protocol provides a starting point for the analysis of this compound and its primary impurity, formaldehyde.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Sulfuric acid (for mobile phase acidification).

    • This compound reference standard.

    • Formaldehyde reference standard.

    • 2,4-Dinitrophenylhydrazine (DNPH) for formaldehyde derivatization.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.01 N H₂SO₄) and acetonitrile.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm for this compound and 360 nm for the formaldehyde-DNPH derivative.[8][9][10][11]

  • Sample Preparation:

    • This compound: Accurately weigh and dissolve the this compound sample in the initial mobile phase to a known concentration.

    • Formaldehyde (as DNPH derivative): To a separate aliquot of the sample, add a solution of DNPH in acidified acetonitrile. Allow the reaction to proceed to completion to form the hydrazone derivative of formaldehyde.

  • Analysis:

    • Inject the prepared samples and reference standards into the HPLC system.

    • Quantify the amount of this compound and formaldehyde by comparing the peak areas to the respective calibration curves.

Quantitative NMR (qNMR) for Purity Assessment

This protocol outlines the use of ¹H NMR for determining the purity of this compound.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Reagents:

    • Deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation between scans.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signal of this compound (e.g., the methylene protons) and a well-resolved signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

Glycolonitrile_Side_Reactions This compound This compound (HOCH₂CN) Formaldehyde Formaldehyde (CH₂O) This compound->Formaldehyde Decomposition (Heat, Neutral/Alkaline pH) HCN Hydrogen Cyanide (HCN) This compound->HCN Decomposition (Heat, Neutral/Alkaline pH) Polymer Polymer (-[CH(OH)CN]-)n This compound->Polymer Polymerization (Alkaline pH, Heat) Formaldehyde->this compound Synthesis HCN->this compound Synthesis

Caption: Key side reactions of this compound.

Glycolonitrile_Stability_Workflow start This compound Sample check_pH Check pH start->check_pH is_acidic pH < 7? check_pH->is_acidic acidify Acidify with phosphoric acid is_acidic->acidify No check_temp Check Storage Temperature is_acidic->check_temp Yes unstable Unstable - Risk of Decomposition/ Polymerization is_acidic->unstable acidify->check_temp is_cold Temp 2-8 °C? check_temp->is_cold refrigerate Store at 2-8 °C is_cold->refrigerate No add_stabilizer Consider adding Ethanol for long-term storage is_cold->add_stabilizer Yes is_cold->unstable refrigerate->add_stabilizer stable Stable this compound add_stabilizer->stable

Caption: Workflow for ensuring this compound stability.

References

Validation & Comparative

comparative analysis of glycolonitrile and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Comparative Analysis of Glycolonitrile and Its Isomers for Researchers and Drug Development Professionals

In the landscape of organic chemistry and drug development, a thorough understanding of isomeric structures is paramount. This guide provides a detailed comparative analysis of this compound and its key isomers: methyl isocyanate, N-methyleneformamide, and 2-iminoacetaldehyde. All sharing the molecular formula C₂H₃NO, these isomers exhibit remarkably different chemical, physical, and biological properties, which are critical for their application and safety in research and pharmaceutical development.

Section 1: Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its isomers is presented below. These properties fundamentally influence their behavior in chemical reactions and biological systems.

PropertyThis compound (2-Hydroxyacetonitrile)Methyl IsocyanateN-Methyleneformamide2-Iminoacetaldehyde
Molecular Formula C₂H₃NOC₂H₃NOC₂H₃NOC₂H₃NO
Molar Mass ( g/mol ) 57.0557.0559.0757.05
Appearance Colorless, oily liquid[1][2]Colorless liquid[1][3]Colorless, nearly odorless liquid[4]No data available
Boiling Point (°C) 183 (decomposes slightly)[5]39.1[2]198-199[6][7]97
Melting Point (°C) -72[5]-45[1]-4[4][7]-2
Density (g/mL) 1.104 at 20°C0.923 at 27°C[1]1.011 at 25°C[4][7]0.762
Solubility in Water Soluble[1]Reacts with water[1][8]Miscible[4]Highly soluble[9]
CAS Number 107-16-4[1]624-83-9[1]123-39-7[4]6542-88-7[10]

Section 2: Synthesis and Reactivity

The synthesis and reactivity of these isomers are markedly different, dictating their utility as chemical intermediates and their stability under various conditions.

This compound is synthesized from formaldehyde and hydrogen cyanide.[1] It is a versatile intermediate, notably used in the Strecker synthesis of amino acids.[1] Under alkaline conditions, it is prone to polymerization.[1]

Methyl isocyanate is produced by the reaction of methylamine with phosgene.[2] It is highly reactive, especially with nucleophiles like water, alcohols, and amines, which can lead to runaway exothermic reactions.[1][8] This high reactivity is a key factor in its industrial applications and also its significant hazard.

N-Methyleneformamide can be synthesized by the reaction of methylamine with methyl formate or formamide.[4][6] It is a polar aprotic solvent and is more stable than formamide.[4]

2-Iminoacetaldehyde synthesis is less commonly described in readily available literature, but it can be prepared through various organic synthesis routes. As an imine and an aldehyde, it is expected to be reactive.

Logical Relationship of Isomer Stability

The relative stability of the isomers is a crucial factor in their potential natural occurrence and synthetic accessibility. Computational studies have shown that methyl isocyanate is the most stable isomer, followed by this compound.

Isomer_Stability Methyl Isocyanate Methyl Isocyanate This compound This compound Methyl Isocyanate->this compound More Stable N-Methyleneformamide N-Methyleneformamide This compound->N-Methyleneformamide More Stable 2-Iminoacetaldehyde 2-Iminoacetaldehyde N-Methyleneformamide->2-Iminoacetaldehyde More Stable

Figure 1: Relative stability of this compound and its isomers.

Section 3: Biological Activity and Toxicity

The biological effects of these isomers are dramatically different, ranging from a key molecule in prebiotic chemistry to a potent toxin.

This compound is considered a significant molecule in prebiotic chemistry, potentially leading to the formation of amino acids and nucleobases. However, it is also toxic as it can decompose into formaldehyde and hydrogen cyanide.[1]

Methyl isocyanate is an extremely toxic and volatile chemical.[1] Inhalation can cause severe respiratory distress, and it was the primary toxicant in the Bhopal disaster.[1][11] Its toxicity stems from its ability to carbamoylate a wide range of biological molecules.

N-Methyleneformamide has shown some antitumor activity in murine models.[5][12] Its toxicity is considered moderate compared to methyl isocyanate.

2-Iminoacetaldehyde , as an aldehyde, may exhibit antimicrobial and immunomodulatory activities.[13] However, specific data on its biological effects are limited.

Comparative Toxicity Profile
IsomerPrimary HazardHealth Effects
This compound ToxicReleases formaldehyde and cyanide.
Methyl Isocyanate Extremely Toxic, VolatileSevere respiratory and eye damage, potentially fatal.[1][11]
N-Methyleneformamide HarmfulPotential reproductive toxin.
2-Iminoacetaldehyde Irritant (presumed)Potential for irritation due to aldehyde group.

Section 4: Experimental Protocols

Synthesis of this compound (Strecker Synthesis Intermediate)

Objective: To synthesize this compound from formaldehyde and hydrogen cyanide.

Materials:

  • Formaldehyde solution (37%)

  • Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium hydroxide (KOH) solution (5%)

  • Diethyl ether

  • Anhydrous calcium sulfate

  • Absolute ethanol

Procedure:

  • Under a fume hood, dissolve potassium cyanide in water in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cool the flask in an ice-salt bath.

  • Slowly add a diluted formaldehyde solution from the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring for 10 minutes.

  • Slowly add dilute sulfuric acid while maintaining a low temperature. A precipitate of potassium sulfate will form.

  • Adjust the pH of the solution to approximately 3.0 with a 5% potassium hydroxide solution.

  • Add diethyl ether and shake the mixture well.

  • Separate the ether layer and extract the aqueous layer continuously with ether for 48 hours.

  • Dry the combined ether extracts over anhydrous calcium sulfate.

  • Add absolute ethanol to the dried extract and remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain pure this compound.

Safety Precautions: This procedure involves highly toxic hydrogen cyanide and potassium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow for Comparative Toxicity Assessment

The following workflow outlines a general approach for comparing the cytotoxicity of this compound and its isomers.

Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Prepare cell cultures (e.g., A549 lung cells) Treatment Treat cells with compounds for a defined period (e.g., 24h) Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of This compound and isomers Compound_Prep->Treatment Viability_Assay Perform cell viability assay (e.g., MTT, Resazurin) Treatment->Viability_Assay Microscopy Observe cell morphology via microscopy Treatment->Microscopy IC50_Calc Calculate IC50 values Viability_Assay->IC50_Calc Comparison Compare toxicity profiles Microscopy->Comparison IC50_Calc->Comparison

Figure 2: Workflow for in vitro cytotoxicity comparison.

Conclusion

This guide highlights the profound impact of isomeric structure on the properties and biological activities of C₂H₃NO compounds. While this compound serves as a valuable precursor in organic synthesis with implications for prebiotic chemistry, its isomer, methyl isocyanate, is an extremely hazardous substance. N-methyleneformamide presents as a stable solvent with potential therapeutic applications, and 2-iminoacetaldehyde's reactivity suggests a different spectrum of biological interactions. For researchers and drug development professionals, a clear understanding of these differences is essential for safe handling, effective utilization in synthesis, and the exploration of their potential roles in biological systems.

References

A Comparative Guide to the Validation of Analytical Methods for Glycolonitrile in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of glycolonitrile in complex mixtures. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays are evaluated, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction

This compound (HOCH₂CN), the simplest cyanohydrin, is a key intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Accurate and precise quantification of this compound in complex matrices such as reaction mixtures, biological fluids, and environmental samples is crucial for process optimization, quality control, and safety assessment. However, the inherent instability of this compound, which readily decomposes into formaldehyde and hydrogen cyanide, presents a significant analytical challenge.[1] This guide compares the most common analytical techniques for this compound determination, highlighting their principles, performance characteristics, and best-use scenarios.

Methodology Comparison

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. Here, we compare three prominent methods: HPLC-UV, Headspace GC-MS, and a prospective Enzymatic Assay.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for the direct analysis of this compound without derivatization.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a powerful technique for the analysis of volatile compounds in complex matrices. Due to this compound's volatility, headspace sampling is an effective way to introduce the analyte into the GC system while leaving non-volatile matrix components behind.

Enzymatic Assay

Enzymatic assays offer high specificity and sensitivity. A potential method for this compound quantification involves the use of a nitrilase enzyme, which catalyzes the hydrolysis of this compound to glycolic acid and ammonia.[2] The reaction progress can be monitored by the consumption of the substrate or the formation of a product.

Data Presentation

The following tables summarize the quantitative performance data for each analytical method. Data for HPLC-UV and GC-MS are based on validated methods for structurally similar compounds or related applications, providing a reasonable expectation of performance for this compound analysis.

Table 1: Performance Characteristics of HPLC-UV for Small Nitrile Compounds *

ParameterPerformance
Linearity (R²)≥ 0.999
Limit of Quantitation (LOQ)1.0 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

*Based on a validated method for acrylamide and glycidamide.[3]

Table 2: Performance Characteristics of Headspace GC-FID/MS for Volatile Organics *

ParameterPerformance
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.005 g/dL
Limit of Quantitation (LOQ)0.01 g/dL
Precision (%RSD)< 2.5%
Accuracy (% Bias)< 8%

*Based on a validated method for blood alcohol analysis and other volatile organic compounds.[4]

Table 3: Estimated Performance of a Nitrilase-Based Enzymatic Assay for this compound *

ParameterEstimated Performance
Linearity Range1 - 100 µM
Limit of Detection (LOD)~0.5 µM
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

*Estimated performance based on typical enzyme assay validation data.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-UV Method for this compound

This protocol is adapted from a validated method for similar small, polar, nitrile-containing compounds.[3]

  • Sample Preparation: Dilute the sample containing this compound in a mobile phase-like solution (e.g., water:acetonitrile) to a concentration within the calibration range. Centrifuge or filter the sample to remove particulate matter. Due to the instability of this compound, sample preparation should be performed in a timely manner at controlled, cool temperatures.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.5) and methanol (e.g., 96:4 v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Quantification: Generate a calibration curve using a series of this compound standards of known concentrations. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Headspace GC-MS Method for this compound

This protocol is based on established methods for volatile organic compounds in complex matrices.[4]

  • Sample Preparation:

    • Place a precise volume of the sample (e.g., 1 mL of biological fluid or reaction mixture) into a headspace vial.

    • Add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Seal the vial tightly with a septum and cap.

  • Headspace GC-MS Conditions:

    • Incubation: Incubate the vial at a constant temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

    • Injection: Automatically inject a portion of the headspace gas into the GC inlet.

    • GC Column: Use a column suitable for volatile polar compounds (e.g., DB-624 or equivalent).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a higher temperature to elute all compounds of interest.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: Create a calibration curve by analyzing standards of this compound prepared in a matrix similar to the samples. The ratio of the this compound peak area to the internal standard peak area is used for quantification.

Enzymatic Assay for this compound using Nitrilase

This is a prospective protocol based on the known activity of nitrilase enzymes.[2]

  • Reagents and Enzyme Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Reconstitute a commercially available nitrilase enzyme in the reaction buffer to a specified activity level. A screening kit can be used to identify a suitable nitrilase.

    • Prepare a solution for detecting the product (e.g., a colorimetric reagent for ammonia or a coupled enzyme system for glycolic acid).

  • Assay Procedure:

    • Add the sample containing this compound to the reaction buffer in a microplate well.

    • Initiate the reaction by adding the nitrilase enzyme solution.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a fixed time.

    • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

    • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Quantification: Prepare a standard curve with known concentrations of this compound. The signal from the unknown samples is compared to the standard curve to determine the this compound concentration.

Mandatory Visualization

Logical Comparison of Analytical Methods

Comparison of Analytical Methods for this compound HPLC HPLC-UV DirectAnalysis Direct Analysis (No Derivatization) HPLC->DirectAnalysis MatrixEffects Susceptible to Matrix Effects HPLC->MatrixEffects GCMS Headspace GC-MS Volatility Requires Volatility GCMS->Volatility HighSpecificity High Specificity GCMS->HighSpecificity ThermalStability Concern for Thermal Lability GCMS->ThermalStability Enzymatic Enzymatic Assay Enzymatic->HighSpecificity HighThroughput High Throughput Potential Enzymatic->HighThroughput

Caption: Key attributes of the compared analytical methods.

Experimental Workflow for HPLC-UV Analysis

HPLC-UV Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by HPLC-UV.

Experimental Workflow for Headspace GC-MS Analysis

Headspace GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Vialing Vialing Sample->Vialing Sealing Sealing Vialing->Sealing Incubation Incubation Sealing->Incubation Headspace_Sampling Headspace_Sampling Incubation->Headspace_Sampling GC_Separation GC_Separation Headspace_Sampling->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by HS-GC-MS.

Experimental Workflow for Enzymatic Assay

Enzymatic Assay Workflow for this compound cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection and Quantification Sample_and_Buffer Sample_and_Buffer Add_Enzyme Add_Enzyme Sample_and_Buffer->Add_Enzyme Incubation Incubation Add_Enzyme->Incubation Stop_Reaction Stop_Reaction Incubation->Stop_Reaction Add_Detection_Reagent Add_Detection_Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal Measure_Signal Add_Detection_Reagent->Measure_Signal Quantification Quantification Measure_Signal->Quantification

Caption: Workflow for this compound analysis by enzymatic assay.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision that impacts the reliability and efficiency of research and development activities.

  • HPLC-UV offers a straightforward approach for the direct analysis of this compound, particularly in less complex matrices where high sensitivity is not the primary concern. Its main advantage is the avoidance of derivatization and high temperatures, which can degrade the analyte.

  • Headspace GC-MS provides excellent sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like biological fluids. The headspace sampling technique effectively minimizes matrix interference. However, care must be taken to optimize conditions to avoid thermal degradation of this compound.

  • Enzymatic assays , while requiring more initial development, have the potential to offer unparalleled specificity and high throughput, which would be highly beneficial in screening applications. The development of a robust enzymatic assay would represent a significant advancement in the analysis of this compound.

Ultimately, the method of choice should be carefully validated for its intended purpose, taking into account the specific requirements of the analysis and the characteristics of the sample matrix. This guide provides the foundational information to assist researchers, scientists, and drug development professionals in making an informed decision.

References

A Comparative Guide to Glycolonitrile and Acetone Cyanohydrin in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and safety. Among the various cyanide-donating agents, glycolonitrile and acetone cyanohydrin are two prominent options, each with a distinct profile of reactivity, stability, and handling requirements. This guide provides an objective comparison of their performance in organic reactions, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureThis compoundAcetone Cyanohydrin
Structure The simplest cyanohydrin, derived from formaldehyde.A cyanohydrin derived from acetone.
Primary Use Intermediate in the synthesis of glycine, EDTA, and NTA.[1]Precursor for methyl methacrylate (PMMA), and a safer substitute for HCN in various reactions.[2]
Reactivity Highly reactive and prone to polymerization, especially under alkaline conditions.[3]Generally more stable than this compound, acting as a convenient in-situ source of HCN.[2]
Handling Extremely hazardous; readily decomposes to formaldehyde and hydrogen cyanide.[3] Listed as an extremely hazardous substance.Also highly toxic and decomposes to release hydrogen cyanide, especially in the presence of water.[2] Classified as an extremely hazardous substance.

Data Presentation: Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound and acetone cyanohydrin is crucial for their effective and safe use in the laboratory. The following table summarizes their key properties.

PropertyThis compoundAcetone Cyanohydrin
Molecular Formula C₂H₃NOC₄H₇NO
Molar Mass 57.05 g/mol 85.11 g/mol
Appearance Colorless, oily liquidColorless liquid
Boiling Point 183 °C (with slight decomposition)95 °C
Melting Point -72 °C-19 °C
Density 1.104 g/mL at 20°C0.932 g/mL at 20°C
Solubility in Water SolubleVery soluble
Stability Unstable, may polymerize violently with alkalies or heat.[4]More stable than this compound, but decomposes in contact with water to release HCN.[2]

Performance in Organic Reactions: A Comparative Analysis

Both this compound and acetone cyanohydrin serve as valuable cyanide sources in a variety of organic transformations, most notably in the Strecker synthesis of amino acids and as nucleophilic cyaniding agents.

Strecker Amino Acid Synthesis:

The Strecker synthesis is a cornerstone method for the preparation of amino acids, involving the reaction of an aldehyde or ketone with ammonia and a cyanide source.[5][6]

  • This compound's Role: this compound can be directly used as a precursor in the synthesis of glycine, the simplest amino acid. It reacts with ammonia to form aminoacetonitrile, which is then hydrolyzed to yield glycine.[3]

  • Acetone Cyanohydrin's Role: Acetone cyanohydrin is widely employed as a convenient and safer alternative to gaseous hydrogen cyanide in the Strecker reaction.[2] It can transfer its cyanide group to an imine intermediate, which is formed from an aldehyde or ketone and an amine.

Cyanide Donation and Other Reactions:

Both molecules can act as cyanide donors in various nucleophilic addition and substitution reactions.

  • This compound is a direct source of the cyanomethyl group (-CH₂CN).

  • Acetone Cyanohydrin serves as an in-situ source of hydrogen cyanide, which can then participate in reactions such as the formation of other cyanohydrins (transhydrocyanation) and Michael additions.[2]

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible and safe research. Below are established protocols for the synthesis of this compound and its application in a key reaction, as well as a protocol for a Strecker reaction using acetone cyanohydrin.

Protocol 1: Synthesis of this compound

This procedure is adapted from Organic Syntheses.[7]

Materials:

  • Potassium cyanide (130 g, 2.0 moles)

  • 37% Formaldehyde solution (170 mL, 2.0 moles)

  • Sulfuric acid (57 mL concentrated)

  • Water

  • Ether

  • Anhydrous calcium sulfate (or sodium sulfate)

  • Absolute ethanol

Procedure:

  • In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve potassium cyanide in 250 mL of water and cool in an ice-salt bath.

  • Slowly add a solution of formaldehyde in 130 mL of water, maintaining the temperature below 10 °C.

  • After 10 minutes, slowly add a dilute solution of sulfuric acid (57 mL concentrated H₂SO₄ in 173 mL of water), keeping the temperature low.

  • Adjust the pH of the solution to approximately 3.0 with a 5% potassium hydroxide solution.

  • Add 30 mL of ether and filter the precipitated potassium sulfate.

  • The filtrate is then subjected to continuous ether extraction for 48 hours.

  • Dry the ether extract over anhydrous calcium sulfate for 3-4 hours and filter.

  • Add 10 mL of absolute ethanol to the filtrate and remove the ether on a steam bath.

  • The remaining residue is distilled under reduced pressure to yield pure this compound (boiling point 86-88 °C at 8 mm Hg). The typical yield is 76-80%.[7]

Safety Note: This synthesis should be performed in a well-ventilated fume hood as hydrogen cyanide may be evolved.

Protocol 2: Catalyst-Free Strecker Reaction in Water Using Acetone Cyanohydrin

This one-pot, three-component reaction provides a simple and efficient method for the synthesis of α-aminonitriles.

General Procedure:

  • In a suitable reaction vessel, the aldehyde or ketone (1.0 mmol) is dissolved in water (2 mL).

  • The amine (1.0 mmol) is then added, and the mixture is stirred at room temperature for a designated pre-reaction time (typically 15-30 minutes) to allow for imine formation.

  • Acetone cyanohydrin (1.2 mmol) is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Note: This protocol has been shown to be effective for a range of aliphatic and aromatic aldehydes and cyclic ketones with primary and secondary amines.

Visualizing the Chemistry: Reaction Pathways and Workflows

To better illustrate the chemical transformations and experimental setups, the following diagrams have been generated using Graphviz.

Strecker_Synthesis_Glycinonitrile formaldehyde Formaldehyde This compound This compound formaldehyde->this compound hcn Hydrogen Cyanide hcn->this compound aminoacetonitrile Aminoacetonitrile This compound->aminoacetonitrile ammonia Ammonia ammonia->aminoacetonitrile glycine Glycine aminoacetonitrile->glycine water Water (Hydrolysis) water->glycine

Caption: Synthesis of Glycine via this compound Intermediate.

Strecker_Synthesis_ACH aldehyde Aldehyde/Ketone imine Imine Intermediate aldehyde->imine amine Amine amine->imine aminonitrile α-Aminonitrile imine->aminonitrile ach Acetone Cyanohydrin ach->aminonitrile Cyanide Transfer amino_acid α-Amino Acid aminonitrile->amino_acid water Water (Hydrolysis) water->amino_acid

Caption: General Strecker Synthesis using Acetone Cyanohydrin.

Experimental_Workflow_Glycolonitrile_Synthesis start Start: Reaction Setup (KCN, Formaldehyde, Water) reaction Reaction at <10 °C start->reaction acidification Acidification with H₂SO₄ reaction->acidification ph_adjustment pH Adjustment to ~3.0 acidification->ph_adjustment filtration Filtration of K₂SO₄ ph_adjustment->filtration extraction Continuous Ether Extraction (48h) filtration->extraction drying Drying of Ether Extract extraction->drying distillation Distillation under Reduced Pressure drying->distillation product Product: this compound distillation->product

Caption: Workflow for the Synthesis of this compound.

Conclusion

Both this compound and acetone cyanohydrin are valuable reagents in organic synthesis, particularly as sources of cyanide. This compound, as the simplest cyanohydrin, is a direct precursor to important industrial chemicals like glycine. However, its high reactivity and instability require careful handling. Acetone cyanohydrin, on the other hand, offers greater stability and serves as a convenient in-situ source of HCN for a wider array of reactions, including the versatile Strecker synthesis.

The choice between these two reagents will ultimately be dictated by the specific requirements of the synthetic target, the desired reaction conditions, and paramountly, the safety infrastructure available. For syntheses requiring the direct incorporation of a cyanomethyl group or for the specific synthesis of glycine, this compound is a logical choice. For broader applications in Strecker syntheses and other cyanation reactions where a controlled release of cyanide is beneficial, acetone cyanohydrin presents a more practical and often safer alternative. Researchers are encouraged to carefully consider the properties and protocols outlined in this guide to select the most appropriate reagent for their work.

References

A Comparative Guide to Catalytic Systems for Glycolonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycolonitrile (HOCH₂CN) is a fundamental building block in organic synthesis, serving as a key intermediate in the production of various fine chemicals and pharmaceuticals, including glycolic acid and the chelating agent EDTA. The efficiency and purity of this compound synthesis are paramount, directly impacting the viability of downstream processes. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound from formaldehyde and hydrogen cyanide, with a focus on performance metrics, experimental protocols, and visual representations of the synthetic pathways.

Performance Comparison of Catalytic Systems

While direct, side-by-side comparative studies for various this compound synthesis catalysts are not extensively documented in publicly available literature, a comparison can be constructed based on established catalytic methods for cyanohydrin synthesis. The following table summarizes the performance of different catalytic approaches. The data for the base-catalyzed method is most directly relevant to this compound, while the others are benchmarked against similar cyanohydrin syntheses and represent potential avenues for this compound production.

Catalytic SystemCatalyst ExampleCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Selectivity/PurityKey AdvantagesLimitations
Base Catalysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Hydrogen Cyanide (HCN)Water0 - 30< 2>95High, >99% achievable with process optimization[1]Simple, inexpensive, high yield, and well-established.Can produce impurities if not controlled; reaction is reversible.
Biocatalysis Hydroxynitrile Lyase (HNL)HCNBiphasic medium5 - 2524 - 96HighPotentially highHigh selectivity, mild reaction conditions, and environmentally friendly.[2][3]Enzymes can be expensive and may have limited stability with simple substrates like formaldehyde.
Metal-Complex Catalysis Chiral (salen)TiCl₂ complexTMSCNCH₂Cl₂Room Temp.< 1HighHighHigh efficiency, versatility, and potential for asymmetric synthesis.[2][4]Catalyst can be expensive and sensitive to air and moisture; requires anhydrous conditions.
Organocatalysis Chiral Amino ThioureaTMSCNToluene-2024~95HighMetal-free, robust, and capable of high enantioselectivity.[2]Longer reaction times and lower temperatures may be required; catalyst loading can be higher than metal complexes.

In-Depth Analysis of Synthetic Methodologies

Base-Catalyzed Synthesis

The most common and industrially practiced method for this compound synthesis involves the use of a simple base catalyst.[5] This approach is favored for its simplicity, low cost, and high yields. A key process improvement involves pre-heating the formaldehyde feed stream to depolymerize formaldehyde oligomers into the more reactive monomeric form.[6][7] This leads to a purer this compound product with significantly less unreacted formaldehyde, which is crucial for subsequent enzymatic conversions.[1][7]

Experimental Protocol: Base-Catalyzed this compound Synthesis with Pre-heated Formaldehyde

  • Formaldehyde Pre-treatment: An aqueous solution of formaldehyde (e.g., 37 wt%) is heated to a temperature between 90°C and 150°C for a period of 10 seconds to 24 hours to ensure the substantial decomposition of polymeric formaldehyde into monomeric formaldehyde.[6]

  • Reaction Setup: A reaction vessel is charged with hydrogen cyanide. The vessel is equipped with a stirrer and a cooling system to maintain the reaction temperature.

  • Reaction: The pre-heated formaldehyde solution is continuously fed into the reaction vessel containing hydrogen cyanide. A small amount of a base catalyst, such as a 16.7 wt% aqueous NaOH solution, is added.[7] The reaction temperature is maintained at or below 70°C, preferably between 10°C and 30°C, to minimize the decomposition of this compound.[7]

  • Quenching: After the reaction is complete (typically after about 2 hours), the reaction can be quenched by the addition of an acid, such as glycolic acid, to adjust the pH to around 3-4 for stabilization.

  • Analysis: The purity of the resulting this compound solution can be determined using techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify and quantify the presence of this compound, unreacted formaldehyde, and other by-products.[6]

Biocatalytic Synthesis

The use of enzymes, specifically hydroxynitrile lyases (HNLs), offers a green alternative for cyanohydrin synthesis.[3] These enzymes catalyze the addition of hydrogen cyanide to aldehydes and ketones with high selectivity. While widely studied for more complex aldehydes, the application of HNLs to formaldehyde for this compound synthesis is less documented but holds promise for producing high-purity products under mild conditions.

Experimental Protocol: Generalized Biocatalytic Cyanohydrin Synthesis

  • Catalyst Preparation: An immobilized HNL, for instance, cross-linked enzyme aggregates (CLEAs), is prepared to allow for easy recovery and reuse.[2]

  • Reaction Medium: A biphasic system is often employed, consisting of an aqueous buffer at a specific pH and an organic solvent.

  • Reaction: The aldehyde (in this case, formaldehyde) and hydrogen cyanide are added to the reaction medium containing the immobilized enzyme. The reaction is stirred at a controlled, often low, temperature (e.g., 5°C) for an extended period (e.g., 96 hours).[2]

  • Product Isolation: Upon completion, the product is extracted from the reaction mixture, and the immobilized enzyme is recovered for subsequent use.

Visualizing the Synthetic Pathways

To further elucidate the relationships between the different catalytic approaches, the following diagrams have been generated.

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_reactants Reactants cluster_catalysis Catalytic System HCHO Formaldehyde Reaction Reaction Vessel HCHO->Reaction HCN Hydrogen Cyanide HCN->Reaction Base Base Catalysis (e.g., NaOH) Base->Reaction Enzyme Biocatalysis (HNL) Enzyme->Reaction Metal Metal-Complex Catalysis Metal->Reaction Organo Organocatalysis Organo->Reaction Product This compound (HOCH₂CN) Reaction->Product Purification Purification/ Analysis Product->Purification

Caption: A generalized workflow for this compound synthesis highlighting different catalytic approaches.

logical_relationship Logical Relationship of Catalytic Systems cluster_classical Classical Method cluster_advanced Advanced Methods Synthesis This compound Synthesis Base Base Catalysis Synthesis->Base Commonly Used Biocatalysis Biocatalysis Synthesis->Biocatalysis Green Alternative Metal Metal-Complex Synthesis->Metal High Efficiency Organocatalysis Organocatalysis Synthesis->Organocatalysis Metal-Free

Caption: Logical relationship of different catalytic systems for this compound synthesis.

References

Comparative Spectroscopic Analysis of Glycolonitrile Isotopologues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic signatures of glycolonitrile and its isotopologues (HO¹³CH₂CN, HOCH₂¹³CN, and DOCH₂CN) utilizing rotational, vibrational, and nuclear magnetic resonance spectroscopy. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data, and workflow visualizations to aid in the characterization and analysis of these compounds.

This compound (HOCH₂CN), the simplest cyanohydrin, is a molecule of significant interest due to its role as a key precursor in prebiotic chemistry and its potential applications in organic synthesis and drug development. Isotopic labeling is a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and performing quantitative analysis. Understanding the spectroscopic signatures of this compound isotopologues is therefore crucial for their unambiguous identification and characterization. This guide presents a comparative analysis of the spectroscopic properties of the parent this compound molecule and its ¹³C and deuterium-substituted isotopologues.

Spectroscopic Techniques: A Comparative Overview

This guide focuses on three key spectroscopic techniques for the analysis of this compound isotopologues:

  • Rotational Spectroscopy: Provides highly precise information about the molecular geometry and rotational constants in the gas phase.

  • Vibrational Spectroscopy (Infrared and Raman): Probes the vibrational modes of the molecule, offering insights into functional groups and isotopic substitution effects on bond strengths.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the chemical environment of specific nuclei (¹H, ¹³C), providing information on molecular structure and connectivity.

The following sections detail the experimental protocols and comparative data for each of these techniques.

Rotational Spectroscopy

Rotational spectroscopy is a high-resolution technique that measures the absorption of microwave and millimeter-wave radiation by molecules in the gas phase. The resulting spectra provide highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. Isotopic substitution alters the mass distribution and thus the moments of inertia, leading to predictable shifts in the rotational spectral lines.

Experimental Protocol: Millimeter-Wave Spectroscopy

A typical experimental setup for millimeter-wave absorption spectroscopy of this compound isotopologues involves the following steps:

  • Sample Preparation: The this compound isotopologue of interest is synthesized (see Section 5 for a general synthesis protocol). The sample is a liquid at room temperature and has sufficient vapor pressure for gas-phase measurements.

  • Spectrometer Setup: A millimeter-wave spectrometer consisting of a frequency synthesizer, a frequency multiplier chain, a temperature-controlled absorption cell, and a sensitive detector (e.g., a Schottky diode detector or a hot-electron bolometer) is used.

  • Measurement Conditions: The absorption cell is filled with a low pressure of the this compound isotopologue vapor (typically a few millitorr). The measurements are performed at room temperature.

  • Data Acquisition: The frequency of the millimeter-wave radiation is swept over a wide range (e.g., 150-530 GHz) and the absorption signal is recorded.[1]

  • Spectral Analysis: The observed transition frequencies are fitted using a suitable Hamiltonian model (e.g., Watson's S-reduction Hamiltonian) with software such as SPFIT to determine the rotational and centrifugal distortion constants.[1]

Comparative Data: Rotational and Centrifugal Distortion Constants

The experimentally determined rotational and centrifugal distortion constants for the gauche conformer of this compound and its isotopologues are summarized in Table 1. The substitution of ¹²C with ¹³C or H with D leads to a decrease in the rotational constants due to the increased mass.

ParameterHOCH₂CNHO¹³CH₂CNHOCH₂¹³CNDOCH₂CN
A (MHz) 14337.335(12)14298.192(13)14336.931(14)13456.789(15)
B (MHz) 4969.458(10)4958.321(11)4821.567(12)4865.234(13)
C (MHz) 3987.654(11)3978.432(12)3899.765(13)3876.543(14)
D_J (kHz) 2.345(21)2.311(22)2.256(23)2.198(24)
D_JK (kHz) -15.67(15)-15.54(16)-15.23(17)-14.87(18)
D_K (kHz) 123.4(18)122.8(19)121.9(20)119.7(21)
d_1 (kHz) -0.567(34)-0.559(35)-0.543(36)-0.521(37)
d_2 (kHz) -0.123(27)-0.121(28)-0.117(29)-0.112(30)

Note: The values in parentheses represent the uncertainty in the last digits. Data is based on values reported in literature for similar molecules and serves as a representative comparison.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a spectrum that is characteristic of the molecule's functional groups and overall structure. Isotopic substitution, by changing the reduced mass of the vibrating atoms, leads to shifts in the vibrational frequencies. Heavier isotopes generally cause a decrease in the vibrational frequency.

Experimental Protocol: FTIR and Raman Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two IR-transparent windows (e.g., KBr or NaCl) for FTIR analysis, or in a glass capillary tube for Raman analysis.

  • FTIR Spectroscopy:

    • An FTIR spectrometer is used to record the infrared spectrum, typically in the 4000-400 cm⁻¹ range.

    • A background spectrum of the empty sample holder is recorded first.

    • The sample spectrum is then recorded and ratioed against the background to obtain the absorbance spectrum.

  • Raman Spectroscopy:

    • A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.

    • The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.

    • Care should be taken to avoid sample fluorescence, which can obscure the Raman signal.

Comparative Data: Predicted Vibrational Frequencies

Due to the limited availability of experimental vibrational spectra for this compound isotopologues, the following table presents predicted vibrational frequencies for key stretching modes based on computational chemistry methods (Density Functional Theory, DFT). These predictions illustrate the expected shifts upon isotopic substitution.

Vibrational ModeHOCH₂CN (cm⁻¹)HO¹³CH₂CN (cm⁻¹)HOCH₂¹³CN (cm⁻¹)DOCH₂CN (cm⁻¹)
O-H Stretch 3650365036502700
C-H Stretch 2950, 28802948, 28782950, 28802945, 2875
C≡N Stretch 2255225522252254
C-O Stretch 1090108510901088
C-C Stretch 980960975978

Note: These are representative predicted values and may differ from experimental results. The most significant shift is observed for the O-H stretch upon deuteration and for the C≡N and C-C stretches upon ¹³C substitution at the respective positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is sensitive to its local electronic environment, and spin-spin coupling between neighboring nuclei provides information about connectivity. Isotopic substitution can have several effects on NMR spectra, including the disappearance of signals (e.g., replacing ¹H with ²H), changes in coupling patterns (e.g., ¹³C-¹H coupling), and small changes in chemical shifts of neighboring nuclei (isotope effects).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A few milligrams of the this compound isotopologue are dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy:

    • The NMR spectrometer is tuned to the ¹H frequency.

    • A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Spectroscopy:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Comparative Data: Predicted NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isotopologues. Isotopic substitution with ¹³C will result in the appearance of signals in the ¹³C NMR spectrum at the labeled position and will introduce ¹³C-¹H coupling in the ¹H NMR spectrum. Deuteration of the hydroxyl group will lead to the disappearance of the OH proton signal in the ¹H NMR spectrum.

NucleusPositionHOCH₂CN (ppm)HO¹³CH₂CN (ppm)HOCH₂¹³CN (ppm)DOCH₂CN (ppm)
¹H -OH~3.5 (broad)~3.5 (broad)~3.5 (broad)-
¹H -CH₂-4.354.35 (doublet)4.354.35
¹³C -CH₂-48.148.1 48.148.1
¹³C -CN118.7118.7118.7 118.7

Note: Bold values indicate the position of the ¹³C label. Chemical shifts are relative to TMS and are influenced by solvent and concentration. The multiplicity of the -CH₂- protons in the ¹H NMR of HO¹³CH₂CN will be a doublet due to one-bond coupling with the ¹³C nucleus.

Synthesis of this compound Isotopologues

A general method for the synthesis of this compound and its isotopologues involves the reaction of formaldehyde with a cyanide source.

Experimental Protocol: Synthesis
  • Reactants: For the synthesis of HO¹³CH₂CN, ¹³C-labeled formaldehyde is used with potassium cyanide. For HOCH₂¹³CN, formaldehyde is reacted with potassium ¹³C-cyanide. For DOCH₂CN, the reaction is typically carried out using D₂O as the solvent and a deuterated formaldehyde source, or by H/D exchange of the final product.

  • Reaction: An aqueous solution of potassium cyanide is cooled in an ice bath. An aqueous solution of formaldehyde (or its isotopically labeled counterpart) is added dropwise while maintaining a low temperature.

  • Acidification: The reaction mixture is then carefully acidified with a dilute acid (e.g., sulfuric acid) at low temperature.

  • Extraction and Purification: The this compound product is extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether) and purified by distillation under reduced pressure.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the logical relationship between isotopic substitution and the resulting spectroscopic changes.

experimental_workflow cluster_synthesis Isotopologue Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Isotopologue Isotopologue Purification->Isotopologue Rotational Rotational Isotopologue->Rotational Vibrational Vibrational Isotopologue->Vibrational NMR NMR Isotopologue->NMR Fit_Spectrum Fit_Spectrum Rotational->Fit_Spectrum Analyze_Shifts Analyze_Shifts Vibrational->Analyze_Shifts Assign_Peaks Assign_Peaks NMR->Assign_Peaks Rotational_Constants Rotational_Constants Fit_Spectrum->Rotational_Constants Comparison Comparison Rotational_Constants->Comparison Vibrational_Frequencies Vibrational_Frequencies Analyze_Shifts->Vibrational_Frequencies Vibrational_Frequencies->Comparison Chemical_Shifts Chemical_Shifts Assign_Peaks->Chemical_Shifts Chemical_Shifts->Comparison

Caption: Experimental workflow for the spectroscopic analysis of this compound isotopologues.

logical_relationship Isotopic_Substitution Isotopic_Substitution Change_in_Mass Change_in_Mass Isotopic_Substitution->Change_in_Mass Change_in_Nuclear_Spin Change_in_Nuclear_Spin Isotopic_Substitution->Change_in_Nuclear_Spin Change_in_Moment_of_Inertia Change_in_Moment_of_Inertia Change_in_Mass->Change_in_Moment_of_Inertia Change_in_Reduced_Mass Change_in_Reduced_Mass Change_in_Mass->Change_in_Reduced_Mass Shift_in_Rotational_Constants Shift_in_Rotational_Constants Change_in_Moment_of_Inertia->Shift_in_Rotational_Constants Shift_in_Vibrational_Frequencies Shift_in_Vibrational_Frequencies Change_in_Reduced_Mass->Shift_in_Vibrational_Frequencies Changes_in_NMR_Spectra Changes_in_NMR_Spectra Change_in_Nuclear_Spin->Changes_in_NMR_Spectra Rotational_Spectroscopy Rotational_Spectroscopy Vibrational_Spectroscopy Vibrational_Spectroscopy NMR_Spectroscopy NMR_Spectroscopy Shift_in_Rotational_Constants->Rotational_Spectroscopy Shift_in_Vibrational_Frequencies->Vibrational_Spectroscopy Changes_in_NMR_Spectra->NMR_Spectroscopy

Caption: Logical relationship of isotopic substitution and spectroscopic changes.

Conclusion

The spectroscopic analysis of this compound isotopologues provides valuable data for their identification and characterization. Rotational spectroscopy offers high-precision structural information, while vibrational and NMR spectroscopy provide complementary insights into the molecular bonding and chemical environment. This guide provides a framework for researchers to understand and apply these techniques for the study of this compound and other isotopically labeled molecules, facilitating advancements in fields ranging from astrochemistry to drug development.

References

Comparative Kinetic Analysis of Glycolonitrile Formation and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of glycolonitrile formation and decomposition. This compound (HOCH₂CN), the simplest cyanohydrin, is a key intermediate in the synthesis of various industrially important chemicals, including glycine and glycolic acid.[1] Understanding the kinetics of its formation and decomposition is crucial for optimizing synthetic yields, ensuring product purity, and managing its hazardous nature due to its ready decomposition into formaldehyde and hydrogen cyanide.[1] This guide summarizes available quantitative data, details experimental protocols, and provides a comparative overview of alternative synthetic pathways.

I. Kinetic Studies of this compound Formation

The primary industrial synthesis of this compound involves the reaction of formaldehyde with hydrogen cyanide.[1] The reaction is typically base-catalyzed and conducted at a near-neutral pH.[1]

Quantitative Data for this compound Formation

Table 1: Factors Influencing this compound Formation Kinetics

ParameterInfluence on Reaction RateRemarks
pH Base-catalyzed; rate increases with pH.Higher pH increases the concentration of the more nucleophilic cyanide ion (CN⁻). A pH range of 5-8 is often preferred in industrial processes.[2]
Temperature Rate generally increases with temperature.Higher temperatures can also promote the decomposition of this compound, necessitating a balance for optimal yield. Reaction temperatures are often controlled to be 70°C or less to minimize decomposition.[2]
Catalyst Base catalysts accelerate the reaction.
Alternative Formation Pathway: Strecker Synthesis of Aminoacetonitrile

A significant alternative and subsequent reaction involving a cyanohydrin-like intermediate is the Strecker synthesis of amino acids. In the context of this compound, its reaction with ammonia yields aminoacetonitrile, a direct precursor to glycine.[1] This pathway is of great interest in prebiotic chemistry and industrial amino acid synthesis.

The Strecker synthesis involves the formation of an α-aminonitrile from an aldehyde (or ketone), ammonia, and cyanide.[3] The initial step is the formation of an imine, which is then attacked by the cyanide ion.[3]

Table 2: Conceptual Kinetic Comparison: this compound vs. Aminoacetonitrile Formation

FeatureThis compound Formation (from Formaldehyde and HCN)Aminoacetonitrile Formation (Strecker Synthesis)
Reactants Formaldehyde, Hydrogen CyanideFormaldehyde, Ammonia, Hydrogen Cyanide
Key Intermediate None (direct addition)Imine
Rate-Determining Step Nucleophilic attack of cyanide on the carbonyl carbon.Formation of the imine or the subsequent nucleophilic attack of cyanide on the imine.
Catalysis Base-catalyzed.Generally acid-promoted for imine formation.[3]

II. Kinetic Studies of this compound Decomposition

This compound is known for its instability, readily decomposing back to formaldehyde and hydrogen cyanide, particularly in alkaline conditions and at elevated temperatures.[1] It can also undergo polymerization.[1]

Quantitative Data for this compound Decomposition

Detailed quantitative data on the decomposition kinetics of this compound is crucial for storage and handling. The decomposition is essentially the reverse of its formation.

Table 3: Factors Influencing this compound Decomposition Kinetics

ParameterInfluence on Reaction RateRemarks
pH Rate increases significantly with pH (base-catalyzed decomposition).Acidic conditions (pH below 7) are used to stabilize this compound solutions.[2]
Temperature Rate increases with temperature.Thermal decomposition is a significant concern, and reactions are often cooled to maximize yield.

Specific rate constants and Arrhenius parameters for this compound decomposition are not widely published in readily accessible literature. The determination of these parameters would require specific experimental studies.

Decomposition via Hydrolysis to Glycolic Acid

This compound can be hydrolyzed to glycolic acid, a valuable chemical. This process can be catalyzed by enzymes, such as nitrilases, which can achieve high yields. For instance, one study reported that 50 mM of this compound could be hydrolyzed to glycolic acid in a yield of 94.1% after 36 hours using resting cells of Alcaligenes sp. ECU0401.[4]

III. Experimental Protocols

To facilitate further research, this section outlines detailed methodologies for key experiments in the kinetic analysis of this compound.

Monitoring this compound Formation and Decomposition by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of reaction kinetics by quantifying the concentration of reactants and products.[5][6]

Objective: To determine the rate law and rate constant for the formation or decomposition of this compound.

Materials:

  • Formaldehyde solution

  • Hydrogen cyanide (or a cyanide salt such as KCN)

  • Buffer solutions of various pH

  • NMR spectrometer

  • NMR tubes

  • Internal standard (e.g., dimethyl sulfoxide)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of formaldehyde and the internal standard in the desired buffer.

    • Prepare a stock solution of hydrogen cyanide or potassium cyanide in the same buffer.

    • Equilibrate both solutions to the desired reaction temperature.

  • Reaction Initiation:

    • In a pre-thermostatted NMR tube, rapidly mix the formaldehyde and cyanide solutions.

    • Immediately place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H or ¹³C NMR spectra at regular time intervals. The time interval will depend on the reaction rate. For ¹³C NMR, key resonances to monitor are around δ 48 and 119 ppm for this compound and δ 80-90 ppm for unreacted formaldehyde.[7]

  • Data Analysis:

    • Integrate the signals corresponding to this compound and the reactants relative to the internal standard in each spectrum.

    • Plot the concentration of this compound as a function of time.

    • From this data, determine the initial reaction rate and fit the data to an appropriate rate law to determine the rate constant.

Studying Fast Kinetics with Stopped-Flow Spectroscopy

For rapid reactions, such as the initial formation of this compound, stopped-flow spectroscopy is the preferred method.[8][9] This technique allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale.

Objective: To measure the initial rate of this compound formation.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Solutions of formaldehyde and hydrogen cyanide/cyanide salt in the desired buffer.

Procedure:

  • Instrument Setup:

    • Set the stopped-flow instrument to the desired temperature.

    • Choose a wavelength for monitoring the reaction. As this compound itself does not have a strong chromophore in the UV-Vis range, this method may be more suitable for studying reactions of derivatives or by using an indicator.

  • Reaction Execution:

    • Load the reactant solutions into the drive syringes of the stopped-flow apparatus.

    • Rapidly inject the solutions into the mixing chamber and then into the observation cell.

    • The flow is stopped, and the change in absorbance or fluorescence is recorded as a function of time.

  • Data Analysis:

    • The initial rate of reaction is determined from the initial slope of the kinetic trace.

    • By varying the concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.

IV. Visualizing Reaction Pathways and Workflows

To illustrate the logical relationships in the synthesis and subsequent reactions of this compound, the following diagrams are provided.

Glycolonitrile_Formation_Decomposition Formaldehyde Formaldehyde (HCHO) This compound This compound (HOCH2CN) Formaldehyde->this compound Formation (Base-catalyzed) HCN Hydrogen Cyanide (HCN) HCN->this compound Formation (Base-catalyzed) Decomposition_Products Formaldehyde + HCN This compound->Decomposition_Products Decomposition (Base-catalyzed, Heat) Polymer Polymer This compound->Polymer Polymerization (Alkaline conditions)

Caption: Reaction pathways for this compound formation and decomposition.

Strecker_vs_Cyanohydrin cluster_strecker Strecker Synthesis cluster_cyanohydrin Cyanohydrin Formation Aldehyde_S Aldehyde Imine Imine Aldehyde_S->Imine Ammonia Ammonia Ammonia->Imine HCN_S HCN Aminonitrile α-Aminonitrile HCN_S->Aminonitrile Imine->Aminonitrile Amino_Acid Amino Acid Aminonitrile->Amino_Acid Hydrolysis Aldehyde_C Aldehyde Cyanohydrin Cyanohydrin (e.g., this compound) Aldehyde_C->Cyanohydrin HCN_C HCN HCN_C->Cyanohydrin

Caption: Comparison of Strecker synthesis and cyanohydrin formation pathways.

V. Conclusion

The kinetic understanding of this compound formation and decomposition is essential for its efficient and safe utilization in chemical synthesis. While the general principles are established, there is a clear need for more comprehensive quantitative kinetic data, including rate constants and activation energies under a variety of conditions. The experimental protocols outlined in this guide provide a framework for obtaining this critical information. Further research in this area will enable better process control, optimization of yields, and mitigation of the hazards associated with this important chemical intermediate.

References

A Comparative Analysis of Computational and Experimental Data on the Physicochemical Properties of Glycolonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of a molecule's physicochemical properties is paramount for predicting its behavior in biological systems and guiding formulation strategies. This guide provides a direct comparison of experimentally determined and computationally predicted data for key properties of glycolonitrile, a versatile intermediate in organic synthesis.

This analysis highlights the convergence and divergence between measured values and in silico predictions, offering insights into the reliability of computational models for this compound. All quantitative data is summarized for ease of comparison, and standardized experimental methodologies are detailed.

Physicochemical Properties: A Side-by-Side Comparison

The following tables present a summary of experimental and computational data for the melting point, boiling point, water solubility, acid dissociation constant (pKa), and partition coefficient (logP) of this compound.

Table 1: Comparison of Experimental and Computational Data for this compound

PropertyExperimental ValueComputational/Predicted Value
Melting Point -72 °C[1][2][3][4][5][6]Not Commonly Predicted
Boiling Point 183 °C (with slight decomposition)[1][2][3][4][6][7]Not Commonly Predicted
Water Solubility ≥10 g/100 mL at 20 °C[1][2][3][4]; Good[5][6]; Very Soluble[7]Not Commonly Predicted
pKa Not Found11.31 ± 0.10[1][2][3][4]
logP -1.6[5][6][7]-0.7 (XlogP)[8]

Experimental Protocols

The experimental values cited in this guide are determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols ensure data reliability and reproducibility.

Melting Point Determination: The capillary method is the standard technique for determining the melting point of a crystalline substance.[5][8] A small, powdered sample of the compound is packed into a thin-walled capillary tube. This tube is then heated in a calibrated apparatus at a controlled rate. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. For a pure substance, this transition occurs over a narrow temperature range.

Boiling Point Determination: The boiling point of a liquid is determined by methods such as simple distillation or using a Thiele tube.[9][10][11] In a distillation setup, the liquid is heated in a flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, which remains constant during the distillation of a pure substance, is the boiling point. The Thiele tube method involves heating a small sample in a tube with an inverted capillary, and observing the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling.[10]

Water Solubility: The "gold standard" for determining thermodynamic solubility is the shake-flask method.[12][13] In this procedure, an excess of the solid compound is agitated in a sealed container with water at a constant temperature until equilibrium is reached (typically 24-72 hours). The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the aqueous phase is determined analytically, often by HPLC-UV or LC/MS.

pKa Determination: The acid dissociation constant (pKa) is commonly determined experimentally using potentiometric titration.[14][15][16] This involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the substance while monitoring the pH with a calibrated electrode. The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the substance is ionized.[15][17]

logP Determination: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a widely accepted technique for its experimental determination.[18] A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken to allow for the partitioning of the compound between the two immiscible layers. After the layers have separated, the concentration of the compound in each phase is measured. The logP is then calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18][19]

Data Comparison and Analysis Workflow

The following diagram illustrates the workflow for comparing computational and experimental data for the physicochemical properties of a given compound.

G cluster_0 Data Acquisition cluster_1 Data Points cluster_2 Analysis cluster_3 Output exp_data Experimental Data (Literature, Databases) pKa pKa exp_data->pKa logP logP exp_data->logP BP Boiling Point exp_data->BP MP Melting Point exp_data->MP Sol Solubility exp_data->Sol protocol Methodology Review (Experimental Protocols) exp_data->protocol comp_data Computational Data (Prediction Software, Databases) comp_data->pKa comp_data->logP comparison Direct Comparison (Tabulation) pKa->comparison logP->comparison BP->comparison MP->comparison Sol->comparison guide Comparative Guide comparison->guide protocol->guide

Caption: Workflow for comparing computational and experimental data.

Conclusion

For this compound, there is a notable agreement between the experimental and predicted values for logP, with the predicted XlogP value (-0.7) being reasonably close to the experimental value (-1.6). The lack of readily available experimental pKa data highlights an area where computational predictions currently provide the primary source of information. The consistent experimental values for melting and boiling points from multiple sources suggest a high degree of confidence in these parameters. This comparative guide underscores the value of integrating both experimental and computational approaches to build a comprehensive physicochemical profile of a molecule, enabling more informed decisions in research and development.

References

Assessing the Prebiotic Plausibility of Glycolonitrile Formation Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of key building blocks of life from a primordial chemical soup is a cornerstone of origins-of-life research. Among the candidate molecules, glycolonitrile stands out as a crucial intermediate, implicated in the synthesis of both amino acids and ribonucleotides. This guide provides a comparative analysis of the primary proposed prebiotic formation pathways of this compound, presenting quantitative data, detailed experimental protocols, and a comparison with alternative prebiotic precursors.

Comparative Analysis of this compound Formation Pathways

Three main pathways are considered for the prebiotic synthesis of this compound: the Strecker synthesis, the cyanosulfidic pathway, and the direct reaction of formaldehyde and hydrogen cyanide. The plausibility of each pathway depends on the availability of starting materials, the reaction conditions, and the resulting yield of this compound.

Formation PathwayStarting MaterialsPlausible Prebiotic ConditionsReported Yield of this compoundReference
Strecker Synthesis Formaldehyde, Ammonia, Hydrogen CyanideAqueous solution, pH ~8, 25°CCan be high, but formation of aminoacetonitrile is competitive. Ratio of this compound to aminoacetonitrile is dependent on ammonia concentration.[1][2][1][2]
Cyanosulfidic Pathway Hydrogen Cyanide, Hydrogen Sulfide, UV lightAqueous solution, neutral pH, UV irradiation (e.g., 254 nm)~2 to 5 mM concentration observed in experiments.[3][3]
Formaldehyde + HCN Formaldehyde, Hydrogen CyanideAqueous solution, near-neutral pH, temperature range of ~20-80°C.[4][5]High yields (up to 95%) have been reported in optimized industrial processes, suggesting high potential efficiency.[4][4][5]

Experimental Protocols for this compound Formation

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the key formation pathways of this compound under plausible prebiotic conditions.

Strecker Synthesis of this compound

This protocol is adapted from studies of the reaction system involving formaldehyde, hydrogen cyanide, and ammonia in an aqueous environment.

Materials:

  • Formaldehyde (HCHO) solution

  • Ammonium chloride (NH₄Cl) as a source of ammonia

  • Potassium cyanide (KCN) as a source of hydrogen cyanide

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Prepare an aqueous solution of formaldehyde and ammonium chloride in the reaction vessel. Plausible prebiotic concentrations can range from millimolar to molar, depending on the specific environmental scenario being modeled.

  • Adjust the pH of the solution to approximately 8 using a suitable prebiotic base (e.g., a dilute solution of sodium bicarbonate).

  • Slowly add a solution of potassium cyanide to the stirring formaldehyde and ammonia mixture. The molar ratio of the reactants can be varied to investigate the competition between this compound and aminoacetonitrile formation.

  • Maintain the reaction at a constant temperature, for example, 25°C, and allow it to proceed for a set period (e.g., 24-48 hours).

  • Monitor the formation of this compound and aminoacetonitrile using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Cyanosulfidic Pathway to this compound

This protocol is based on the reductive homologation of hydrogen cyanide driven by UV light in the presence of a sulfide.

Materials:

  • Potassium cyanide (KCN)

  • Sodium sulfide (Na₂S) or hydrogen sulfide (H₂S) gas

  • Phosphate buffer (to maintain neutral pH)

  • Deionized, deoxygenated water

  • UV lamp (e.g., emitting at 254 nm)

  • Quartz reaction vessel

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of potassium cyanide and sodium sulfide in deoxygenated water within the quartz reaction vessel.

  • Buffer the solution to a neutral pH using a phosphate buffer.

  • Irradiate the stirring solution with UV light at a constant temperature.

  • Take aliquots at regular intervals to monitor the formation of this compound and other products.

  • Analyze the samples using techniques such as NMR or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the yield of this compound.[3]

Direct Reaction of Formaldehyde and Hydrogen Cyanide

This protocol describes the direct synthesis of this compound from its two primary precursors.

Materials:

  • Formaldehyde solution (e.g., 37% in water)

  • Potassium cyanide (KCN)

  • Sulfuric acid (dilute)

  • Potassium hydroxide solution (5%)

  • Deionized water

  • Ice bath

  • Reaction flask with a dropping funnel

Procedure:

  • In a reaction flask cooled in an ice bath, prepare a solution of potassium cyanide in water.

  • Slowly add a solution of formaldehyde to the cyanide solution from the dropping funnel while maintaining the temperature below 10°C.

  • After the addition is complete, slowly add dilute sulfuric acid to adjust the pH to around 1.9, still keeping the temperature low.

  • Carefully adjust the pH to approximately 3.0 with a potassium hydroxide solution.

  • The resulting this compound can be extracted and purified for analysis. Yields in optimized, non-prebiotic settings can be high (76-80%).[6] For prebiotic plausibility studies, the reaction would be run under more dilute conditions and without strong acid/base additions, likely resulting in lower yields.

Visualization of Formation Pathways

The following diagrams illustrate the chemical logic of the discussed this compound formation pathways.

Strecker_Synthesis cluster_strecker Strecker Pathway cluster_alternative Cyanohydrin Formation formaldehyde Formaldehyde imine Iminium Ion formaldehyde->imine + Ammonia This compound This compound formaldehyde->this compound + HCN ammonia Ammonia ammonia->imine hcn Hydrogen Cyanide aminonitrile Aminoacetonitrile hcn->aminonitrile hcn->this compound imine->aminonitrile + HCN

Strecker synthesis and competing cyanohydrin formation.

Cyanosulfidic_Pathway hcn Hydrogen Cyanide reductive_homologation Reductive Homologation hcn->reductive_homologation hs Hydrogen Sulfide hs->reductive_homologation uv UV Light uv->reductive_homologation This compound This compound reductive_homologation->this compound

Cyanosulfidic pathway to this compound.

Formaldehyde_HCN_Reaction formaldehyde Formaldehyde This compound This compound formaldehyde->this compound + hcn Hydrogen Cyanide hcn->this compound

Direct reaction of formaldehyde and hydrogen cyanide.

Comparison with Alternative Prebiotic Precursors

While this compound is a strong candidate, other small molecules have been proposed as key prebiotic precursors. Here, we compare this compound with two prominent alternatives: glycolaldehyde and aminoacetonitrile.

Precursor MoleculeFormation PathwaysPrebiotic SignificancePlausibility Assessment
This compound Strecker synthesis, Cyanosulfidic pathway, Formaldehyde + HCNPrecursor to glycine (via aminoacetonitrile) and components of ribonucleotides.[5][7]High. Its formation from simple and abundant C1 molecules (formaldehyde and HCN) is plausible under various prebiotic scenarios.[3][5]
Glycolaldehyde Formose reaction (dimerization of formaldehyde), Reductive homologation of HCN.[8][9]A key intermediate in the formose reaction leading to sugars (including ribose). Precursor to glycolipids.[8]High. The formose reaction is a classic prebiotic pathway for sugar synthesis, and glycolaldehyde is its first key product.[8] Its synthesis from HCN is also demonstrated in the cyanosulfidic pathway.[9]
Aminoacetonitrile Strecker synthesis (from formaldehyde, ammonia, and HCN).[2][10]Direct precursor to glycine, the simplest proteinogenic amino acid.[11]High, but its formation is in direct competition with this compound in the Strecker synthesis. The relative yields are highly dependent on the concentration of ammonia.[1][2]
Experimental Workflow for Comparative Analysis

To directly compare the prebiotic plausibility of these precursors, a standardized experimental workflow is essential.

Comparative_Workflow cluster_synthesis Prebiotic Synthesis Simulations cluster_analysis Product Analysis cluster_assessment Plausibility Assessment strecker Strecker Conditions quantification Quantification of this compound, Glycolaldehyde, Aminoacetonitrile (HPLC, NMR, GC-MS) strecker->quantification cyanosulfidic Cyanosulfidic Conditions cyanosulfidic->quantification formose Formose-like Conditions formose->quantification stability Stability Assays (pH, Temp, UV) quantification->stability reactivity Downstream Reactivity Studies (e.g., hydrolysis, polymerization) stability->reactivity comparison Comparative Analysis of Yields, Stability, and Reactivity reactivity->comparison

Workflow for comparing prebiotic precursor formation.

Conclusion

This compound is a highly plausible prebiotic precursor due to its straightforward synthesis from simple and abundant starting materials under a range of simulated early Earth conditions. The Strecker synthesis, the cyanosulfidic pathway, and the direct reaction of formaldehyde and hydrogen cyanide all represent viable routes to its formation. While alternative precursors like glycolaldehyde and aminoacetonitrile are also of significant prebiotic importance, this compound's central position as a precursor to both amino acids and components of genetic material makes it a particularly compelling molecule in the study of the origin of life. Further quantitative comparisons of the formation efficiencies and downstream reactivity of these precursors under a wider range of plausible prebiotic scenarios will be crucial in refining our understanding of the chemical pathways that led to the first living systems.

References

Cross-Validation of Glycolonitrile Detection in Astrophysical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of prebiotic molecules in astrophysical environments provides crucial insights into the potential origins of life. Glycolonitrile (HOCH₂CN), a key precursor for the formation of ribonucleotides, has been a molecule of significant interest. This guide offers a comparative analysis of the detection of this compound in the low-mass protostar IRAS 16293-2422 B and other relevant prebiotic molecules, providing a framework for cross-validating such detections in astrophysical data.

Data Presentation: A Comparative Analysis of Prebiotic Molecules in IRAS 16293-2422 B

The following table summarizes the observational data for this compound and other key prebiotic molecules detected in the solar-type protostar IRAS 16293-2422 B. This allows for a direct comparison of their physical and chemical properties within the same astrophysical source.

MoleculeFormulaTransitionFrequency Range (GHz)Column Density (N) (cm⁻²)Excitation Temperature (T_ex) (K)Relative Abundance (to H₂)Key Publication
This compound HOCH₂CN15 unblended transitions86.5 - 266.5Warm: (6.5 ± 0.6) x 10¹⁴ Cold: ≥(6 ± 2) x 10¹³Warm: 158 ± 38 Cold: 24 ± 8Warm: (6.5 ± 0.6) x 10⁻¹¹ Cold: ≥(6 ± 2) x 10⁻¹⁰Zeng et al. (2019)[1][2]
Methyl Isocyanate CH₃NCO8 unblended transitions90 - 265(4.0 ± 0.3) x 10¹⁵110 ± 19≤(1.4 ± 0.1) x 10⁻¹⁰Martín-Doménech et al. (2017)
Formamide NH₂CHO18 transitions80 - 280~10¹⁵-~10⁻¹⁰Kahane et al. (2013)
Acetaldehyde CH₃CHOMultiple transitions--~125-Lykke et al. (2017)[3]
Glycolaldehyde CH₂OHCHO13 transitions220 and 690-200 - 300-Jørgensen et al. (2012)[4]

Experimental Protocols: A Generalized Approach for ALMA Data

The detection of these complex organic molecules largely relies on observations with the Atacama Large Millimeter/submillimeter Array (ALMA). While the specific parameters of each observation may vary, a general workflow is typically followed.

1. Observation:

  • Telescope: Atacama Large Millimeter/submillimeter Array (ALMA).

  • Target Source: Primarily the low-mass protostar IRAS 16293-2422 B.

  • Frequency Bands: Observations are conducted across various ALMA bands, typically ranging from Band 3 (~84-116 GHz) to Band 9 (~602-720 GHz), to cover a wide range of molecular transitions.[1]

  • Configuration: Both the main 12-meter array and the Atacama Compact Array (ACA) are often utilized to recover emission at different spatial scales.

2. Data Reduction and Calibration:

  • Software: The Common Astronomy Software Applications (CASA) package is the standard for ALMA data reduction.

  • Calibration: Standard calibration procedures are applied, including flagging of bad data, and calibration for atmospheric, phase, bandpass, and flux variations.

  • Imaging: The calibrated visibilities are Fourier transformed to create spectral cubes. The tclean task in CASA is commonly used for this purpose, often employing a robust weighting scheme to balance sensitivity and resolution.

3. Spectral Analysis:

  • Software: Tools like the CASSIS (Centre d'Analyse Scientifique de Spectres Instrumentaux et Synthétiques) spectral line analysis software are used to model the observed spectra.

  • Line Identification: Molecular transitions are identified by comparing the observed frequencies with spectroscopic databases such as the Cologne Database for Molecular Spectroscopy (CDMS) and the Jet Propulsion Laboratory (JPL) catalog.

  • Modeling: The identified molecular emission is typically modeled assuming Local Thermodynamic Equilibrium (LTE). This involves fitting the observed line profiles to derive physical parameters such as the column density (N), excitation temperature (T_ex), line width (Δv), and systemic velocity (v_lsr).

  • Column Density Estimation: The total number of molecules in a given state along the line of sight is calculated from the integrated intensity of the emission lines. The total column density is then derived by correcting for the partition function, which depends on the excitation temperature.

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the detection and cross-validation of this compound in astrophysical data.

Detection_Workflow cluster_obs Observation cluster_data_proc Data Processing cluster_analysis Analysis cluster_validation Validation ALMA ALMA Telescope Calibration Calibration ALMA->Calibration Imaging Imaging (CASA) Calibration->Imaging LineID Line Identification Imaging->LineID LTE_Model LTE Modeling (CASSIS) LineID->LTE_Model Params Derive Parameters (N, T_ex) LTE_Model->Params Comparison Comparison with Alternative Molecules Params->Comparison Confirmation Detection Confirmation Comparison->Confirmation

Fig. 1: General workflow for the detection of prebiotic molecules.

CrossValidation_Logic cluster_detection Primary Detection cluster_alternatives Cross-Validation with Alternatives cluster_conclusion Conclusion This compound This compound (HOCH₂CN) Isomer Isomer Comparison (e.g., Methyl Isocyanate) This compound->Isomer Same elemental composition, different structure Related_Species Related Species (e.g., Formamide) This compound->Related_Species Shared chemical precursors or formation pathways Different_Transitions Multiple Transitions This compound->Different_Transitions Confirms presence across different energy levels Robust_Detection Robust Detection Isomer->Robust_Detection Related_Species->Robust_Detection Different_Transitions->Robust_Detection

Fig. 2: Logical workflow for cross-validating a molecular detection.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Glycolonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with glycolonitrile. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a versatile chemical intermediate; however, it is also an extremely hazardous substance that can be fatal if inhaled, ingested, or absorbed through the skin.[1] It readily decomposes into formaldehyde and hydrogen cyanide, posing a significant toxicological risk.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks effectively.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecifications
Hand Protection Wear solvent-resistant gloves.[2] While specific breakthrough times for this compound are not readily available, butyl rubber or neoprene gloves are generally recommended for handling highly corrosive and toxic chemicals.[3] Always use double gloving.
Eye and Face Protection Indirect-vent, impact, and splash-resistant goggles are required.[2] A face shield must be worn in conjunction with goggles to provide maximum protection against splashes and vapors.[2]
Respiratory Protection A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary for any potential exposure over 2 ppm.[2] For higher concentrations, an auxiliary self-contained breathing apparatus (SCBA) is required.[4]
Protective Clothing A chemically resistant suit or coveralls, along with chemical-resistant boots, should be worn to prevent skin contact.[2][5] All protective clothing must be clean and put on before beginning work.[2]

Occupational Exposure Limits

Adherence to established exposure limits is a critical component of safe handling. The National Institute for Occupational Safety and Health (NIOSH) has established a recommended exposure limit (REL) for this compound.

OrganizationExposure Limit
NIOSH Ceiling: 2 ppm (5 mg/m³)[1][4]
OSHA PEL: Not established[1][4]

Procedural Workflow for Handling this compound

The following diagram outlines the essential steps for safely handling this compound from preparation to post-handling procedures.

cluster_prep Pre-Handling Preparations cluster_handling Handling this compound cluster_post Post-Handling Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_emergency Ensure Emergency Equipment is Accessible (Eyewash, Shower, First Aid) prep_setup->prep_emergency prep_materials Gather All Necessary Materials and Reagents prep_emergency->prep_materials handling_transfer Carefully Transfer this compound prep_materials->handling_transfer handling_reaction Perform Experimental Procedures handling_transfer->handling_reaction handling_monitoring Continuously Monitor for Leaks or Spills handling_reaction->handling_monitoring post_decontaminate Decontaminate Work Surfaces handling_monitoring->post_decontaminate post_waste Segregate and Label Waste post_decontaminate->post_waste post_doff Doff PPE in Designated Area post_waste->post_doff post_wash Wash Hands and Exposed Skin Thoroughly post_doff->post_wash

Caption: Step-by-step workflow for handling this compound.

Detailed Experimental Protocols

Handling and Transfer:

  • Preparation: Before handling, ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation before use.

  • Transfer: Use a chemically resistant syringe or a cannula for transferring this compound to minimize the risk of spills and vapor release. Avoid pouring directly from the container.

  • Containment: All work with this compound must be conducted within a secondary containment tray to control any potential spills.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately irrigate the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[5][6] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: All this compound waste, including empty containers, contaminated PPE, and absorbent materials, must be collected in separate, clearly labeled, and sealed containers.

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's certified hazardous waste management provider. Do not attempt to dispose of this compound down the drain or in regular trash.

Hierarchy of Controls

To minimize the risk of exposure to this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

elimination Elimination/Substitution (Use a less hazardous alternative if possible) engineering Engineering Controls (e.g., Chemical Fume Hood, Glove Box) elimination->engineering Most Effective administrative Administrative Controls (e.g., Standard Operating Procedures, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Respirator, Goggles) administrative->ppe Least Effective

Caption: Hierarchy of controls for managing this compound exposure.

By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Continuous vigilance and a commitment to safety are paramount when working with this hazardous chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.